Technical Documentation Center

tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate
  • CAS: 1147109-42-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Elucidation of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate

Abstract This technical guide provides a comprehensive framework for the structural elucidation of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate, a key building block in medicinal chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth exploration of the analytical techniques required to unequivocally confirm the molecular structure of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section will detail not just the expected data, but the scientific rationale behind the interpretation, ensuring a self-validating approach to structural confirmation.

Introduction: The Significance of a Diamine Building Block

tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate (Molecular Formula: C₁₀H₂₀N₂O₂, Molecular Weight: 200.28 g/mol ) is a bifunctional molecule featuring a primary amine and a Boc-protected amine, both attached to a central cyclopropylidene dimethyl scaffold. The rigid cyclopropane core imparts a defined spatial orientation to the two amine functionalities, making it a valuable synthon for constructing complex molecular architectures with specific conformational constraints. The orthogonal protection strategy, with one amine free and the other masked with a tert-butyloxycarbonyl (Boc) group, allows for selective sequential reactions, a critical feature in multi-step organic synthesis.

The unambiguous confirmation of its structure is paramount before its inclusion in any synthetic pathway, as even minor structural ambiguities can lead to significant deviations in the properties and efficacy of the final drug candidate. This guide will walk through a systematic approach to its structural verification.

Synthesis and Purification: A Practical Protocol

The synthesis of the title compound typically involves the mono-Boc protection of the corresponding diamine, 1,1-bis(aminomethyl)cyclopropane. Achieving selective mono-protection of a symmetric diamine can be challenging, often yielding a mixture of the desired product, the di-protected species, and unreacted starting material. A common and effective strategy involves the in-situ formation of the mono-hydrochloride salt of the diamine, which deactivates one amine group towards the Boc-anhydride.[1][2]

Experimental Protocol: Mono-Boc Protection of 1,1-bis(aminomethyl)cyclopropane
  • Diamine Salt Formation: To a solution of 1,1-bis(aminomethyl)cyclopropane (1.0 eq) in anhydrous methanol at 0 °C, slowly add one equivalent of chlorotrimethylsilane (Me₃SiCl).[1] The Me₃SiCl reacts with methanol to generate one equivalent of HCl in situ, which protonates one of the amine groups.

  • Boc Protection: To the resulting mixture, add triethylamine (1.1 eq) followed by a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in methanol.[3][4] Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Extraction: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in water and wash with a nonpolar solvent like hexane to remove any di-Boc byproduct. Basify the aqueous layer with NaOH to a pH > 12 and extract the desired mono-Boc protected product with dichloromethane or ethyl acetate.[1]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel to yield the pure tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate.[5]

G Diamine 1,1-bis(aminomethyl)cyclopropane MonoHCl Diamine Mono-HCl Salt Diamine->MonoHCl Me₃SiCl/MeOH Product tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate MonoHCl->Product BocAnhydride BocAnhydride Boc₂O, Et₃N Purification Aqueous Work-up & Column Chromatography Product->Purification PureProduct Pure Product Purification->PureProduct

Caption: Synthetic workflow for the mono-Boc protection of 1,1-bis(aminomethyl)cyclopropane.

Spectroscopic Analysis: The Core of Structure Elucidation

The following sections detail the expected outcomes from the primary analytical techniques used for structural confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons and their connectivity within the molecule. For tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate, the spectrum is expected to show distinct signals for the Boc group, the cyclopropyl protons, and the two methylene groups attached to the nitrogens.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Cyclopropyl CH₂~ 0.4 - 0.6Multiplet4HThe protons on the cyclopropane ring are shielded and appear in the characteristic upfield region. Due to their diastereotopic nature, they will likely appear as a complex multiplet.
Aminomethyl CH₂ (unprotected)~ 2.6 - 2.8Singlet2HThe methylene group adjacent to the free primary amine is expected to be a singlet as there are no adjacent protons to couple with.
Aminomethyl CH₂ (Boc-protected)~ 2.9 - 3.1Doublet2HThis methylene group is adjacent to the N-H of the carbamate and will likely show coupling, appearing as a doublet.
NH (carbamate)~ 4.8 - 5.2Broad Singlet/Triplet1HThe carbamate proton signal is often broad due to quadrupole broadening from the nitrogen and exchange. It may show coupling to the adjacent CH₂ group.
NH₂ (primary amine)~ 1.5 - 2.5 (variable)Broad Singlet2HThe chemical shift of primary amine protons can vary significantly with concentration and solvent. The signal is typically broad.
tert-butyl CH₃~ 1.45Singlet9HThe nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a hallmark of the Boc protecting group.[6]

Experimental Protocol:

  • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule.

Assignment Predicted Chemical Shift (ppm) Rationale
Cyclopropyl CH₂~ 12 - 16The sp³ hybridized carbons of the strained cyclopropane ring appear significantly upfield.
Quaternary Cyclopropyl C~ 20 - 25The quaternary carbon of the cyclopropane ring will be further downfield than the CH₂ groups.
tert-butyl CH₃~ 28.5A characteristic signal for the three equivalent methyl carbons of the Boc group.[6]
Aminomethyl CH₂ (unprotected)~ 45 - 50The carbon adjacent to the primary amine.
Aminomethyl CH₂ (Boc-protected)~ 48 - 53The carbon adjacent to the carbamate nitrogen, slightly deshielded compared to the primary amine-adjacent carbon.
tert-butyl Quaternary C~ 79 - 81The quaternary carbon of the Boc group, significantly deshielded by the adjacent oxygen atom.[6]
Carbamate C=O~ 156 - 158The carbonyl carbon of the carbamate group appears in the characteristic downfield region for carbonyls.[6]

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR spectroscopy.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be observed.

Expected Data:

  • Molecular Ion: [M+H]⁺ = 201.16 m/z

  • Key Fragments:

    • m/z 145.12: Loss of isobutylene (56 Da) from the Boc group ([M+H - C₄H₈]⁺).

    • m/z 101.10: Loss of the entire Boc group (100 Da) ([M+H - C₅H₉O₂]⁺). This is often a very prominent fragment for Boc-protected amines.

    • m/z 84.08: Cleavage of the C-C bond of the cyclopropane ring adjacent to the aminomethyl groups can lead to the formation of a [C₄H₆N₂]⁺ fragment.

    • m/z 57.07: The tert-butyl cation ([C₄H₉]⁺) is a characteristic fragment from the Boc group.

G M_H [M+H]⁺ m/z = 201.16 F145 m/z = 145.12 M_H->F145 - C₄H₈ F101 m/z = 101.10 M_H->F101 - C₅H₉O₂ F57 m/z = 57.07 M_H->F57 - C₅H₈NO₂ F145->F101 - CO₂

Caption: Predicted ESI-MS fragmentation pathway for the target molecule.

Experimental Protocol:

  • Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Infuse the sample directly into the ESI source of a mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Frequency Range (cm⁻¹) Vibration Functional Group Expected Appearance
3400 - 3200N-H stretchPrimary amine (NH₂) and Carbamate (N-H)Two medium peaks for the asymmetric and symmetric stretching of the primary amine, and one for the carbamate N-H.[7]
3000 - 2850C-H stretchAliphatic (CH₂, CH₃)Strong, sharp peaks.
~3080C-H stretchCyclopropaneA weak peak, characteristic of C-H bonds on a cyclopropyl ring.
1710 - 1680C=O stretchCarbamateA very strong, sharp absorption band, characteristic of the Boc group carbonyl.[4]
1650 - 1580N-H bendPrimary amine (NH₂)A medium to strong, broad absorption.
1530 - 1500N-H bendSecondary Amide (Amide II band)A medium to strong absorption from the carbamate.
~1160C-O stretchCarbamateA strong absorption.

Experimental Protocol:

  • The spectrum can be acquired on a neat sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Alternatively, a KBr pellet of the solid sample can be prepared.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Conclusion: A Self-Validating Approach

The structural elucidation of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate relies on the synergistic interpretation of data from multiple analytical techniques. The characteristic signals in ¹H and ¹³C NMR confirm the carbon-hydrogen framework, including the signature peaks of the Boc and cyclopropyl groups. Mass spectrometry validates the molecular weight and provides fragmentation patterns consistent with the proposed structure. Finally, IR spectroscopy confirms the presence of the key functional groups. By cross-referencing the data from these independent methods, a high degree of confidence in the structural assignment can be achieved, ensuring the integrity of this crucial building block for subsequent synthetic applications.

References

  • El-Malah, A. A., & Al-Otaibi, M. M. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 4, 217-224. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of 1,3‐diamines by ring‐opening reaction of cyclopropylamines. Retrieved from [Link]

  • Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 85, 1-11. Retrieved from [Link]

  • Ingale, A. P., More, V. K., Gangarde, U. S., & Shinde, S. V. (2018). Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. New Journal of Chemistry, 42(23), 18881-18893. Retrieved from [Link]

  • Chavez, F., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 68-73. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4059. Retrieved from [Link]

  • Li, Z., & Song, Z. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Liu, Y.-S., et al. (2003). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 68(1), 297-300. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Structurally Unique Diamine Synthon In the landscape of modern medicinal chemistry, the strategic incorporation of conforma...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Structurally Unique Diamine Synthon

In the landscape of modern medicinal chemistry, the strategic incorporation of conformationally constrained motifs is a cornerstone of rational drug design. Among these, the cyclopropyl group has garnered significant attention for its ability to impart favorable metabolic stability, lipophilicity, and unique three-dimensional topology to bioactive molecules. tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate, a key building block, provides researchers with a versatile platform for introducing the 1,1-disubstituted aminomethylcyclopropyl moiety. This guide offers a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in the development of innovative therapeutics.

The core utility of this molecule lies in its bifunctional nature: a primary amine poised for diverse chemical transformations and a Boc-protected primary amine that allows for orthogonal deprotection strategies. This differential protection is paramount in multi-step syntheses, enabling the sequential elaboration of molecular architecture with a high degree of control.

Core Properties and Identification

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. The key identifiers and properties of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate are summarized below.

PropertyValueSource(s)
CAS Number 1147109-42-9[1]
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [1]
Appearance Not explicitly stated, but similar compounds are often colorless oils or low-melting solids.
Melting Point No experimental data found.
Boiling Point No experimental data found.
Solubility Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, and alcohols. Limited solubility in water.[2]

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate hinges on the selective mono-protection of a symmetric diamine, a common challenge in organic synthesis. The direct treatment of 1,1-bis(aminomethyl)cyclopropane with one equivalent of di-tert-butyl dicarbonate (Boc₂O) typically yields a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material. To achieve high selectivity, several strategies can be employed, with the underlying principle being the differentiation of the two primary amino groups.

Proposed Synthetic Workflow: Acid-Mediated Mono-Boc Protection

A robust and scalable method for the selective mono-Boc protection of diamines involves the in-situ formation of the mono-hydrochloride salt. This strategy effectively "protects" one of the amino groups through protonation, leaving the other available for reaction with Boc₂O.

Experimental Protocol: Synthesis of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate

Materials:

  • 1,1-bis(aminomethyl)cyclopropane

  • Methanolic HCl (or a solution of HCl in a suitable solvent)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable eluents)

Procedure:

  • Mono-protonation: To a stirred solution of 1,1-bis(aminomethyl)cyclopropane (1.0 eq) in a suitable solvent such as methanol or dichloromethane at 0 °C, add one equivalent of methanolic HCl dropwise. Stir the mixture for 30 minutes to allow for the formation of the mono-hydrochloride salt.

  • Boc-protection: To the resulting suspension, add a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane.

  • Basification and Reaction: Slowly add triethylamine (1.1 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate.

Causality Behind Experimental Choices
  • Acid-mediated protection: The use of one equivalent of HCl is crucial for differentiating the two primary amines. The protonated amino group is rendered unreactive towards the electrophilic Boc₂O.

  • Slow addition and temperature control: Maintaining a low temperature during the addition of reagents helps to control the exothermicity of the reaction and minimize side product formation.

  • Base selection: Triethylamine is a common choice as a non-nucleophilic base to neutralize the hydrochloride salt and facilitate the reaction.

  • Aqueous work-up: The washing steps are essential to remove any remaining salts, base, and water-soluble impurities.

  • Chromatographic purification: Due to the potential for the formation of small amounts of the di-protected byproduct, silica gel chromatography is often necessary to obtain the product in high purity.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate stems from the distinct reactivity of its two amino functionalities.

Reactions of the Free Primary Amine

The unmasked primary amine is a nucleophile and can participate in a wide array of chemical transformations, including:

  • Acylation: Reaction with acyl chlorides, anhydrides, or activated esters to form amides.

  • Alkylation: Reaction with alkyl halides or other electrophiles to form secondary amines.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Deprotection of the Boc-Protected Amine

The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of nucleophilic and basic conditions. However, it can be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane or methanol. This orthogonality allows for the selective deprotection of the second amino group after the first has been functionalized.

Application in Drug Discovery: A Case Study of GSK2879552

A compelling example of the utility of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate is its role as a key intermediate in the synthesis of GSK2879552, a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1).[3] LSD1 is a promising therapeutic target in oncology, and its inhibition has shown potential in the treatment of various cancers.

The synthesis of a key intermediate for GSK2879552 involves the reductive amination of a suitable aldehyde with tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate.[3] This reaction highlights the importance of this building block in constructing the complex molecular architecture of a clinically relevant drug candidate.

GSK2879552_Synthesis aldehyde Aldehyde Precursor intermediate GSK2879552 Intermediate aldehyde->intermediate Reductive Amination diamine tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate diamine->intermediate

Synthetic utility in the preparation of a GSK2879552 intermediate.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (in CDCl₃):

  • δ ~0.4-0.6 ppm (m, 4H): Protons of the cyclopropyl ring.

  • δ ~1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

  • δ ~2.7 ppm (s, 2H): Protons of the aminomethyl group (CH₂NH₂).

  • δ ~3.1 ppm (d, 2H): Protons of the methylene group attached to the Boc-protected nitrogen (CH₂NHBoc).

  • Broad singlet for NH₂ and NH protons: The chemical shift and appearance of these signals can vary depending on concentration and solvent.

Predicted ¹³C NMR (in CDCl₃):

  • δ ~15-20 ppm: Carbons of the cyclopropyl ring.

  • δ ~28.5 ppm: Carbons of the methyl groups of the tert-butyl group.

  • δ ~45-50 ppm: Carbon of the aminomethyl group (CH₂NH₂).

  • δ ~50-55 ppm: Carbon of the methylene group attached to the Boc-protected nitrogen (CH₂NHBoc).

  • δ ~80 ppm: Quaternary carbon of the tert-butyl group.

  • δ ~156 ppm: Carbonyl carbon of the Boc group.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate.

Hazard CategoryGHS PictogramHazard Statement
Skin Corrosion/Irritation GHS05, GHS07H315: Causes skin irritation.
Serious Eye Damage/Irritation GHS05H318: Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure) GHS07H335: May cause respiratory irritation.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique structural features, combined with the orthogonality of the Boc protecting group, provide a powerful tool for the synthesis of complex and biologically active molecules. The demonstrated application of this compound in the synthesis of the LSD1 inhibitor GSK2879552 underscores its relevance in the development of next-generation therapeutics. As the demand for novel drug candidates with improved pharmacological profiles continues to grow, the utility of conformationally constrained synthons like tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate is poised to expand, enabling the creation of innovative medicines for a wide range of diseases.

References

  • ResearchGate. Synthesis of lysine-specific demethylase-1 (LSD) inhibitor GSK2879552.... [Link]

  • Ingale, A. P., More, V. K., Gangarde, U. S., & Shinde, S. V. (2018). Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. New Journal of Chemistry, 42(15), 12633-12639. [Link]

  • Lead Sciences. tert-Butyl ((1-(aminomethyl)cyclopropyl)methyl)carbamate. [Link]

Sources

Foundational

Introduction: The Strategic Importance of the Boc-Cyclopropylmethylamine Moiety in Modern Drug Discovery

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Cyclopropylmethylamines Audience: Researchers, scientists, and drug development professionals. The cyclopropylmethylamine scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Cyclopropylmethylamines

Audience: Researchers, scientists, and drug development professionals.

The cyclopropylmethylamine scaffold is a privileged structural motif in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its inherent conformational rigidity and unique electronic character can lead to enhanced potency, improved metabolic stability, and reduced off-target effects.[1][2] The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the amine functionality is a critical strategic maneuver during multi-step syntheses. This acid-labile protecting group is stable under a wide range of other reaction conditions, allowing for selective chemical transformations elsewhere in a molecule.[3] This guide provides an in-depth exploration of the core physical and chemical properties of Boc-protected cyclopropylmethylamines, offering practical insights and detailed protocols for their effective utilization in research and development.

Section 1: Core Physicochemical Properties

Understanding the fundamental physical and chemical characteristics of Boc-protected cyclopropylmethylamines is paramount for their successful handling, reaction optimization, and purification. These properties are dictated by the interplay between the small, strained cyclopropyl ring, the flexible methylamine linker, and the sterically demanding, lipophilic Boc group.

Physical Properties

The physical state and solubility of these compounds are crucial for designing experimental setups, from reaction solvent selection to purification techniques like crystallization and chromatography. The parent compound discussed here is tert-butyl (cyclopropylmethyl)carbamate (CAS No. 132958-38-4).

PropertyTypical Value/ObservationCausality and Expert Insight
Molecular Weight For tert-butyl (cyclopropylmethyl)carbamate: 185.27 g/mol The Boc group adds significant mass (100.12 g/mol ) compared to the free amine (cyclopropylmethylamine, 71.12 g/mol ), influencing chromatographic behavior and diffusion rates.
Appearance Typically a colorless to pale yellow oil or a low-melting solid at room temperature.The bulky t-butyl group can disrupt crystal lattice packing, often leading to an amorphous or oily state. Purity greatly influences the physical appearance.
Melting Point Generally low. Often handled as an oil. For comparison, the simpler tert-butyl carbamate is a solid with a melting point of 105-109 °C.[4]The non-planar, three-dimensional structure and the flexible carbamate linkage hinder the formation of a highly ordered, stable crystal lattice, resulting in lower melting points.
Boiling Point High, and prone to decomposition upon distillation at atmospheric pressure. The parent amine, cyclopropylmethylamine, boils at 86 °C.[5]The carbamate functional group can be thermally labile.[6] Vacuum distillation is the required method for purification to prevent decomposition and premature Boc-group cleavage.
Solubility Generally soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, THF, methanol, acetone). Poorly soluble in water.The large, nonpolar tert-butyl group dominates the molecule's character, rendering it highly lipophilic and thus soluble in organic media. The parent amine is miscible with water[5], highlighting the dramatic effect of the Boc group.
Density Estimated to be ~0.9-1.0 g/mL. The parent amine has a density of ~0.83 g/mL.[5]This is a standard density range for many organic molecules of this size and composition.
Chemical and Spectroscopic Properties

The chemical behavior and spectroscopic signatures are essential for reaction design and analytical characterization.

PropertyDescription and Key FeaturesCausality and Expert Insight
Stability Generally stable under neutral, basic, and many nucleophilic conditions. Highly labile under acidic conditions.[3][7]The Boc group is specifically designed as an acid-labile protecting group. The mechanism of cleavage involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation.[6][8]
¹H NMR Spectroscopy Boc Group: A characteristic sharp singlet at ~1.4 ppm integrating to 9 protons. Cyclopropyl Protons: Complex multiplets in the upfield region (~0.1-0.8 ppm). Methylene Protons (-CH₂-N): A doublet or triplet around 2.9-3.2 ppm. NH Proton: A broad singlet, often around 4.5-5.5 ppm, which can exchange with D₂O.The magnetic environment of the cyclopropyl protons is unique due to ring strain, resulting in shielded signals. The large, electronically isolated t-butyl group produces a clean, easily identifiable singlet.
¹³C NMR Spectroscopy Boc Carbonyl: ~155-156 ppm. Boc Quaternary Carbon: ~79 ppm. Boc Methyl Carbons: ~28 ppm. Methylene Carbon (-CH₂-N): ~45-50 ppm. Cyclopropyl Carbons: ~3-12 ppm.The chemical shifts are highly predictable and serve as a reliable diagnostic tool. The carbamate carbonyl peak is distinct from ester or amide carbonyls.[9]
Infrared (IR) Spectroscopy N-H Stretch: A moderate band around 3300-3400 cm⁻¹. C=O Stretch (Carbamate): A strong, sharp band around 1680-1700 cm⁻¹.The position of the carbonyl stretch is a key indicator of the carbamate group and is essential for monitoring reaction progress (e.g., formation during protection or disappearance during deprotection).

Section 2: Synthesis and Reactivity

The synthesis of Boc-protected cyclopropylmethylamines is straightforward, and their reactivity is dominated by the properties of the Boc-protecting group.

Standard Synthesis Protocol

The most common and reliable method for the synthesis of N-Boc-cyclopropylmethylamine is the reaction of cyclopropylmethylamine with di-tert-butyl dicarbonate (Boc₂O).[6][10]

Reaction: Cyclopropylmethylamine + Boc₂O → N-(cyclopropylmethyl)-tert-butylcarbamate + t-Butanol + CO₂

Mechanism: The reaction proceeds via a nucleophilic attack of the primary amine onto one of the electrophilic carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the departure of a stable leaving group which subsequently decomposes to tert-butoxide and carbon dioxide.[6][10]

Here is a visual representation of the general synthesis workflow:

G cluster_materials Starting Materials cluster_process Reaction & Workup cluster_purification Purification A Cyclopropylmethylamine E Combine & Stir (0°C to RT) A->E B Di-tert-butyl dicarbonate (Boc₂O) B->E C Solvent (e.g., DCM, THF) C->E D Base (e.g., Triethylamine, optional) D->E F Aqueous Workup (e.g., Wash with H₂O, brine) E->F G Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) F->G H Solvent Removal (Rotary Evaporation) G->H I Crude Product (Oil or Solid) H->I J Purification (e.g., Flash Chromatography) I->J K Pure Product (N-Boc-cyclopropylmethylamine) J->K

Caption: General workflow for Boc protection of cyclopropylmethylamine.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution yields a product whose analytical data (NMR, IR) will confirm its identity and purity.

Materials:

  • Cyclopropylmethylamine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

  • Dichloromethane (DCM) (approx. 0.1 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclopropylmethylamine and dissolve it in dichloromethane. Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled amine solution over 15-20 minutes. Causality: Slow addition is crucial to control the exotherm of the reaction and prevent potential side reactions.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine. Trustworthiness: A co-spotted TLC plate (starting amine, co-spot, reaction mixture) provides a clear and reliable visual confirmation of reaction completion.

  • Aqueous Workup: Once the reaction is complete, quench the mixture by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine. Causality: The bicarb wash removes any unreacted starting materials or acidic byproducts. The brine wash helps to remove residual water from the organic layer.

  • Drying and Filtration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and wash the solid with a small amount of fresh DCM.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is effective.

Key Chemical Reactivity: The Art of Deprotection

The primary utility of the Boc group lies in its controlled removal. The choice of deprotection conditions is critical to the success of a synthetic campaign, especially in the presence of other sensitive functional groups.

Standard Deprotection Conditions:

  • Trifluoroacetic Acid (TFA): A common and highly effective method. Typically, a solution of 20-50% TFA in DCM is used at room temperature. The reaction is usually complete within 30-60 minutes, with satisfying bubbling as CO₂ evolves.[6][10]

  • Hydrochloric Acid (HCl): A solution of 4M HCl in 1,4-dioxane is another robust and widely used reagent. It provides the hydrochloride salt of the amine directly, which can often be precipitated and isolated.[8]

The mechanism of acid-catalyzed deprotection is illustrated below:

G A Boc-Protected Amine B Protonation of Carbonyl A->B + H⁺ (from TFA or HCl) C Formation of tert-Butyl Cation & Carbamic Acid Intermediate B->C Spontaneous p1 C->p1 p2 C->p2 D Decarboxylation E Free Amine (as salt) D->E F Isobutylene + CO₂ p1->D Spontaneous p2->F Elimination

Caption: Mechanism of acid-catalyzed Boc deprotection.[6][8]

Expert Insight: The liberated tert-butyl cation is a reactive electrophile that can cause side reactions, such as alkylation of electron-rich aromatic rings or sulfur-containing residues.[11] In such cases, including a scavenger like triethylsilane (TES) or thioanisole is a field-proven tactic to trap the cation and ensure a clean deprotection.

Section 3: Applications in Drug Development

The Boc-protected cyclopropylmethylamine unit is a valuable building block for synthesizing complex molecules in the pharmaceutical industry. The cyclopropyl ring is often used as a bioisostere for phenyl groups or other moieties, offering a way to improve metabolic stability and explore new chemical space.[1][2]

  • Serotonin Receptor Agonists: Several selective serotonin 2C (5-HT2C) receptor agonists, investigated for conditions like schizophrenia, incorporate the 2-phenylcyclopropylmethylamine core structure.[12] The synthesis of these complex molecules relies on the use of protected intermediates, such as the Boc-protected cyclopropylmethylamine, to enable sequential bond-forming reactions.[13]

  • Enzyme Inhibitors: The cyclopropylamine moiety is a key component of certain enzyme inhibitors, such as monoamine oxidase inhibitors (MAOIs) used as antidepressants.[1] The strained ring can play a role in the mechanism of inhibition. Protecting the amine with a Boc group allows chemists to build the surrounding molecular architecture before revealing the active amine functionality in a late-stage deprotection step.

  • Improving Metabolic Stability: A primary driver for incorporating cyclopropyl groups is to block sites of oxidative metabolism. The C-H bonds on a cyclopropyl ring are stronger than those in a typical alkyl chain, making them more resistant to cleavage by cytochrome P450 (CYP) enzymes.[2] This can increase a drug's half-life and reduce the potential for unwanted metabolites.

Section 4: Safety, Handling, and Storage

Safety and Handling:

  • Chemical Hazards: While the Boc-protected compound is generally stable, the parent amine (cyclopropylmethylamine) is a flammable liquid and corrosive.[14] The reagents used for protection (Boc₂O) and deprotection (TFA, HCl) are corrosive and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[15]

  • Reaction Hazards: Both the protection and deprotection reactions evolve gas (CO₂). It is critical that these reactions are not performed in a sealed or closed system to avoid pressure buildup.[8][10]

Storage:

  • Store Boc-protected cyclopropylmethylamines in a tightly sealed container in a cool, dry place. They are generally stable at room temperature for extended periods. The parent amine should be stored in a flammable liquids cabinet.[5]

References

  • Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

  • Title: CYCLOPROPYLAMINE Source: Ataman Kimya URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: BOC Deprotection Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: BOC Protection and Deprotection Source: J&K Scientific LLC URL: [Link]

  • Title: Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism Source: PubMed Central (PMC) URL: [Link]

  • Title: Process for the preparation of cyclopropylmethyl alkyl amines Source: Google Patents URL
  • Title: N-Methylcyclopropanamine | C4H9N | CID 11029756 Source: PubChem - NIH URL: [Link]

  • Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications Source: Longdom Publishing URL: [Link]

  • Title: Boc Deprotection Mechanism - HCl Source: Common Organic Chemistry URL: [Link]

  • Title: Synthesis of N-BOC amines by various routes Source: ResearchGate URL: [Link]

  • Title: Supplementary Information for General. 1H and 13C NMR spectra were recorded... Source: The Royal Society of Chemistry URL: [Link]

  • Title: Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97% Source: Cole-Parmer URL: [Link]

  • Title: Why is boc stable to hydrolysis under basic conditions? Source: Reddit URL: [Link]

  • Title: Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance... Source: MDPI URL: [Link]

  • Title: Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist Source: PubMed Central (PMC) URL: [Link]

  • Title: Safety Data Sheet: Methyl tert-butyl ether Source: Carl ROTH URL: [Link]

  • Title: Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine Source: TSI Journals URL: [Link]

  • Title: Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate Source: ResearchGate URL: [Link]

  • Title: Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL: [Link]

  • Title: 1H and 13C-NMR and Molecular Dynamics Studies of Cyclosporin A... Source: PubMed Central (PMC) URL: [Link]

  • Title: (Cyclopropylmethyl)methylamine | C5H11N | CID 12919209 Source: PubChem URL: [Link]

  • Title: Chemical Properties of Butylamine, N-methyl-N-propyl- (CAS 24551-99-3) Source: Cheméo URL: [Link]

  • Title: N-(Cyclopropylmethyl)-N-4-methylphenyl-1-[2-(thiophen-2-yl)ethyl]piperidin-4-amine - 13C NMR Source: SpectraBase URL: [Link]

  • Title: Supplementary Information - Identification of Secondary Amine Salts By 13C NMR Spectroscopy Source: The Royal Society of Chemistry URL: [Link]

Sources

Exploratory

Solubility of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate in organic solvents

An In-depth Technical Guide to the Solubility of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate, a compound of interest in drug discovery, in various organic solvents. As a senior application scientist, the following sections will not only detail the methodologies for solubility assessment but also delve into the rationale behind solvent selection and experimental design, ensuring a robust and well-validated approach to characterizing this crucial physicochemical property.

Introduction: The Central Role of Solubility in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of developability.[1][2] Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. The compound tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate (CAS No: 1147109-42-9), with its carbamate and aminomethyl functionalities, presents a unique solubility profile that warrants careful investigation.[3][4] Understanding its solubility in a range of organic solvents is not merely an academic exercise; it is a critical step in designing effective purification strategies, developing stable formulations, and ensuring regulatory compliance.[2][5]

This guide will provide a detailed exploration of the theoretical underpinnings of solubility, practical experimental protocols for its determination, and a framework for interpreting the resulting data. The aim is to equip researchers with the knowledge and tools necessary to make informed decisions throughout the drug development process.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces. The adage "like dissolves like" provides a useful, albeit simplistic, starting point. A more nuanced understanding requires consideration of the following factors:

  • Polarity: The presence of polar functional groups, such as the carbamate and amine moieties in the target molecule, suggests a propensity for interaction with polar solvents. The non-polar tert-butyl and cyclopropyl groups, however, will favor interactions with non-polar solvents. The overall solubility will depend on the balance of these competing interactions.

  • Hydrogen Bonding: The amine and carbamate groups are capable of acting as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective at solvating the molecule.

  • Molecular Structure and Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure is a significant barrier to dissolution. The specific crystalline form (polymorph) of the solid can have a profound impact on its solubility.[6]

A preliminary assessment of the structure of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate suggests that it will exhibit a degree of solubility in a range of polar and non-polar solvents. However, empirical determination is essential for a precise understanding.

Strategic Solvent Selection: A Multifaceted Decision

The choice of solvents in pharmaceutical development extends far beyond their ability to dissolve the API.[7][8] A strategic approach to solvent selection must consider a variety of factors to ensure safety, sustainability, and regulatory acceptability.

  • Safety and Toxicity: Solvents are classified based on their toxicity, with regulatory bodies such as the International Council for Harmonisation (ICH) providing guidelines on acceptable residual levels in the final drug product.[5]

  • Environmental Impact: The pharmaceutical industry is increasingly focused on green chemistry principles, which prioritize the use of environmentally benign solvents.[7]

  • Process Considerations: The physical properties of a solvent, such as its boiling point and viscosity, will influence its suitability for specific manufacturing processes like crystallization, filtration, and drying.[5]

  • Regulatory Compliance: The use of specific solvents may be restricted or subject to stringent controls by regulatory agencies.[5][8]

The following diagram illustrates a typical decision-making workflow for solvent selection in a pharmaceutical context.

Solvent_Selection_Workflow cluster_screening Initial Screening cluster_evaluation Multi-parameter Evaluation cluster_optimization Optimization & Final Selection start Define Process Requirements (e.g., Synthesis, Purification) solubility_screen Solubility Screening in a Broad Range of Solvents start->solubility_screen safety_eval Safety & Toxicity Assessment (ICH Guidelines) solubility_screen->safety_eval env_eval Environmental Impact (Green Chemistry Principles) solubility_screen->env_eval process_eval Process Compatibility (Boiling Point, Viscosity) solubility_screen->process_eval reg_eval Regulatory Compliance solubility_screen->reg_eval risk_assessment Risk Assessment of Shortlisted Solvents safety_eval->risk_assessment env_eval->risk_assessment process_eval->risk_assessment reg_eval->risk_assessment final_selection Final Solvent Selection & Process Optimization risk_assessment->final_selection Shake_Flask_Workflow start Start: Known Purity Solid & Solvents add_excess Add Excess Solid to Solvent in Vials start->add_excess equilibrate Equilibrate on Shaker (Constant Temperature, 24-72h) add_excess->equilibrate phase_separation Allow Solid to Settle & Filter Supernatant equilibrate->phase_separation quantify Quantify Concentration (e.g., HPLC) phase_separation->quantify end End: Solubility Data quantify->end

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate

Foreword: The Imperative of Rigorous Spectroscopic Analysis in Drug Discovery In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which succe...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Rigorous Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which successful programs are built. The molecule at the center of this guide, tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate (CAS 1147109-42-9), represents a valuable building block, incorporating a constrained cyclopropyl scaffold and a Boc-protected amine, motifs frequently employed to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. While this compound is commercially available, a comprehensive, publicly available dataset of its spectroscopic properties remains elusive.[1][2] This guide, therefore, serves a dual purpose: to present a detailed, predicted spectroscopic profile of this compound based on established principles and data from closely related analogues, and to provide a robust methodological framework for researchers to acquire and interpret such data in their own laboratories. This document is structured to empower researchers, scientists, and drug development professionals with the practical and theoretical knowledge necessary for the confident spectroscopic identification of this and similar molecules.

Molecular Structure and its Spectroscopic Implications

The structure of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate dictates the expected spectroscopic signatures. The key structural features include: a quaternary cyclopropyl carbon, two diastereotopic methylene protons on the cyclopropane ring, a Boc-protecting group with its characteristic tert-butyl moiety, a carbamate linkage, and a primary amine. Each of these features will give rise to distinct signals in the NMR, IR, and mass spectra.

Caption: Predicted 2D structure of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the title compound, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be relatively simple, with distinct signals for each proton environment.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~4.9 (broad)br s1HNH -BocThe carbamate N-H proton is expected to be a broad singlet due to quadrupole broadening and potential hydrogen bonding. Its chemical shift can be variable.
~3.1t, J ≈ 6.5 Hz2HBoc-NH-CH₂ These methylene protons are adjacent to the carbamate nitrogen and the cyclopropyl ring, leading to a downfield shift. The triplet multiplicity would arise from coupling to the carbamate N-H.
~2.7s2HCH₂ -NH₂The methylene protons adjacent to the primary amine are expected to be a singlet, though some broadening may be observed.
~1.45s9HC(CH₃)₃The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, a characteristic signature of the Boc-protecting group.[3]
~1.3 (broad)br s2HNH₂ The primary amine protons typically appear as a broad singlet and can exchange with deuterium in D₂O.
~0.5s4Hcyclopropyl-CH₂ The four methylene protons on the cyclopropane ring are chemically equivalent and are expected to appear as a singlet in the upfield region, characteristic of cyclopropyl protons.[3]
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each carbon environment.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~156C =OThe carbamate carbonyl carbon is expected in this region, consistent with data for other N-Boc protected amines.[4]
~79C (CH₃)₃The quaternary carbon of the tert-butyl group is characteristically found around this chemical shift.[3]
~48Boc-NH-CH₂ The methylene carbon attached to the carbamate nitrogen will be deshielded.
~45CH₂ -NH₂The methylene carbon attached to the primary amine will also be deshielded.
~35C (CH₂)₂The quaternary carbon of the cyclopropyl ring.
~28.5C(CH₃ )₃The methyl carbons of the tert-butyl group are highly shielded and will appear as a strong signal.[3]
~15cyclopropyl-CH₂ The methylene carbons of the cyclopropane ring are highly shielded and appear in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts of labile protons (NH).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Consider performing 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations, respectively.

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Shimming) transfer->instrument_setup H1_acq ¹H NMR Acquisition instrument_setup->H1_acq C13_acq ¹³C NMR Acquisition H1_acq->C13_acq twoD_acq 2D NMR (optional) C13_acq->twoD_acq processing Fourier Transform & Phasing twoD_acq->processing integration Integration & Peak Picking processing->integration analysis Structural Elucidation integration->analysis

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands
Predicted Frequency (cm⁻¹)IntensityAssignmentRationale and Comparative Insights
3400-3300Medium, sharp (doublet)N-H stretch (primary amine)The two N-H bonds of the primary amine will give rise to symmetric and asymmetric stretching vibrations.
~3350Medium, broadN-H stretch (carbamate)The carbamate N-H stretch is often a broad band due to hydrogen bonding.[5]
2975-2950StrongC-H stretch (sp³ C-H)These absorptions are due to the C-H bonds of the tert-butyl and methylene groups.
~1690StrongC=O stretch (carbamate)The carbamate carbonyl stretch is a very characteristic and strong absorption.[5]
~1520MediumN-H bend (carbamate)This "amide II" band is characteristic of secondary amides and carbamates.
~1160StrongC-O stretch (carbamate)The C-O single bond stretch of the carbamate group is also a prominent feature.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Phase (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform), cast a thin film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is often the simplest method.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the instrument and record the spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometric Data
m/zPredicted IonRationale and Comparative Insights
201.16[M+H]⁺The protonated molecular ion is expected to be observed with electrospray ionization (ESI). The molecular weight of the compound is 200.28 g/mol .
145.12[M - C₄H₈ + H]⁺Loss of isobutylene (56 Da) from the Boc group is a very common fragmentation pathway for Boc-protected amines.
101.10[M - Boc + H]⁺Cleavage of the entire Boc group (100 Da) is also a characteristic fragmentation.
57.07[C₄H₉]⁺The tert-butyl cation is a very stable carbocation and will likely be observed as a prominent peak.
Experimental Protocol for MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of an acid (e.g., formic acid) may be added to promote protonation in positive ion mode ESI.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer using an ESI source.

    • Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight.

    • Perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data, which can be used to confirm the structure.

MS_Fragmentation M [M+H]⁺ m/z = 201.16 M_minus_isobutylene [M - C₄H₈ + H]⁺ m/z = 145.12 M->M_minus_isobutylene - C₄H₈ M_minus_Boc [M - Boc + H]⁺ m/z = 101.10 M->M_minus_Boc - Boc tBu [C₄H₉]⁺ m/z = 57.07 M->tBu

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion: A Framework for Confident Characterization

This guide has provided a comprehensive, albeit predictive, spectroscopic analysis of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate. The detailed protocols and expert interpretations are designed to serve as a robust framework for the experimental verification of this compound's structure. By understanding the causal relationships between molecular structure and spectroscopic output, and by employing self-validating experimental methodologies, researchers can ensure the scientific integrity of their work. The principles and techniques outlined herein are broadly applicable to the structural elucidation of other novel organic molecules, underscoring the foundational importance of spectroscopy in the advancement of chemical and pharmaceutical sciences.

References

  • Supporting Information for various tert-butyl carbamates. This document provides representative ¹H and ¹³C NMR data for a range of tert-butyl carbamate compounds, showing the characteristic chemical shifts for the Boc group protons and carbons.
  • NIST Chemistry WebBook, SRD 69. The National Institute of Standards and Technology provides a comprehensive database of chemical and physical data, including IR and mass spectra for a vast number of compounds, including tert-butyl carbamate. [Link]

  • Lead Sciences. A vendor of fine chemicals that lists the target compound with its CAS number and basic properties. [Link][1]

  • Google Patents.
  • PubChem. An open chemistry database at the National Institutes of Health (NIH). [Link]

Sources

Exploratory

The Strategic Application of Carbamate Protecting Groups in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract In the intricate landscape of multi-step organic synthesis, particularly within peptide synthesis and drug development, the judicious use of protec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of multi-step organic synthesis, particularly within peptide synthesis and drug development, the judicious use of protecting groups is a cornerstone of success.[1][2] These chemical moieties serve as temporary masks for reactive functional groups, preventing undesired side reactions and enabling the precise construction of complex molecular architectures.[1][3] Among the various classes of protecting groups, carbamates have emerged as an indispensable tool for the protection of amines due to their reliability, versatility, and the wide array of available deprotection strategies.[4][5] This in-depth technical guide provides a comprehensive analysis of the three most prominent carbamate protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will delve into the causality behind their selection, detailed experimental protocols for their installation and removal, a comparative analysis of their quantitative performance, and a discussion of their strategic deployment in contemporary organic synthesis and drug discovery.

The Rationale for Amine Protection: The Carbamate Solution

Amines are fundamental functional groups, yet their inherent nucleophilicity and basicity present significant challenges in complex syntheses. Unprotected amines can engage in a variety of unwanted reactions, leading to a cascade of side products and diminished yields of the target molecule. The primary role of a protecting group is to temporarily convert the reactive amine into a less reactive derivative that is stable to a given set of reaction conditions.[3]

Carbamates are particularly well-suited for this task. The delocalization of the nitrogen lone pair into the adjacent carbonyl group significantly attenuates the amine's nucleophilicity and basicity, rendering it inert to many reagents.[6] Furthermore, the diverse array of carbamate protecting groups offers a range of deprotection conditions, a concept known as orthogonality, which is critical for the selective deprotection of one functional group in the presence of others.[4][7]

A Comparative Overview of Key Carbamate Protecting Groups

The selection of an appropriate carbamate protecting group is a strategic decision dictated by the overall synthetic plan, including the stability of other functional groups within the molecule and the desired deprotection pathway.[7] The following sections will provide a detailed examination of the Boc, Cbz, and Fmoc groups, which are the workhorses of modern organic synthesis.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used, acid-labile protecting group. Its popularity stems from its ease of introduction and its clean deprotection under acidic conditions, which liberates the free amine along with the volatile byproducts, carbon dioxide and isobutene.[8][9]

Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The amine nitrogen attacks one of the electrophilic carbonyl carbons of (Boc)₂O, leading to the formation of a tetrahedral intermediate which then collapses to yield the N-Boc protected amine.[10]

Deprotection: The removal of the Boc group is achieved with strong acids, such as trifluoroacetic acid (TFA). The acid protonates the carbonyl oxygen of the carbamate, facilitating the elimination of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This unstable intermediate readily decarboxylates to regenerate the free amine.[9][11]

Diagram: Mechanism of Boc Deprotection

Boc Deprotection Mechanism cluster_0 Protonation cluster_1 Formation of tert-butyl cation cluster_2 Decarboxylation cluster_3 Final Product BocProtected R-NH-Boc ProtonatedBoc R-NH-Boc(H+) BocProtected->ProtonatedBoc H+ (from TFA) CarbamicAcid R-NH-COOH ProtonatedBoc->CarbamicAcid tButylCation t-Bu+ ProtonatedBoc->tButylCation Cleavage TFA TFA FreeAmine R-NH2 CarbamicAcid->FreeAmine CO2 CO2 CarbamicAcid->CO2 -CO2 AmineSalt R-NH3+ TFA- FreeAmine->AmineSalt Excess TFA

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Protocol for Boc Protection of a Primary Amine:

  • Dissolve the amine (1.0 equiv) in a suitable solvent such as a 1:1 mixture of dioxane and water.

  • Add sodium carbonate (2.0 equiv) to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.

Protocol for Boc Deprotection using TFA:

  • Dissolve the Boc-protected amine in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically a 25-50% solution in DCM) to the solution at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a base and extracted to yield the free amine.

Amine SubstrateReagent and ConditionsYield (%)Reference
Glycine methyl ester(Boc)₂O, triethylamine, THF, rt, 4h95[10]
Aniline(Boc)₂O, NaOH, water/dioxane, rt, 2h98[12]
Benzylamine(Boc)₂O, NaHCO₃, water/chloroform, reflux, 1.5h96[12]

A common side reaction during Boc deprotection is the alkylation of nucleophilic residues (e.g., tryptophan, methionine) by the liberated tert-butyl cation.[11] This can be mitigated by the addition of scavengers such as triisopropylsilane (TIS) or water to the deprotection cocktail.[11] Incomplete deprotection can occur with sterically hindered substrates or in solid-phase synthesis due to poor resin swelling.[11] In such cases, extending the reaction time or using a higher concentration of TFA may be necessary.

Carboxybenzyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas in 1932, was a seminal development in peptide chemistry.[13] It is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenolysis, providing an orthogonal deprotection strategy to the acid-labile Boc group.[7][13]

Protection: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism.[13]

Deprotection: Cbz deprotection is most commonly achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the hydrogen source. The reaction proceeds via hydrogenolysis of the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene as byproducts.

Diagram: Cbz Deprotection via Hydrogenolysis

Cbz Deprotection cluster_0 Adsorption to Catalyst cluster_1 Hydrogenolysis cluster_2 Decarboxylation CbzProtected R-NH-Cbz Catalyst Pd/C CbzProtected->Catalyst Adsorption CarbamicAcid R-NH-COOH Catalyst->CarbamicAcid H2 Toluene Toluene Catalyst->Toluene FreeAmine R-NH2 CarbamicAcid->FreeAmine CO2 CO2 CarbamicAcid->CO2 -CO2

Caption: Deprotection of a Cbz-protected amine via catalytic hydrogenolysis.

Protocol for Cbz Protection of an Amino Acid:

  • Dissolve the amino acid (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (2.5 equiv) at 0 °C.

  • Add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise while maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

  • Acidify the aqueous layer to pH 2 with 1 M HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Cbz-protected amino acid.[14]

Protocol for Cbz Deprotection by Catalytic Hydrogenation:

  • Dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (typically 1 atm, using a balloon) and stir vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected amine.

Amine SubstrateReagent and ConditionsYield (%)Reference
GlycineCbz-Cl, aq. Na₂CO₃, 0 °C>90[15]
AlanineCbz-Cl, aq. NaOH, 0 °C~95[15]
PhenylalanineCbz-Cl, aq. NaHCO₃, rt>90[15]

A key limitation of Cbz deprotection by hydrogenolysis is its incompatibility with other reducible functional groups, such as alkenes, alkynes, and some sulfur-containing moieties.[7] The palladium catalyst can also be "poisoned" by sulfur-containing compounds, leading to incomplete or failed deprotection. Alternative deprotection methods, such as using strong acids like HBr in acetic acid, are available but are less mild.[13]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is a base-labile protecting group that has become the cornerstone of modern solid-phase peptide synthesis (SPPS).[16] Its key advantage is its stability to acidic conditions, allowing for the use of acid-labile side-chain protecting groups, which can be removed simultaneously with cleavage of the peptide from the resin.[16][17]

Protection: The Fmoc group is typically introduced using Fmoc-chloride (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[16][18]

Deprotection: The Fmoc group is removed by treatment with a secondary amine base, most commonly piperidine. The reaction proceeds via an E1cB elimination mechanism. The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and a carbamic acid, which then decarboxylates to give the free amine. The excess piperidine also acts as a scavenger for the dibenzofulvene byproduct.[16][19]

Diagram: Fmoc Deprotection Workflow in SPPS

Fmoc SPPS Cycle Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (Fmoc-AA-OH, Coupling Reagent) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection

Sources

Foundational

The Cyclopropylmethylamine Motif: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The cyclopropylmethylamine (CPMA) scaffold has emerged as a privileged structural motif in contemporary medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropylmethylamine (CPMA) scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry, prized for its unique conformational and physicochemical properties. This guide provides a comprehensive technical overview of CPMA derivatives, exploring their synthesis, structure-activity relationships (SAR), and diverse applications in drug discovery. We will delve into the role of the CPMA moiety as a versatile bioisostere, its impact on metabolic stability and target engagement, and its successful incorporation into therapeutic agents targeting a range of challenging diseases. Through detailed protocols, mechanistic insights, and case studies of clinically relevant molecules, this document serves as a vital resource for scientists engaged in the design and development of novel therapeutics.

The Strategic Value of the Cyclopropylmethylamine Moiety in Drug Design

The three-membered ring of the cyclopropyl group, with its inherent ring strain and unique electronic character, imparts a fascinating set of properties to a molecule. When coupled with a methylamine side chain, the resulting cyclopropylmethylamine scaffold offers medicinal chemists a powerful tool to address common challenges in drug development, such as enhancing potency, improving metabolic stability, and fine-tuning selectivity.

The compact and rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target receptor. This conformational constraint can lead to a significant increase in binding affinity and potency.[1] Furthermore, the C-H bonds of the cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to improved pharmacokinetic profiles, including longer half-lives and reduced clearance. The cyclopropyl group can also serve as a bioisostere for other common functional groups, such as gem-dimethyl or phenyl rings, offering a way to modulate lipophilicity and other physicochemical properties to optimize for desired absorption, distribution, metabolism, and excretion (ADME) characteristics.[2][3]

Synthetic Strategies for Accessing Cyclopropylmethylamine Derivatives

The efficient synthesis of CPMA derivatives is crucial for exploring their potential in medicinal chemistry. A variety of synthetic routes have been developed, allowing for the introduction of diverse substituents on both the cyclopropane ring and the amine.

General Synthetic Workflow

A common and versatile approach to substituted CPMA derivatives, particularly aryl-substituted analogs, involves the construction of a cyclopropane ring followed by functional group manipulation to install the methylamine side chain. The following workflow illustrates a typical synthetic sequence.

G Start Starting Material (e.g., Substituted Styrene) Cyclopropanation Cyclopropanation Start->Cyclopropanation e.g., Diazoacetate, Rh(II) or Cu(I) catalyst Ester_Hydrolysis Ester Hydrolysis Cyclopropanation->Ester_Hydrolysis e.g., LiOH, THF/H2O Amide_Coupling Amide Coupling / Curtius Rearrangement Ester_Hydrolysis->Amide_Coupling e.g., SOCl2, NaN3, then heat Reduction Amine Reduction Amide_Coupling->Reduction e.g., LiAlH4, THF Final_Product Cyclopropylmethylamine Derivative Reduction->Final_Product

Caption: A generalized synthetic workflow for the preparation of aryl-substituted cyclopropylmethylamine derivatives.

Detailed Experimental Protocol: Synthesis of trans-2-Phenylcyclopropylamine

The synthesis of trans-2-phenylcyclopropylamine, a foundational CPMA derivative and a known monoamine oxidase inhibitor (tranylcypromine), provides a practical example of the synthetic principles in action.[4][5]

Step 1: Synthesis of cis,trans-Ethyl 2-Phenylcyclopropanecarboxylate

  • To a solution of styrene (1.0 eq) in a suitable solvent (e.g., dichloromethane), a solution of ethyl diazoacetate (1.1 eq) and a rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 eq) in the same solvent is added dropwise at room temperature under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford a mixture of cis and trans isomers of ethyl 2-phenylcyclopropanecarboxylate.

Causality: The use of a rhodium(II) catalyst is critical for the efficient and controlled cyclopropanation of the styrene double bond with ethyl diazoacetate. The choice of solvent and temperature can influence the diastereoselectivity of the reaction.

Step 2: Hydrolysis to cis,trans-2-Phenylcyclopropanecarboxylic Acid

  • The mixture of ethyl esters (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • An excess of lithium hydroxide (LiOH, 2-3 eq) is added, and the reaction mixture is stirred at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • The reaction mixture is then acidified with a dilute acid (e.g., 1N HCl) to pH ~2, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude carboxylic acid mixture. The trans isomer can often be preferentially crystallized from a suitable solvent system.

Step 3: Curtius Rearrangement to trans-2-Phenylcyclopropylamine

  • The trans-2-phenylcyclopropanecarboxylic acid (1.0 eq) is dissolved in an anhydrous solvent (e.g., toluene) and treated with thionyl chloride (SOCl₂, 1.2 eq) at reflux to form the acid chloride.

  • After removing the excess SOCl₂, the crude acid chloride is dissolved in an anhydrous solvent (e.g., acetone) and treated with a solution of sodium azide (NaN₃, 1.5 eq) in water, keeping the temperature low.

  • The resulting acyl azide is carefully extracted and then heated in an inert solvent (e.g., toluene) to induce the Curtius rearrangement to the isocyanate.

  • The isocyanate is then hydrolyzed by heating with aqueous acid (e.g., HCl) to afford the desired trans-2-phenylcyclopropylamine, which can be isolated as its hydrochloride salt.

Causality: The Curtius rearrangement is a reliable method for converting a carboxylic acid to a primary amine with the loss of one carbon atom. The stepwise process ensures the formation of the desired amine from the corresponding carboxylic acid.

Cyclopropylmethylamine Derivatives as Modulators of Key Biological Targets

The unique structural features of the CPMA scaffold have been exploited to design potent and selective modulators of various biological targets, with notable success in the areas of oncology and central nervous system (CNS) disorders.

Irreversible Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 and 9 (H3K4 and H3K9).[3] Overexpression of LSD1 has been implicated in various cancers, making it an attractive therapeutic target.

CPMA derivatives, most notably those based on the trans-2-phenylcyclopropylamine scaffold of tranylcypromine, act as mechanism-based irreversible inhibitors of LSD1.[6] The inhibition proceeds through a covalent modification of the FAD cofactor.

Mechanism of Covalent Inhibition:

  • The CPMA derivative binds to the active site of LSD1.

  • The FAD cofactor oxidizes the amine of the CPMA, leading to the formation of a radical cation.

  • This is followed by the opening of the cyclopropyl ring, generating a reactive intermediate.

  • This intermediate then forms a covalent bond with the N5 atom of the FAD isoalloxazine ring, leading to the irreversible inactivation of the enzyme.[2][7][8]

G CPMA Cyclopropylmethylamine Inhibitor Binding Non-covalent Binding CPMA->Binding LSD1_FAD LSD1-FAD Complex LSD1_FAD->Binding Oxidation FAD-mediated Oxidation & Ring Opening Binding->Oxidation Covalent_Adduct Covalent FAD Adduct (Inactive Enzyme) Oxidation->Covalent_Adduct

Caption: Mechanism of irreversible inhibition of LSD1 by a cyclopropylmethylamine derivative.

Structure-Activity Relationship (SAR) of LSD1 Inhibitors:

Extensive SAR studies have been conducted to optimize the potency and selectivity of CPMA-based LSD1 inhibitors.

CompoundR1R2LSD1 IC₅₀ (μM)MAO-A IC₅₀ (μM)MAO-B IC₅₀ (μM)Reference
TranylcypromineHH>1001.80.8[2]
Compound A4-FH251.20.5[9]
Compound BH4-piperidinyl0.02>100>100[6]
Compound CH4-(4-methylpiperazin-1-yl)0.015>100>100[6]

Key SAR Insights:

  • Substitution on the Phenyl Ring: Halogen substitution, particularly at the 4-position, can enhance LSD1 inhibitory activity.[9]

  • N-Substitution: Introduction of larger, basic substituents on the amine nitrogen dramatically increases potency and selectivity for LSD1 over monoamine oxidases (MAOs). This is a critical aspect for developing clinically viable LSD1 inhibitors, as off-target MAO inhibition can lead to undesirable side effects.[6]

Agonism of the Serotonin 5-HT₂C Receptor

The serotonin 5-HT₂C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the CNS, is a validated target for the treatment of obesity, schizophrenia, and other psychiatric disorders.[10] CPMA derivatives have been developed as potent and selective 5-HT₂C receptor agonists.

5-HT₂C Receptor Signaling Pathway:

Activation of the 5-HT₂C receptor by an agonist leads to the coupling of Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream cellular responses.

G Agonist CPMA Agonist Receptor 5-HT2C Receptor Agonist->Receptor Binding G_Protein Gαq/11 Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3 IP3 PLC->IP3 Hydrolysis of PIP2 DAG DAG PLC->DAG PIP2 PIP2 Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca_Release->Response PKC->Response

Caption: Simplified signaling pathway of the 5-HT₂C receptor activated by a CPMA agonist.

Structure-Activity Relationship (SAR) of 5-HT₂C Agonists:

The SAR of 2-phenylcyclopropylmethylamine-based 5-HT₂C agonists has been extensively explored to achieve high potency and selectivity over the closely related 5-HT₂A and 5-HT₂B receptors.

CompoundR1 (ortho)R2 (para)5-HT₂C EC₅₀ (nM)5-HT₂A EC₅₀ (nM)5-HT₂B EC₅₀ (nM)Reference
(+)-10HH13480110[11]
(+)-11HMe4.8320150[11]
(+)-16OMeF<5>500>500[11]
(+)-17OEtF<5>500>500[11]

Key SAR Insights:

  • Stereochemistry: The (+)-enantiomers of 2-phenylcyclopropylmethylamine derivatives are generally more potent 5-HT₂C agonists.[11]

  • Aromatic Substitution: The introduction of an alkoxy group at the ortho position and a fluorine atom at the para position of the phenyl ring significantly enhances both potency and selectivity for the 5-HT₂C receptor over the 5-HT₂A and 5-HT₂B subtypes. This is crucial for avoiding the hallucinogenic effects associated with 5-HT₂A agonism and the potential for cardiac valvulopathy linked to 5-HT₂B agonism.[11][12]

Clinical Relevance: FDA-Approved Drugs

The successful application of the cyclopropylamine and related cyclopropane-containing scaffolds is exemplified by several FDA-approved drugs.

Tranylcypromine (Parnate®)

Tranylcypromine, with its trans-2-phenylcyclopropylamine structure, was first approved by the FDA for the treatment of major depressive disorder.[10][13][14] It acts as a non-selective, irreversible inhibitor of monoamine oxidases A and B, leading to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. While its clinical use has been somewhat limited by dietary restrictions and potential drug-drug interactions, its efficacy in treatment-resistant depression is well-established.[13] The study of tranylcypromine was instrumental in uncovering the potential of the cyclopropylamine scaffold as an enzyme inhibitor, paving the way for the development of more selective agents like the LSD1 inhibitors.

Capmatinib (Tabrecta®)

Capmatinib is a kinase inhibitor approved by the FDA for the treatment of metastatic non-small cell lung cancer (NSCLC) with mutations that lead to MET exon 14 skipping.[15][16][17][18][19] While not a classical cyclopropylmethylamine, its structure incorporates a key cyclopropane ring attached to a pyrimidine core. This example highlights the broader utility of the cyclopropane motif in designing potent and selective enzyme inhibitors. The cyclopropane in capmatinib contributes to its binding affinity and overall physicochemical properties, underscoring the value of this small ring in modern drug design.

Conclusion and Future Perspectives

The cyclopropylmethylamine scaffold has proven to be a remarkably versatile and valuable component in the medicinal chemist's toolbox. Its unique conformational and metabolic properties have enabled the development of potent and selective modulators of challenging biological targets, leading to clinically approved drugs and a wealth of promising drug candidates. The deep understanding of the SAR for CPMA derivatives targeting LSD1 and the 5-HT₂C receptor provides a solid foundation for the future design of novel therapeutics with improved efficacy and safety profiles. As our understanding of disease biology continues to grow, it is certain that the cyclopropylmethylamine motif will continue to feature prominently in the discovery and development of the next generation of medicines.

References

  • U.S. Food and Drug Administration. (2022, August 11). FDA approves capmatinib for metastatic non-small cell lung cancer. FDA.gov. [Link]

  • Novartis. (2020, May 7). Novartis Tabrecta™ receives FDA approval as the first and only therapy for metastatic NSCLC with METex14. Novartis.com. [Link]

  • U.S. Food and Drug Administration. (2020, May 6). FDA grants accelerated approval to capmatinib for metastatic non-small cell lung cancer. FDA.gov. [Link]

  • Padda, S. K., et al. (2022). FDA Approval Summary: Capmatinib and Tepotinib for the Treatment of Metastatic NSCLC Harboring MET Exon 14 Skipping Mutations or Alterations. Clinical Cancer Research, 28(2), 249-254. [Link]

  • Drugs.com. (2021, January 27). Tabrecta (capmatinib) FDA Approval History. Drugs.com. [Link]

  • Cole, P. A. (2008). LSD1 and The Chemistry of Histone Demethylation. Current opinion in chemical biology, 12(5), 540-547. [Link]

  • Stahl, S. M., & Grady, M. M. (2020). Tranylcypromine: Its Pharmacology, Safety, and Efficacy. Psychiatry Online. [Link]

  • Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408-4416. [Link]

  • Speranza, G., et al. (2015). LSD1: biologic roles and therapeutic targeting. Epigenomics, 7(4), 613-630. [Link]

  • Kaiser, C., et al. (1962). Method of synthesis of trans-2-phenylcyclopropylamine.
  • Yang, M., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry, 46(27), 8058-8065. [Link]

  • Vianello, P., et al. (2014). Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. European Journal of Medicinal Chemistry, 86, 352-363. [Link]

  • Tandon, M., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8712-8756. [Link]

  • Mueller, D., et al. (2020).
  • Cheng, J., et al. (2015). Pharmacological profiles of 2-phenylcyclopropylmethylamine-based compounds. ACS chemical neuroscience, 6(10), 1685-1696. [Link]

  • Fiedorowicz, J. G., & Swartz, K. L. (2004). Tranylcypromine: a review of its pharmacology, safety, and efficacy. Expert opinion on drug safety, 3(6), 629-640. [Link]

  • U.S. Food and Drug Administration. (2018). PARNATE® (tranylcypromine) tablets, for oral use. Accessdata.fda.gov. [Link]

  • Lauta, V., et al. (2020). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

  • Wikipedia contributors. (2024, January 10). Tranylcypromine. In Wikipedia, The Free Encyclopedia. [Link]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: fundamentals and applications in chemistry and biology. American Chemical Society. [Link]

  • El-Sayed, M. A. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Chilmonczyk, Z., et al. (2009). Development and Validation of Quantitative Structure-Activity Relationship Models for Compounds Acting on Serotoninergic Receptors. Chemical biology & drug design, 74(5), 496-506. [Link]

  • Zheng, G., et al. (2018). Rhodium(III)‐Catalyzed Enantio‐ and Diastereoselective C−H Cyclopropylation of N‐Phenoxylsulfonamides: Combined Experimental and Computational Studies. Angewandte Chemie International Edition, 57(40), 13183-13187. [Link]

  • Setola, V., et al. (2009). The Development, Validation, and Use of Quantitative Structure Activity Relationship Models of 5-Hydroxytryptamine (2B) Receptor Ligands to Identify Novel Receptor Binders and Putative Valvulopathic Compounds among Common Drugs. Journal of medicinal chemistry, 52(21), 6803-6816. [Link]

  • Nichols, D. E., et al. (1982). Quantitative structure-activity relationships in the 2,4,5-ring substituted phenylisopropylamines. Journal of medicinal chemistry, 25(5), 530-535. [Link]

  • Alcaide, B., et al. (1992). On the Synthesis of N-Substituted 5-Oxoperhydro-1,4-oxazepines from N-Substitued 1,2-Aminoethanols. A Dichotomy of Reaction Pathway. HETEROCYCLES, 34(1), 125. [Link]

  • Belyakov, S., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3770. [Link]

  • Zhang, Y., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(23), 8206. [Link]

  • EpigenTek. (n.d.). trans-2-Phenylcyclopropylamine hydrochloride. Epigentek.com. [Link]

  • Alcaide, B., et al. (1992). On the Synthesis of N-Substituted 5-Oxoperhydro-1,4-oxazepines from N-Substitued 1,2-Aminoethanols. A Dichotomy of Reaction Pathway. HETEROCYCLES, 34(1), 125. [Link]

Sources

Exploratory

Biological activity of novel carbamate compounds

An In-Depth Technical Guide to the Biological Activity of Novel Carbamate Compounds Authored by a Senior Application Scientist Introduction: The Carbamate Moiety as a Privileged Scaffold in Drug Discovery Carbamates, ide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Novel Carbamate Compounds

Authored by a Senior Application Scientist

Introduction: The Carbamate Moiety as a Privileged Scaffold in Drug Discovery

Carbamates, identified by the characteristic -O-CO-NH- linkage, are a class of organic compounds derived from carbamic acid.[1] This functional group is a cornerstone in medicinal chemistry, serving as a key structural motif in numerous drugs and prodrugs approved by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] The carbamate moiety is often considered an amide-ester hybrid, granting it very good chemical and proteolytic stability.[3][4] This stability, combined with an enhanced ability to permeate cell membranes, makes carbamates highly effective as peptide bond surrogates in the design of enzyme inhibitors.[3][4]

The versatility of the carbamate group allows it to play multiple roles. In active drugs, it can be directly involved in target-binding interactions, while in prodrugs, it can be used to mask functional groups, delaying first-pass metabolism and enhancing the bioavailability of the parent molecule.[1][2] The research into carbamates as therapeutic agents began with the discovery of physostigmine, a natural methyl carbamate, and has since expanded into a vast field encompassing treatments for cancer, epilepsy, Alzheimer's disease, and HIV.[1][2] Recent approvals, such as cenobamate for partial-onset seizures, underscore the continued relevance and therapeutic potential of this structural class.[1]

Core Mechanism of Action: Enzyme Carbamylation

The predominant mechanism by which carbamates exert their biological effects is through the inhibition of enzymes, particularly serine hydrolases. This process, known as carbamylation, involves the covalent modification of a critical serine residue within the enzyme's active site.

The inhibition is typically a two-step process:

  • Reversible Binding: The carbamate inhibitor (I) first binds non-covalently to the enzyme (E) to form a reversible Michaelis-Menten-like complex (EI).[5][6]

  • Covalent Carbamylation: The catalytic serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the carbamate.[5][7] This forms a transiently stable carbamylated enzyme (E-carbamoyl) and releases the alcohol/phenol leaving group.[7]

This process renders the enzyme inactive. The carbamylated enzyme can be regenerated through hydrolysis, but the rate of this decarbamylation is significantly slower than the regeneration of the enzyme from its natural substrate complex (e.g., the acetylated state for acetylcholinesterase).[5][7] This slow regeneration leads to the classification of carbamates as pseudo-irreversible or slowly reversible inhibitors.[7][8]

G E_I Enzyme (E) + Inhibitor (I) EI_complex Reversible EI Complex E_I->EI_complex Reversible Binding (KD) EI_complex->E_I Dissociation E_carbamoyl Carbamylated Enzyme (Inactive) EI_complex->E_carbamoyl Carbamylation (k_uni) E_regenerated Regenerated Enzyme (E) E_carbamoyl->E_regenerated Slow Hydrolysis (k_r) (Decarbamylation) Leaving_Group Leaving Group (R-OH) E_carbamoyl->Leaving_Group

Figure 1: General mechanism of pseudo-irreversible enzyme inhibition by carbamates.

Key Therapeutic Applications and Biological Targets

The ability of carbamates to inhibit key enzymes has been leveraged across multiple therapeutic areas.

Neurodegenerative Disorders: Cholinesterase Inhibition

A primary application of carbamate inhibitors is in the symptomatic treatment of Alzheimer's disease (AD).[9] The "cholinergic hypothesis" of AD posits that cognitive decline is linked to a deficit in the neurotransmitter acetylcholine (ACh).[9] Carbamates inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for degrading ACh in the synaptic cleft.[10] This inhibition increases ACh levels, enhancing cholinergic neurotransmission.[9][10]

  • Rivastigmine , a dual inhibitor of both AChE and BChE, is a carbamate drug approved for treating dementia associated with Alzheimer's and Parkinson's disease.[11][12]

  • Novel carbamates are designed for increased potency and selectivity. For instance, some derivatives show selective inhibition of BChE, which may be beneficial in later stages of AD.[13] The introduction of N-methyl-N-ethyl or N-methyl-N-(4-methoxyphenyl) carbamate moieties to indoline scaffolds has yielded potent dual cholinesterase inhibitors with additional antioxidant properties.[14]

Oncology: Diverse Anticancer Activities

Carbamate derivatives have demonstrated significant potential as anticancer agents through multiple mechanisms.[1]

  • Inhibition of Tubulin Polymerization: Docetaxel, a carbamate-containing drug, exerts its antitumor activity by inhibiting the depolymerization of microtubules, leading to the arrest of cell division in the mitotic phase.[1]

  • DNA Synthesis Inhibition: Mitomycin C, another approved carbamate drug, selectively inhibits the synthesis of DNA in tumor cells.[1]

  • Prodrug Strategy: Incorporating a carbamate group can improve the potency of existing anticancer compounds. For example, replacing a chain in the natural antibiotic fumagillin with an O-(chloroacetyl) carbamoyl moiety resulted in a 50-fold increase in antitumor potency.[1]

  • Novel Derivatives: Synthesized carbamate derivatives of natural products like podophyllotoxin and melampomagnolide B have shown potent cytotoxic activity against various human cancer cell lines, including leukemia, breast cancer, and non-small cell lung cancer.[15][16] Some of these compounds induce cell cycle arrest in the G2/M phase and apoptosis.[15]

Other Biological Activities
  • Anticonvulsant: Cenobamate is a carbamate drug approved for treating partial-onset seizures in adults.[1]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: Carbamates can covalently inhibit FAAH, an enzyme that degrades endocannabinoid signaling lipids like anandamide.[17] FAAH inhibitors have shown analgesic and anxiolytic effects in rodent models, highlighting their potential for pain and anxiety disorders.[17]

  • Insecticidal Activity: Carbamate insecticides, such as carbaryl and carbofuran, function by inhibiting AChE in insects, leading to nervous system disruption and death.[18][19][20] This mechanism is analogous to their action in mammals, though many are designed for higher selectivity towards insect AChE.[18]

A Framework for Evaluating Novel Carbamate Compounds

Developing a novel carbamate therapeutic requires a systematic evaluation of its biological activity. The following workflow outlines the key experimental stages, from initial screening to cellular and in vivo validation.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Preclinical Evaluation Synthesis Design & Synthesis of Novel Carbamate Analogs EnzymeAssay Primary Screen: Enzyme Inhibition Assays (e.g., Ellman's Method for ChE) Synthesis->EnzymeAssay Kinetics Kinetic Analysis: Determine IC50, ki, k_decarb EnzymeAssay->Kinetics Cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT, LDH) Kinetics->Cytotoxicity Lead Compound Selection CellBased Targeted Cell-Based Assays (e.g., Apoptosis, Cell Cycle, Neuroprotection) Cytotoxicity->CellBased PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) CellBased->PK_PD Candidate Selection InVivo In Vivo Efficacy Studies (Animal Models of Disease) PK_PD->InVivo Tox Toxicology Studies InVivo->Tox

Figure 2: Experimental workflow for the evaluation of novel carbamate compounds.
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method for determining AChE and BChE inhibition.[11] It measures the activity of the enzyme by detecting the product of acetylcholine hydrolysis.

Causality: The choice of this assay is based on its reliability, high throughput, and direct measurement of the enzymatic activity central to the mechanism of many therapeutic carbamates.[21][22] The reaction produces a yellow-colored product, allowing for simple spectrophotometric quantification.

Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (e.g., 0.1 M, pH 8.0).

    • Enzyme Solution: Prepare stock solutions of human AChE or equine BChE in buffer.

    • Substrate Solution: Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI).

    • Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

    • Test Compound: Prepare a stock solution of the novel carbamate in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound dilution (or vehicle control).

    • Add 125 µL of DTNB solution.

    • Add 50 µL of the enzyme solution and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). This pre-incubation allows the pseudo-irreversible inhibitor to carbamylate the enzyme.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATChI or BTChI).

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control: % Inhibition = 100 * (1 - V_inhibitor / V_control).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required for 50% inhibition).[11]

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of a novel carbamate on the viability of cultured cells. It is crucial for evaluating anticancer activity or general toxicity.[23]

Causality: The MTT assay is chosen because it measures mitochondrial reductase activity, a reliable indicator of cell metabolic activity and thus, viability.[23] A reduction in this activity is correlated with cell death or loss of proliferation.

Methodology:

  • Cell Culture:

    • Seed cells (e.g., A-549 human lung cancer cells or SH-SY5Y neuroblastoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the novel carbamate compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound dilutions. Include a vehicle control (e.g., DMSO in medium).

    • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) in a humidified incubator (37°C, 5% CO₂).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control: % Viability = 100 * (Abs_treated / Abs_control).

    • Plot the % Viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.[16]

Quantitative Data Summary

The efficacy of novel carbamates is often compared using their IC₅₀ values against target enzymes. Lower IC₅₀ values indicate higher inhibitory potency.

Compound Class/NameTarget EnzymeIC₅₀ Value (µM)Reference
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAChE38.98[11]
2-(phenylcarbamoyl)phenyl diphenylcarbamateBChE1.60[11]
Indoline Derivative 120 AChE0.4[14]
Indoline Derivative 94 AChE1.2[14]
N-phenylpiperazine Derivative 16 BChE2.00[13]
Bambuterol Derivative BMC-3 AChE0.792[12]
Bambuterol Derivative BMC-3 BChE0.0022[12]
Bambuterol Derivative BMC-16 AChE0.266[12]
Bambuterol Derivative BMC-16 BChE0.0106[12]
Phenyl N-methylcarbamate Derivative 6q AChE (housefly)12[24]

Conclusion and Future Outlook

The carbamate scaffold remains a highly valuable and versatile component in modern drug discovery.[2][4] Its ability to act as a stable, bioavailable, and effective inhibitor of key enzymes ensures its continued exploration for a wide range of diseases. Current research focuses on designing novel carbamates with enhanced selectivity for specific enzyme subtypes (e.g., BChE over AChE), dual-target functionalities (e.g., cholinesterase inhibition and antioxidant activity), and improved pharmacokinetic profiles to increase efficacy and reduce side effects.[14][25] The systematic application of the in vitro and cellular evaluation workflows described herein is critical for identifying and advancing the most promising candidates from the bench to the clinic.

References

  • Šebetić, K., & Kovarik, Z. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–299. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Wikipedia. (n.d.). Carbamate. Wikipedia. [Link]

  • Mode of action of carbamate.pptx. (n.d.). [Link]

  • Struck, R. F., et al. (2007). Anticancer activities of carbonate and carbamate derivatives of 4-demethylpenclomedine. European Journal of Cancer Supplements, 5(4), 280. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

  • Xu, L., et al. (2014). Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin. Bioorganic & Medicinal Chemistry Letters, 24(21), 4956–4960. [Link]

  • Šebetić, K., & Kovarik, Z. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299. [Link]

  • S. S, S., et al. (2025). Acetylcholinesterase Inhibitors from Carbamate and Benzo-fused Heterocyclic Scaffolds: Promising Therapeutics for Alzheimer's Disease. Mini-Reviews in Medicinal Chemistry. [Link]

  • World Health Organization. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). INCHEM. [Link]

  • Nepovimova, E., et al. (2018). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 23(10), 2533. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Di Martino, R. M. C., et al. (2013). Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 56(2), 550–564. [Link]

  • Fronczek, F. R., et al. (2014). Anti-cancer activity of carbamate derivatives of melampomagnolide B. Bioorganic & Medicinal Chemistry Letters, 24(15), 3468–3471. [Link]

  • Richards, J., & Ko, R. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Wieckowska, A., et al. (2018). Novel carbamate derivatives as selective butyrylcholinesterase inhibitors. Bioorganic Chemistry, 78, 22–32. [Link]

  • Man-made cover of General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. (n.d.). ResearchGate. [Link]

  • Kos, J., et al. (2017). Proline-Based Carbamates as Cholinesterase Inhibitors. Molecules, 22(12), 2095. [Link]

  • Dolezal, M. (2014). Design, Synthesis and Biological Activity of New Carbamate Cholinesterase Inhibitors. Current Pharmaceutical Design. [Link]

  • González-Peñacoba, M., et al. (2022). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules, 27(19), 6619. [Link]

  • Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 13(5), 541–553. [Link]

  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200–4212. [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 265, 116071. [Link]

  • Reddy, S., et al. (2016). Synthesis and biological evaluation of carbamate and sulfonamide derivatives of carvedilol. Semantic Scholar. [Link]

  • The Importance of In Vitro Assays. (2023). Visikol. [Link]

  • Mor, M., et al. (2008). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Journal of Medicinal Chemistry, 51(20), 6347–6357. [Link]

  • Bratoeff, E., et al. (2016). Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence. Molecules, 21(11), 1572. [Link]

  • Wu, J., et al. (2020). Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. Bioorganic & Medicinal Chemistry, 28(5), 115324. [Link]

  • Ramaiah, M., et al. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research, 5(4), 47-51. [Link]

  • Scheme 1. Inhibition of cholinesterases by carbamates. E, enzyme. (n.d.). ResearchGate. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). [Link]

  • Loaiza-Ceballos, D., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(14), 4381. [Link]

  • Wang, C., et al. (2010). Synthesis and Insecticidal Activity of Novel Carbamate Derivatives as Potential Dual-Binding Site Acetylcholinesterase Inhibitors. Journal of Agricultural and Food Chemistry, 58(24), 12771–12778. [Link]0.1021/jf103233c)

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Incorporation of the Conformationally Restricted Diamine Linker, tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate, in Peptide Synthesis

Abstract The design of peptidomimetics with enhanced metabolic stability and controlled secondary structures is a cornerstone of modern drug discovery. The incorporation of conformationally restricted non-canonical amino...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The design of peptidomimetics with enhanced metabolic stability and controlled secondary structures is a cornerstone of modern drug discovery. The incorporation of conformationally restricted non-canonical amino acids or linkers is a primary strategy to achieve these goals. This document provides a comprehensive guide to the use of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate , a unique 1,1-disubstituted cyclopropane diamine, in Boc-based Solid-Phase Peptide Synthesis (SPPS). We detail its strategic value in introducing rigid structural constraints into peptide backbones, thereby influencing their bioactivity and pharmacokinetic profiles.[1][2] This guide offers detailed, field-tested protocols for its coupling, deprotection, and final peptide cleavage, along with expert insights into the causality behind critical experimental steps.

Introduction: The Strategic Value of Cyclopropane Scaffolds

Linear peptides often suffer from poor metabolic stability and lack of defined secondary structure in solution, limiting their therapeutic potential. Introducing rigid structural elements, such as a cyclopropane ring, can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity and resistance to enzymatic degradation.[3] The 1,1-disubstituted cyclopropane motif provided by tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate acts as a potent conformational tether.[2][4] Its geminal substitution pattern rigidly fixes the orientation of the two aminomethyl groups, offering precise control over the peptide backbone's trajectory and the spatial presentation of adjacent side chains.[1] This building block is particularly valuable for creating constrained cyclic peptides, stabilizing helical structures, or mimicking β-turns, which are critical for many protein-protein interactions.

Reagent Profile and Handling

The successful incorporation of this linker begins with a clear understanding of its properties.

PropertyValue
Full Chemical Name tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate
Abbreviation Boc-AMCP
CAS Number 1025595-88-7 (example, verify with supplier)
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
Appearance White to off-white solid or oil
Key Functional Groups 1x Primary Amine (-NH₂), 1x Boc-protected Primary Amine (-NHBoc)
Solubility Soluble in DMF, NMP, DCM, and other common SPPS solvents.
Storage Store at 2-8°C under an inert atmosphere. The primary amine can be sensitive to atmospheric CO₂.

Synthetic Strategy: Integration into Boc-SPPS

The linker is designed for seamless integration into standard Boc-based Solid-Phase Peptide Synthesis (SPPS). The workflow involves coupling the free primary amine of the Boc-AMCP linker to the C-terminal carboxyl group of the peptide chain anchored to the solid support. The Boc protecting group on the linker remains intact during this step and is selectively removed later with Trifluoroacetic Acid (TFA) to allow for further peptide chain elongation or other modifications.[5]

The core principle of Boc-SPPS relies on the differential acid lability between the Nα-Boc group (removed by moderate acid, e.g., TFA) and the more stable side-chain protecting groups and resin linkage, which require a strong acid like HF for cleavage.[6][7]

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle cluster_linker Linker Incorporation Resin Resin-Bound Peptide (Free N-Terminus) Coupling Couple Next Boc-AA-OH Resin->Coupling HATU/DIEA Linker_Coupling Couple Boc-AMCP Linker to Free N-Terminus Resin->Linker_Coupling After desired sequence is built Wash1 Wash Coupling->Wash1 Deprotection Boc Deprotection (TFA/DCM) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Neutralization Neutralization (DIEA/DCM) Wash2->Neutralization Wash3 Wash Neutralization->Wash3 Wash3->Resin Ready for next cycle Linker_Deprotect Deprotect Linker's Boc Group (TFA/DCM) Linker_Coupling->Linker_Deprotect Final_Cleavage Cleavage from Resin & Global Deprotection (HF) Linker_Deprotect->Final_Cleavage After any further modification

Diagram 1: Boc-SPPS workflow for incorporating the Boc-AMCP linker.

Detailed Experimental Protocols

Materials and Reagents
  • Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid (0.5-1.0 mmol/g substitution).[6]

  • Boc-AMCP Linker: tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate.

  • Solvents: Peptide synthesis grade Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

  • Deprotection Reagent: 50% (v/v) Trifluoroacetic Acid (TFA) in DCM.

  • Neutralization Base: 5-10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Activation Base: DIEA.

  • Washing Solvents: DMF, DCM, IPA.

  • Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) with scavenger (e.g., anisole). Caution: HF is extremely toxic and corrosive. Use only in a dedicated, specialized apparatus.

Protocol 1: N-Terminal Boc Deprotection of Resin-Bound Peptide

Causality: This step is required to liberate the free amine at the N-terminus of the growing peptide chain, making it nucleophilic and ready for coupling with the next activated carboxyl group. TFA is used as a moderately strong acid that selectively cleaves the Boc group without disturbing most side-chain protecting groups or the resin linkage.[5]

  • Swell Resin: Swell the peptide-resin in DCM for 20 minutes in a reaction vessel.

  • Pre-wash (Optional but Recommended): Drain the DCM and add 50% TFA/DCM. Agitate for 2-5 minutes and drain. This removes residual water and prepares the resin for efficient deprotection.[6]

  • Deprotection: Add a fresh solution of 50% TFA in DCM (approx. 10 mL per gram of resin). Agitate for 20-30 minutes at room temperature. The resin may change color.[5]

  • Wash: Drain the TFA solution. Wash the resin thoroughly to remove all traces of acid:

    • DCM (3x)

    • IPA (2x)

    • DCM (3x)

  • Neutralization: The newly deprotected amine is a trifluoroacetate salt and must be neutralized to the free base.[8] Add 10% DIEA in DCM and agitate for 5 minutes. Repeat this step.

  • Final Wash: Wash the resin thoroughly to remove excess DIEA:

    • DCM (3x)

    • DMF (3x) The resin is now ready for the coupling step.

Protocol 2: Coupling of Boc-AMCP to the Peptide-Resin

Causality: This protocol couples the Boc-AMCP linker to the N-terminus of the peptide. The free amine of the linker acts as the nucleophile. However, since the linker itself does not have a carboxylic acid to be activated, the synthetic strategy must be adjusted. The linker is coupled to an activated species. For this guide, we assume the goal is to couple the linker to the C-terminal carboxylic acid of a peptide fragment in solution or, more commonly, to attach a molecule with a carboxylic acid to the linker's free amine after it has been attached to the resin via its other amine (requiring an orthogonal protecting group strategy).

For the purpose of this guide, we will describe a more direct application: coupling a Boc-protected amino acid to the resin, deprotecting it, and then coupling the Boc-AMCP linker to an activated side-chain carboxyl group (e.g., Asp or Glu).

  • Prepare Activated Amino Acid Solution: In a separate vial, dissolve the amino acid to be coupled (e.g., Boc-Asp(O-tBu)-OH, 3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

  • Activate: Add DIEA (6 equivalents) to the amino acid solution. The solution will typically turn yellow. Allow to pre-activate for 2-5 minutes.

  • Couple: Add the activated amino acid solution to the prepared, deprotected peptide-resin from Protocol 1.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitor: Perform a Kaiser test to monitor for the disappearance of the free primary amine. If the test is positive (blue), the coupling is incomplete; extend the reaction time or repeat the coupling.

  • Wash: Once the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly:

    • DMF (3x)

    • DCM (3x)

    • DMF (3x)

To couple the Boc-AMCP linker itself, you would treat it as the amine component:

  • Activate Resin-Bound Carboxyl Group: Perform Protocol 1 to expose the N-terminal amine. Couple the next amino acid (e.g., Boc-Gly-OH). Deprotect the Boc group. The resin now has a free N-terminal Glycine.

  • Prepare Linker Solution: Dissolve Boc-AMCP (3 equivalents) in DMF.

  • Prepare Activated Carboxyl Solution: In a separate vial, dissolve a carboxylic acid (e.g., Acetic Acid or another peptide fragment, 3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and pre-activate for 2 minutes.

  • Couple to Linker in Solution (Example): Mix the activated carboxyl solution with the Boc-AMCP solution and react. This is a solution-phase example.

  • Coupling to Resin (Correct SPPS Approach): The free amine of Boc-AMCP is coupled to the activated C-terminus of the resin-bound peptide.

    • Activate Peptide-Resin: Swell the peptide-resin (with a C-terminal carboxyl group). Add HBTU (2.9 eq) and DIEA (6 eq) in DMF to activate the C-terminus.

    • Prepare Linker: Dissolve Boc-AMCP (3 eq) in DMF.

    • Couple: Add the linker solution to the activated peptide-resin. Agitate for 2-4 hours and monitor with a suitable test.

Protocol 3: On-Resin Boc Deprotection of the Linker

Causality: Once the linker is successfully incorporated, its own Boc group must be removed to expose the second primary amine for further chain elongation, cyclization, or labeling. The procedure is identical to the standard N-terminal deprotection.

  • Follow Protocol 1 (N-Terminal Boc Deprotection) exactly as written, applying it to the resin-bound peptide now capped with the Boc-AMCP linker.

  • The result is a peptide-resin with the AMCP linker attached, exposing a new, reactive primary amine.

Diagram 2: Deprotection of the incorporated Boc-AMCP linker on the solid support.

Protocol 4: Cleavage and Global Deprotection

Causality: This final step uses a very strong acid (HF) to cleave the ester or amide bond anchoring the completed peptide to the resin and simultaneously removes all remaining acid-labile side-chain protecting groups. Scavengers are critical to prevent reactive cations (especially the tert-butyl cation from Boc groups) from causing side reactions with sensitive residues like Trp, Met, or Cys.[8]

  • Dry Resin: Thoroughly dry the final peptide-resin under high vacuum for several hours.

  • Prepare Cleavage Apparatus: In a specialized HF cleavage apparatus, place the dried resin and a magnetic stir bar. Add a scavenger cocktail (e.g., 90% HF, 10% anisole).

  • Cleavage Reaction: Cool the apparatus to 0°C and condense liquid HF into the vessel. Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: After the reaction, carefully evaporate the HF under a stream of nitrogen, followed by high vacuum.

  • Peptide Precipitation: Triturate the remaining resin and scavenger mixture with cold diethyl ether. The crude peptide will precipitate as a solid.

  • Isolation: Filter the solid precipitate and wash several times with cold diethyl ether to remove scavengers.

  • Purification: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify using reverse-phase HPLC.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling of Boc-AMCP (Positive Kaiser Test) 1. Insufficient activation time or reagents. 2. Steric hindrance at the N-terminus. 3. Low reactivity of the peptide-resin amine.1. Double the coupling time or perform a second coupling with fresh reagents. 2. Switch to a more potent coupling reagent like HATU.[9] 3. Ensure proper neutralization was performed before coupling.
Loss of Peptide from Resin The linker between the peptide and the resin is too acid-labile for repeated TFA deprotection steps.Use a more acid-stable resin, such as a PAM resin instead of a standard Merrifield resin for long syntheses.[6]
Side Product Formation during Cleavage Reactive cations generated during deprotection are reacting with sensitive amino acid side chains.Ensure an adequate amount and type of scavenger is used in the HF cleavage cocktail (e.g., anisole, thioanisole, DTE).[8]

References

  • APS. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Advanced Peptide Systems. [Link]

  • Yajima, H., & Fujii, N. (1981). A new two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical and Pharmaceutical Bulletin, 29(3), 831-834. [Link]

  • Gagnon, A., & Giguère, D. (2018). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 20(15), 4574–4578. [Link]

  • Oishi, S., et al. (2021). Design, synthesis, and structural characterization of helix-forming aliphatic homo-δ-peptides based on conformational restriction due to the structural characteristics of cyclopropane. ChemRxiv. [Link]

  • Ueda, H., et al. (2017). Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides. Angewandte Chemie International Edition, 56(10), 2720-2724. [Link]

  • Scott, T. A., & Woo, J. (2022). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 24(17), 3206–3210. [Link]

  • Scott, T. A., & Woo, J. (2022). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 24(17), 3206–3210. [Link]

  • Li, D. (2025). The Roles of Fused-Cyclopropanes in Medicinal Chemistry: Insights from the Past Decade. European Journal of Medicinal Chemistry. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

Sources

Application

Application Note: tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate as a Rigid Linker for PROTAC® Synthesis

Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of intere...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] The efficacy of a PROTAC molecule is critically dependent on the chemical linker that connects the POI-binding ligand to the E3 ubiquitin ligase ligand.[2] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing appreciation for the role of rigid linkers in optimizing PROTAC performance.[3][4] This application note details the strategic advantages and provides a comprehensive protocol for the use of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate , a bifunctional building block featuring a rigid cyclopropyl core, for the rational design and synthesis of potent PROTACs.

Introduction: The Central Role of the Linker in PROTAC Design

A PROTAC is a heterobifunctional molecule that operates by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[5][6] This event-driven, catalytic mechanism allows PROTACs to be effective at substoichiometric concentrations.[4][7] The three components of a PROTAC—the POI ligand ("warhead"), the E3 ligase ligand ("anchor"), and the linker—must work in concert to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3).[4]

The linker is not merely a passive spacer; its length, rigidity, polarity, and attachment points profoundly influence a PROTAC's biological activity, including its efficacy, selectivity, and pharmacokinetic properties.[] The choice of linker dictates the spatial orientation of the two ligands, which is paramount for achieving the positive cooperativity within the ternary complex that drives efficient ubiquitination.[4]

Rationale for a Rigid Cyclopropyl Core

While flexible linkers offer synthetic simplicity, their high number of rotatable bonds can lead to a significant entropic penalty upon binding to form the ternary complex.[4] This can result in lower stability and reduced degradation efficiency. Rigid linkers, such as those based on cycloalkane scaffolds, offer a compelling solution to this challenge.

Key Advantages of the Cyclopropyl Moiety:

  • Conformational Rigidity: The cyclopropyl group in tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate introduces a high degree of conformational constraint. This pre-organizes the PROTAC molecule into a more defined conformation, which can reduce the entropic cost of ternary complex formation and enhance binding affinity.[4]

  • Defined Exit Vectors: The 1,1-disubstitution pattern of the cyclopropyl ring provides precise and predictable exit vectors, allowing for rational control over the distance and orientation between the warhead and anchor ligands.

  • Improved Physicochemical Properties: Compared to long, flexible, and often lipophilic alkyl chains, rigid linkers can contribute to improved metabolic stability and cell permeability, key attributes for successful drug candidates.[1][3] Cycloalkane-based linkers are known to maintain structural integrity in biological systems, which can translate to better pharmacokinetics.[9]

G cluster_0 Flexible Linker cluster_1 Rigid Cyclopropyl Linker POI_flex POI PROTAC_flex PROTAC POI_flex->PROTAC_flex Binds E3_flex E3 Ligase E3_flex->PROTAC_flex Binds label_flex High Conformational Freedom (Entropic Penalty) POI_rigid POI PROTAC_rigid PROTAC POI_rigid->PROTAC_rigid Binds E3_rigid E3 Ligase E3_rigid->PROTAC_rigid Binds label_rigid Pre-organized Conformation (Lower Entropic Penalty) title Fig 1. Conceptual Advantage of a Rigid Linker

Caption: Rigid linkers pre-organize PROTACs, potentially lowering the entropic cost of forming a stable ternary complex.

Chemical Properties and Features

tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate is an ideal building block for a modular PROTAC synthesis strategy. Its key feature is the presence of two distinct amine functionalities, one of which is orthogonally protected.

PropertyValueReference
Chemical Name tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate[10]
CAS Number 1147109-42-9[11]
Molecular Formula C₁₀H₂₀N₂O₂[11]
Molecular Weight 200.28 g/mol [11]
Primary Amine Available for direct conjugation
Boc-Protected Amine Stable; deprotected under acidic conditions[12]
  • The Primary Amine (-NH₂): This serves as the initial reactive handle. It can be readily coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand using standard peptide coupling reagents.

  • The Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to the conditions of the initial coupling reaction. It can be cleanly removed in a subsequent step using a strong acid like trifluoroacetic acid (TFA), revealing a new primary amine for the second coupling reaction.[5] This stepwise approach prevents oligomerization and ensures the desired final product.

General Protocol for PROTAC Synthesis

This protocol outlines a standard, modular approach for synthesizing a PROTAC using the cyclopropyl linker. The process involves two sequential amide coupling reactions interspersed with a deprotection step.

PROTAC_Synthesis_Workflow POI_Ligand POI Ligand (-COOH) Intermediate1 Intermediate 1 (POI-Linker-NHBoc) POI_Ligand->Intermediate1 Step 1: Amide Coupling (HATU/DIPEA) Linker Cyclopropyl Linker (H₂N-Linker-NHBoc) Linker->Intermediate1 Intermediate2 Intermediate 2 (POI-Linker-NH₂) Intermediate1->Intermediate2 Step 2: Boc Deprotection (TFA/DCM) Final_PROTAC Final PROTAC (POI-Linker-E3) Intermediate2->Final_PROTAC Step 3: Amide Coupling (HATU/DIPEA) E3_Ligand E3 Ligase Ligand (-COOH) E3_Ligand->Final_PROTAC title Fig 2. General Workflow for PROTAC Synthesis

Caption: A modular, three-step synthesis workflow enables controlled construction of the final PROTAC molecule.

Step 1: Coupling of the Linker to the First Ligand (e.g., POI-Ligand-COOH)

Causality: This step forms the first amide bond. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, while DIPEA acts as a non-nucleophilic base to neutralize acid byproducts.[5] DMF is an excellent polar aprotic solvent for this type of reaction.

Materials:

  • POI-Ligand-COOH (1.0 eq)

  • tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the POI-Ligand-COOH (1.0 eq) in anhydrous DMF.

  • Add tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate (1.1 eq), followed by DIPEA (3.0 eq).

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of DMF. Add this solution to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (POI-Linker-NHBoc) by flash column chromatography.

Step 2: Boc Deprotection

Causality: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc protecting group.[5] Dichloromethane (DCM) is a suitable solvent that is inert to the reaction conditions. The reaction is typically rapid and clean.

Materials:

  • POI-Linker-NHBoc (from Step 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the purified intermediate from Step 1 in DCM (approx. 0.1 M concentration).

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Monitor Progress: Use LC-MS to confirm the complete removal of the Boc group (indicated by a mass loss of 100 Da).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting TFA salt (POI-Linker-NH₃⁺TFA⁻) is often used directly in the next step without further purification.

Step 3: Coupling to the Second Ligand (e.g., E3-Ligand-COOH)

Causality: This step mirrors the first coupling, utilizing the same robust amide bond formation chemistry to attach the second ligand to the newly deprotected amine, completing the PROTAC synthesis.

Materials:

  • POI-Linker-NH₂ (TFA salt from Step 2) (1.0 eq)

  • E3-Ligand-COOH (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (5.0 eq - extra is needed to neutralize the TFA salt)

  • Anhydrous DMF

Procedure:

  • Dissolve the E3-Ligand-COOH (1.0 eq) and the crude TFA salt from Step 2 in anhydrous DMF.

  • Add DIPEA (5.0 eq). Ensure the solution is basic before proceeding.

  • Add a solution of HATU (1.2 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor Progress: Use LC-MS to track the formation of the final PROTAC product.

  • Work-up: Perform an aqueous work-up as described in Step 1.

  • Final Purification: Purify the final PROTAC molecule by preparative reverse-phase HPLC to achieve high purity (>95%).

  • Characterization: Confirm the identity and purity of the final product using LC-MS and ¹H/¹³C NMR spectroscopy.

Conclusion and Outlook

The rational design of PROTACs requires careful consideration of each molecular component. The linker, in particular, is a critical determinant of success. tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate provides a synthetically accessible, rigid building block that addresses many of the challenges associated with flexible linkers. Its defined stereochemistry and predictable exit vectors facilitate a more structured approach to PROTAC design, potentially accelerating the identification of potent and selective protein degraders.[13][14] By constraining the conformational landscape, this cyclopropyl-based linker can enhance the formation of productive ternary complexes, leading to molecules with superior degradation activity and improved drug-like properties.

PROTAC_MoA cluster_complex Ternary Complex Formation PROTAC PROTAC E3 E3 Ligase PROTAC->E3 POI Protein of Interest (POI) POI->PROTAC Ub Ubiquitin (Ub) POI_Ub Poly-ubiquitinated POI Ub->POI_Ub Poly-ubiquitination Proteasome Proteasome POI_Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_recycled PROTAC Proteasome->PROTAC_recycled Release & Recycle cluster_complex cluster_complex cluster_complex->Ub Recruitment title Fig 3. PROTAC Mechanism of Action

Caption: The PROTAC induces ubiquitination and degradation of the target protein before being recycled.

References

  • Xie, Y., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. National Institutes of Health. [Link]

  • Shadrick, W. R., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. [Link]

  • Scorah, A. R., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health. [Link]

  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Yang, J. W., et al. (2008). A. tert-Butyl phenyl(phenylsulfonyl)methylcarbamate (1). Organic Syntheses. [Link]

  • Bio-Techne. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. [Link]

  • Tasi, B., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. National Institutes of Health. [Link]

  • Belcher, B. P., et al. (2024). Ligandability of E3 Ligases for Targeted Protein Degradation Applications. ResearchGate. [Link]

  • Belcher, B. P., et al. (2024). Ligandability of E3 Ligases for Targeted Protein Degradation Applications. National Institutes of Health. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • Lead Sciences. tert-Butyl ((1-(aminomethyl)cyclopropyl)methyl)carbamate. [Link]

  • Scorah, A. R., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Uota, A., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal. [Link]

  • Moehs Iberica Sl. (2019). Method for preparing tert-butyl n-((1r,2s,5s).
  • Scott, D. E., et al. (2020). Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins. ACS Chemical Biology. [Link]

  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

  • Autech Industry Co.,Limited. Tert-butyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]carbamate. [Link]

  • The Royal Society of Chemistry. (2023). Streamlining the design of PROTACs® and PROTAC linkers. [Link]

  • Zhang, X., et al. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. [Link]

  • Drummond, M. L., & Williams, C. I. (2019). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Future Medicinal Chemistry. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Incorporation of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate in Solid-Phase Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Value of Conformational Rigidity in Peptide Design The therapeutic potential of peptides is often hindered by poor metabolic sta...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of Conformational Rigidity in Peptide Design

The therapeutic potential of peptides is often hindered by poor metabolic stability and lack of specific secondary structures. The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy to overcome these limitations.[1][2] Among the vast array of available ncAAs, those containing rigid scaffolds are of particular interest as they can enforce specific conformations, thereby enhancing receptor affinity and enzymatic resistance.[3][4]

The cyclopropane ring, being the smallest carbocycle, introduces significant conformational constraints into a molecule with minimal added bulk.[5][6] Its unique stereoelectronic properties allow it to act as a bioisostere for various functional groups and to orient side chains in well-defined vectors.[7][8] This guide focuses on tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate , a 1,1-disubstituted cyclopropane building block. This unique diamine derivative serves as a rigid scaffold to introduce a sharp turn or a constrained linker within a peptide or peptidomimetic sequence, making it an invaluable tool in rational drug design.

Application Notes: Rationale and Strategic Considerations

Rationale for Use: A Molecular Scaffold for Pre-organization

The primary utility of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate lies in its ability to act as a conformationally locked dipeptide mimic or a constrained linker. The geminal substitution on the cyclopropane ring forces the two aminomethyl groups into a fixed spatial relationship, which can be exploited to:

  • Induce β-turns: The rigid structure can pre-organize the peptide backbone into a specific turn conformation, which is often critical for receptor recognition.

  • Enhance Metabolic Stability: The non-natural cyclopropane core is resistant to cleavage by common proteases, thus increasing the in-vivo half-life of the resulting peptide.[7]

  • Improve Receptor Selectivity: By locking a portion of the peptide into a defined conformation, binding to the target receptor can be enhanced while off-target interactions are minimized.[7]

Chemical Properties and Reactivity in Solid-Phase Peptide Synthesis (SPPS)

This building block is designed for seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, particularly the widely used Fmoc/tBu strategy.[9]

  • Orthogonal Protection Scheme: The molecule features two primary amines. One is unprotected and serves as the immediate point of attachment to the resin-bound peptide's C-terminus. The other is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the mildly basic conditions (e.g., piperidine in DMF) used for N-terminal Fmoc deprotection but is readily cleaved by strong acids (e.g., trifluoroacetic acid, TFA) during the final cleavage step.[10][][12] This orthogonality is fundamental to its successful application in SPPS.[13]

  • Coupling Reactions: The unprotected primary amine is a potent nucleophile. However, the steric bulk of the adjacent quaternary carbon of the cyclopropane ring may slightly hinder its reactivity compared to a simple linear amine. Therefore, the use of potent coupling reagents is highly recommended to ensure efficient and complete acylation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent choices.[1] Monitoring the coupling reaction with a qualitative test (e.g., Kaiser test) is advised to confirm completion.

  • Final Cleavage and Deprotection: The Boc group on the side chain is removed concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups (e.g., tBu, Trt). This is typically achieved using a cleavage cocktail containing a high concentration of TFA. Scavengers must be included in this cocktail to trap the reactive carbocations (e.g., tert-butyl cation) generated during deprotection, thereby preventing unwanted side reactions with sensitive residues like Tryptophan or Methionine.[14][15]

Experimental Protocols

The following protocols provide a framework for the successful incorporation of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate into a peptide sequence using manual Boc-based SPPS.

Workflow Visualization

SPPS_Workflow cluster_resin Resin-Bound Peptide cluster_coupling Building Block Incorporation cluster_elongation Chain Elongation cluster_cleavage Final Cleavage Resin Peptide-Resin (Free COOH) Activation Activate Resin COOH (e.g., with HBTU/DIEA) Resin->Activation Step 1 Coupling Couple Building Block tert-butyl N-{[1-(aminomethyl) cyclopropyl]methyl}carbamate Activation->Coupling Step 2 Wash1 DMF Wash Coupling->Wash1 Step 3 Fmoc_Off Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Off Step 4a (If next AA is needed) Cleavage Cleavage & Deprotection (TFA Cocktail) Wash1->Cleavage Final Step NextAA Couple Next Fmoc-AA-OH NextAA->Wash1 Repeat Cycle Fmoc_Off->NextAA Step 4b Precipitate Precipitate in Ether & Purify Cleavage->Precipitate

Caption: Workflow for incorporating the cyclopropane building block in SPPS.

Protocol 1: Coupling to a Resin-Bound Peptide

This protocol describes the coupling of the diamine building block to the C-terminal carboxylic acid of a peptide chain anchored to a solid support (e.g., Wang or Merrifield resin).

Materials:

  • Peptide-resin (1.0 eq, with a free C-terminal carboxylic acid)

  • tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate (3.0 eq)

  • HBTU (2.9 eq)

  • N,N-Diisopropylethylamine (DIEA) (6.0 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel. Drain the DMF.

  • Pre-activation: In a separate vial, dissolve the tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate (3.0 eq) and HBTU (2.9 eq) in a minimal volume of DMF. Add DIEA (6.0 eq) and vortex the mixture for 1-2 minutes.

  • Coupling Reaction: Immediately add the activated building block solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time for another 1-2 hours.

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

  • Proceed with Synthesis: The resin is now ready for the next step, which could be N-terminal Fmoc deprotection (if applicable) or final cleavage.

ReagentEquivalents (eq)Purpose
Peptide-Resin1.0Solid support with growing peptide chain
tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate3.0Building block to be incorporated
HBTU2.9Coupling (activating) agent
DIEA6.0Non-nucleophilic base for activation
DMF-Solvent
Protocol 2: Final Cleavage and Side-Chain Deprotection

This protocol describes the simultaneous cleavage of the peptide from the resin and removal of the Boc group from the cyclopropane scaffold, along with other acid-labile protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: TFA/thioanisole/water/phenol/ethanedithiol 82.5:5:5:5:2.5 v/v)

  • Cold diethyl ether ((C₂H₅)₂O)

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Thoroughly dry the final peptide-resin under vacuum for at least 4 hours.

  • Cleavage Reaction: Place the dry resin in a reaction vessel. Add the cleavage cocktail (approx. 10 mL per gram of resin).[1] Agitate the slurry at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate into a centrifuge tube. Add the filtrate dropwise to a large volume (approx. 10x the filtrate volume) of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Allow the peptide to precipitate fully at -20°C for at least 30 minutes. Pellet the crude peptide by centrifugation (e.g., 3000 x g for 5 minutes).

  • Washing: Carefully decant the ether. Wash the peptide pellet by resuspending it in fresh cold diethyl ether and repeating the centrifugation step. Perform this wash 2-3 times to remove residual scavengers.

  • Drying: After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: The crude peptide can now be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

  • BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Du, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. Available at: [Link]

  • Yamaguchi, M., et al. (2021). A macrocyclic peptide library with a structurally constrained cyclopropane-containing building block leads to thiol-independent inhibitors of phosphoglycerate mutase. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks | Request PDF. Available at: [Link]

  • Furfari, K., et al. (2021). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. National Institutes of Health. Available at: [Link]

  • Gagné, A., et al. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. National Institutes of Health. Available at: [Link]

  • SciSpace. (2018). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]

  • ResearchGate. Natural products containing disubstituted cyclopropanes. Available at: [Link]

  • Furfari, K., et al. (2021). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, ACS Publications. Available at: [Link]

  • ResearchGate. (2014). What happens when Boc deprotection is done in a closed system in the case of solid phase synthesis?. Available at: [Link]

  • ResearchGate. Selected cyclopropane-containing natural products and pharmaceutical compounds. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • National Institutes of Health. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Available at: [Link]

  • Burtoloso, A. C. B., et al. (2018). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central, National Institutes of Health. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

  • Kim, H., et al. (2012). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. PubMed Central, National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Use of Boc-Tyr(Boc)-OH in Specific Peptide Synthesis.

Sources

Application

Application Notes and Protocols: Strategic Incorporation of Cyclopropyl Scaffolds in Kinase Inhibitor Synthesis

Introduction: The Cyclopropyl Moiety - A Privileged Scaffold in Kinase Inhibitor Design In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a powerful and versatile building block in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclopropyl Moiety - A Privileged Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a powerful and versatile building block in the design of small molecule kinase inhibitors. Its unique stereoelectronic properties offer a compelling rationale for its incorporation into drug candidates. The rigid, three-membered ring introduces conformational constraint, which can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for the target kinase. Furthermore, the high 's' character of the C-H and C-C bonds in the cyclopropyl ring can improve metabolic stability by blocking sites of oxidative metabolism, a critical attribute for orally bioavailable drugs.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of kinase inhibitors featuring the cyclopropyl moiety, complete with detailed protocols and an analysis of structure-activity relationships (SAR).

Strategic Considerations for Incorporating Cyclopropyl Groups

The decision to incorporate a cyclopropyl group into a kinase inhibitor scaffold is driven by several key objectives:

  • Improving Potency and Selectivity: The rigid nature of the cyclopropyl ring can lock a flexible side chain into an optimal binding conformation within the kinase active site, leading to a significant increase in potency. This conformational restriction can also enhance selectivity by disfavoring binding to off-target kinases that may have slightly different active site topologies.

  • Enhancing Metabolic Stability: The cyclopropyl group is often used to replace metabolically labile groups, such as gem-dimethyl or isopropyl moieties. The strong C-H bonds of the cyclopropyl ring are less susceptible to enzymatic oxidation by cytochrome P450 enzymes, leading to improved pharmacokinetic profiles.[1]

  • Modulating Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity, solubility, and crystal packing, all of which are critical for drug development.

The following diagram illustrates the key decision points and workflow for incorporating cyclopropyl building blocks in a kinase inhibitor discovery program.

G cluster_0 Strategy & Design cluster_1 Synthesis & Optimization cluster_2 Evaluation Identify Target Kinase Identify Target Kinase Analyze Active Site Analyze Active Site Identify Target Kinase->Analyze Active Site Hypothesize Cyclopropyl Benefit Hypothesize Cyclopropyl Benefit Analyze Active Site->Hypothesize Cyclopropyl Benefit Select Cyclopropyl Building Block Select Cyclopropyl Building Block Hypothesize Cyclopropyl Benefit->Select Cyclopropyl Building Block Choose Synthetic Route Choose Synthetic Route Select Cyclopropyl Building Block->Choose Synthetic Route Synthesize Analogs Synthesize Analogs Choose Synthetic Route->Synthesize Analogs SAR Studies SAR Studies Synthesize Analogs->SAR Studies In vitro Kinase Assays In vitro Kinase Assays SAR Studies->In vitro Kinase Assays ADME & PK Studies ADME & PK Studies In vitro Kinase Assays->ADME & PK Studies Lead Optimization Lead Optimization ADME & PK Studies->Lead Optimization

Caption: Workflow for Cyclopropyl-Containing Kinase Inhibitor Development.

Synthetic Methodologies for Introducing Cyclopropyl Groups

The choice of synthetic method for introducing a cyclopropyl group depends on the target molecule's complexity, the desired substitution pattern on the cyclopropane ring, and the availability of starting materials. This section details three widely used and robust methods.

The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a versatile method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds using sulfur ylides.[2] This reaction is particularly useful for creating cyclopropyl ketones, which can be further elaborated into more complex kinase inhibitor scaffolds.

Mechanism Overview: The reaction proceeds via a conjugate addition of the sulfur ylide to the enone, followed by an intramolecular nucleophilic displacement of the sulfonium group to form the cyclopropane ring.[3]

Detailed Protocol: Synthesis of a Cyclopropyl Ketone Intermediate

This protocol describes the cyclopropanation of a generic α,β-unsaturated ketone.

Materials:

  • α,β-Unsaturated ketone (1.0 eq)

  • Trimethylsulfoxonium iodide (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add sodium hydride (1.1 eq) under a nitrogen atmosphere.

  • Wash the sodium hydride with anhydrous THF (3 x 5 mL) to remove the mineral oil.

  • Add anhydrous DMSO to the flask to create a slurry.

  • Add trimethylsulfoxonium iodide (1.1 eq) portion-wise to the slurry at room temperature. The reaction is exothermic, and the temperature should be maintained below 25 °C.

  • Stir the resulting milky-white suspension at room temperature for 1 hour to ensure complete formation of the ylide.

  • Dissolve the α,β-unsaturated ketone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl ketone.

The Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and highly effective method for the stereospecific cyclopropanation of alkenes, particularly allylic alcohols, using a carbenoid species generated from diiodomethane and a zinc-copper couple.[4][5] The directing effect of the hydroxyl group in allylic alcohols makes this reaction highly diastereoselective.

Mechanism Overview: The reaction involves the formation of an organozinc carbenoid, which then delivers the methylene group to the double bond in a concerted fashion.[6]

Detailed Protocol: Diastereoselective Synthesis of a Cyclopropylmethanol Building Block

This protocol details the cyclopropanation of an allylic alcohol.[7]

Materials:

  • Allylic alcohol (1.0 eq)

  • Zinc-Copper couple (2.0 eq)

  • Diiodomethane (1.5 eq)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Activate the zinc-copper couple by stirring it in a 1 M HCl solution for 2 minutes, followed by washing with water, acetone, and diethyl ether, and then drying under vacuum.

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the activated zinc-copper couple (2.0 eq) and anhydrous diethyl ether.

  • Add diiodomethane (1.5 eq) to the suspension. The mixture may be gently heated to initiate the reaction, which is indicated by the evolution of gas.

  • Once the initial exotherm subsides, add a solution of the allylic alcohol (1.0 eq) in anhydrous diethyl ether dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of Celite to remove the zinc salts.

  • Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the cyclopropylmethanol.

Synthesis and Application of Cyclopropylcarbonyl Chloride

For the synthesis of kinase inhibitors containing a cyclopropyl amide moiety, cyclopropylcarbonyl chloride is a key building block. It can be readily prepared from cyclopropanecarboxylic acid.[8]

Detailed Protocol: Preparation of Cyclopropylcarbonyl Chloride

Materials:

  • Cyclopropanecarboxylic acid (1.0 eq)

  • Thionyl chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • A catalytic amount of Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add cyclopropanecarboxylic acid (1.0 eq) and anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours, or until gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure.

  • The resulting crude cyclopropylcarbonyl chloride can be used directly in the next step or purified by distillation under reduced pressure.

Application in Amide Coupling:

The freshly prepared cyclopropylcarbonyl chloride can be directly used in a Schotten-Baumann reaction with an appropriate amine to form the desired cyclopropyl amide, a common structural motif in kinase inhibitors.

Structure-Activity Relationship (SAR) of Cyclopropyl-Containing Kinase Inhibitors

The systematic modification of the cyclopropyl group and its surrounding functionalities can provide valuable insights into the SAR of a kinase inhibitor series. The following tables summarize representative SAR data for cyclopropyl-containing inhibitors of Bruton's tyrosine kinase (Btk) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 1: SAR of Cyclopropyl Amide Analogs as Btk Inhibitors[9]
CompoundR Group on AmideBtk IC50 (nM)
8 Cyclopropyl7.1
9 Ethyl>1000
10 n-Propyl>1000
11 Isopropyl>1000
12 Cyclobutyl120

Data sourced from J. Med. Chem. 2015, 58, 18, 7467–7479.[9]

Analysis: The data clearly demonstrates the critical role of the cyclopropyl group in maintaining potent Btk inhibition. Replacement with small alkyl or a larger cyclobutyl group leads to a significant loss of activity, highlighting the specific spatial and electronic requirements of the Btk active site that are uniquely satisfied by the cyclopropyl moiety.[9]

Table 2: SAR of Pyrrolo[2,1-f][1][2][10]triazine-based VEGFR-2 Inhibitors[11]
CompoundR GroupVEGFR-2 IC50 (nM)
32 5-methyl-1,3,4-oxadiazol-2-yl3.4
33 5-ethyl-1,3,4-oxadiazol-2-yl5.6
34 5-isopropyl-1,3,4-oxadiazol-2-yl12.1
37 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl1.8

Data sourced from Bioorg. Med. Chem. Lett. 2008, 18, 4, 1354-1358.[10]

Analysis: In this series, the core scaffold includes a cyclopropylcarbamoylphenylamino group. The SAR table shows that modifications to a distal heterocyclic ring significantly impact VEGFR-2 inhibitory activity. The introduction of a trifluoromethyl group in compound 37 resulted in the most potent inhibitor, suggesting that electronic effects play a key role in optimizing the inhibitor's interaction with the VEGFR-2 active site.[10]

Conclusion

The strategic incorporation of cyclopropyl building blocks is a proven and effective approach in the design and synthesis of novel kinase inhibitors. The unique conformational and metabolic benefits conferred by this small carbocycle can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. A thorough understanding of the available synthetic methodologies, such as the Corey-Chaykovsky and Simmons-Smith reactions, coupled with a systematic exploration of structure-activity relationships, will continue to drive the discovery of next-generation kinase inhibitors for the treatment of a wide range of diseases.

References

  • Johnson, A. W. (1961). Ylid Chemistry. J. Org. Chem., 26(1), 282-291.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. J. Am. Chem. Soc., 87(6), 1353-1364.
  • Sprengeler, P. A., et al. (2015). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. J. Med. Chem., 58(18), 7467–7479.
  • Talele, T. T. (2016). The cyclopropyl group in medicinal chemistry. J. Med. Chem., 59(19), 8712-8756.
  • Aggarwal, V. K., & Richardson, J. (2003). The complexity of catalysis: origins of enantio- and diastereocontrol in the Corey-Chaykovsky reaction. Chem. Commun., (21), 2644-2651.
  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc., 80(19), 5323-5324.
  • Charette, A. B., & Beauchemin, A. (2001).
  • Bolla, M. L., et al. (2008). Synthesis, SAR, and evaluation of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][11]triazine-based VEGFR-2 kinase inhibitors. Bioorg. Med. Chem. Lett., 18(4), 1354-1358.

  • Szostak, M., et al. (2007). Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorg. Med. Chem. Lett., 17(12), 3463-3467.
  • Martínez-Viturro, J. J., et al. (2022). Enantiocontrolled Preparation of γ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Int. J. Mol. Sci., 23(17), 9704.
  • Lebel, H., & Marcoux, J. F. (1998). The Simmons-Smith Cyclopropanation Reaction. In Organic Reactions (Vol. 58, pp. 1-415). John Wiley & Sons, Inc.
  • Charette, A. B., & Juteau, H. (1997). Unified Mechanistic Picture of the Simmons−Smith and Related Reactions. Stereochemical Course of the Cyclopropanation of Acyclic Allylic Alcohols. J. Am. Chem. Soc., 119(49), 11993-12003.
  • Asghar, M. A., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651.
  • Charette, A. B., et al. (2001). Enantioselective Simmons−Smith Cyclopropanation of Allylic Alcohols. J. Am. Chem. Soc., 123(34), 8139-8140.
  • Brown, H. C., & Ravindran, N. (1977). A convenient procedure for the preparation of acid chlorides from carboxylic acids. Synthesis, 1977(10), 695-697.
  • Miyamura, S., et al. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Org. Biomol. Chem., 14(36), 8576-8585.
  • Charette, A. B. (Ed.). (2004). Handbook of reagents for organic synthesis: Reagents for high-throughput screening. John Wiley & Sons.
  • Craig, A. J., et al. (2025). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Asian J. Org. Chem.
  • Craig, A. J., et al. (2025).
  • Singh, P., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Pharmaceuticals, 14(9), 896.
  • BenchChem. (2025).
  • Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5220.
  • Singh, P., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Pharmaceuticals, 14(9), 896.
  • Micale, N., et al. (2014). Structure activity relationship studies on Amb639752: toward the identification of a common pharmacophoric structure for DGKα inhibitors. J. Med. Chem., 57(15), 6436-6448.
  • Craig, A. J., et al. (2025).
  • Alanazi, M. M., et al. (2021). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 26(18), 5493.
  • Ohta, Y., et al. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega, 5(48), 31053-31061.
  • Choudhary, S., et al. (2021). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Med. Chem., 13(19), 1735-1756.
  • D'Annibale, A., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 27(19), 6537.
  • El-Naggar, M., et al. (2022).
  • El-Naggar, M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies.
  • Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Des. Devel. Ther., 16, 597-615.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chem. Biol., 12(6), 621-637.
  • Wang, C., et al. (2025). Application of a macrocyclization strategy in kinase inhibitor development.
  • Wang, C., & Berger, B. T. (Eds.). (2022).

Sources

Method

Amide Coupling Protocols for a Sterically Hindered Cyclopropylamine Derivative: A Guide for Researchers

Application Note & Protocols Introduction: Navigating the Challenges of Sterically Encumbered Amine Acylation In the landscape of modern drug discovery and medicinal chemistry, the amide bond remains a cornerstone of mol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Introduction: Navigating the Challenges of Sterically Encumbered Amine Acylation

In the landscape of modern drug discovery and medicinal chemistry, the amide bond remains a cornerstone of molecular architecture. Its prevalence in pharmaceuticals and bioactive molecules underscores the continuous need for robust and efficient synthetic methodologies. However, the seemingly routine formation of an amide bond can present significant challenges, particularly when one or both coupling partners exhibit substantial steric hindrance. This guide focuses on providing detailed protocols and mechanistic insights for the amide coupling of a particularly challenging substrate: tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate.

The unique structural motif of this diamine, featuring a 1,1-disubstituted cyclopropane core, imparts significant steric bulk around the primary amine nucleophile. This "neopentyl-like" environment can dramatically slow the kinetics of amide bond formation, often leading to low yields, incomplete conversions, and the prevalence of side reactions with standard coupling protocols. The inherent strain of the cyclopropane ring further adds to the molecule's distinct reactivity profile.[1]

This application note is designed to equip researchers, scientists, and drug development professionals with a comprehensive toolkit to successfully navigate the complexities of acylating this and structurally related sterically hindered amines. We will delve into the mechanistic rationale behind the selection of coupling reagents, provide detailed, step-by-step protocols for three widely-used and effective methods, and offer a comparative analysis to guide your experimental design.

The Causality of Experimental Choices: Why Standard Protocols May Falter

The primary obstacle in the acylation of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate is the steric shielding of the primary amine. The quaternary carbon of the cyclopropane ring, bonded to a tert-butyloxycarbonyl (Boc)-protected aminomethyl group, creates a congested environment that impedes the approach of the activated carboxylic acid. This steric clash can lead to several undesirable outcomes:

  • Slow Reaction Rates: The nucleophilic attack of the hindered amine on the activated ester is significantly slowed, often requiring extended reaction times and elevated temperatures.[2]

  • Decomposition of Activated Intermediates: Highly reactive activated species, such as the O-acylisourea intermediate in carbodiimide couplings, may decompose or rearrange into unreactive byproducts (e.g., N-acylurea) if the desired reaction with the amine is too slow.

  • Side Reactions with Coupling Reagents: Some coupling reagents, particularly uronium/aminium salts, can react with the amine to form guanidinium byproducts, consuming the amine and reducing the overall yield.

To overcome these challenges, the choice of coupling reagent and reaction conditions must be carefully considered to maximize the reactivity of the activated carboxylic acid and facilitate its successful interception by the sterically encumbered amine.

Recommended Amide Coupling Protocols

The following protocols are presented as robust starting points for the amide coupling of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate with a generic carboxylic acid (R-COOH). Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Carbodiimide-Mediated Coupling with EDC and HOBt

This classic method utilizes a water-soluble carbodiimide (EDC) to form an O-acylisourea intermediate, which is then converted to a more stable and reactive HOBt-ester. This approach is often favored for its cost-effectiveness and the ease of byproduct removal.[3]

Mechanism Rationale: The addition of 1-hydroxybenzotriazole (HOBt) is crucial for hindered couplings. It acts as a nucleophilic catalyst, trapping the highly reactive O-acylisourea intermediate to form an active ester. This HOBt-ester is more stable than the O-acylisourea, reducing the likelihood of rearrangement to an unreactive N-acylurea, and is more reactive towards the hindered amine.[3]

EDC_HOBt_Mechanism RCOOH R-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt-Ester (Active Ester) O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt HOBt->HOBt_ester Amide Amide (R-CONH-R') HOBt_ester->Amide + Amine Amine Hindered Amine (R'-NH2) Amine->Amide

Caption: EDC/HOBt Coupling Workflow.

Step-by-Step Protocol:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M).

  • Amine Addition: Add tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate (1.1 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • EDC Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Uronium/Aminium Salt-Mediated Coupling with HATU

HATU is a highly effective coupling reagent, particularly for challenging substrates, due to the formation of a highly reactive OAt-active ester. It is known for rapid reaction times and low rates of racemization.

Mechanism Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylate to form a highly reactive OAt-ester. The nitrogen atom in the 7-azabenzotriazole ring is believed to participate in the reaction, accelerating the aminolysis step, making HATU particularly effective for sterically hindered amines.[4] Pre-activation of the carboxylic acid before adding the amine is recommended to avoid the potential for the amine to react with HATU, forming a guanidinium byproduct.[5]

HATU_Workflow cluster_preactivation Pre-activation (5-15 min) cluster_coupling Coupling Reaction RCOOH Carboxylic Acid (1.0 eq) Active_Ester OAt-Active Ester RCOOH->Active_Ester HATU HATU (1.1 eq) HATU->Active_Ester Base DIPEA (2.0 eq) Base->Active_Ester Amide_Product Amide Product Active_Ester->Amide_Product Addition of Amine Amine Hindered Amine (1.1 eq) Amine->Amide_Product

Caption: HATU Coupling with Pre-activation.

Step-by-Step Protocol:

  • Pre-activation:

    • To a stirred solution of the carboxylic acid (1.0 eq.) in anhydrous DMF (0.1–0.5 M) under an inert atmosphere, add HATU (1.1 eq.).

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

    • Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid.

  • Amine Addition: Add a solution of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate (1.1 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor to completion (typically 1-12 hours) by TLC or LC-MS. For particularly stubborn couplings, gentle heating (40-50 °C) may be beneficial.

  • Work-up:

    • Quench the reaction with water and dilute with ethyl acetate.

    • Wash the organic layer with 5% aqueous LiCl (to help remove DMF), followed by saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Phosphonium Salt-Mediated Coupling with PyBOP

PyBOP is another highly efficient coupling reagent that is particularly useful for minimizing racemization in chiral substrates. It is a safer alternative to the original BOP reagent, as it does not produce the carcinogenic byproduct HMPA.

Mechanism Rationale: Similar to HATU, PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) activates the carboxylic acid to form a reactive OBt-ester. The phosphonium-based reagent is highly effective for coupling hindered partners.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve the carboxylic acid (1.0 eq.) and tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate (1.1 eq.) in anhydrous DMF or DCM (0.1-0.5 M) under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base, typically DIPEA (3.0 eq.).

  • Cooling: Cool the mixture to 0 °C.

  • PyBOP Addition: Add PyBOP (1.1 eq.) to the solution.

  • Reaction: Allow the reaction to warm to room temperature and continue to stir. Monitor the reaction to completion (typically 1-12 hours) by TLC or LC-MS.

  • Work-up: Perform a standard aqueous work-up as described in the HATU protocol to isolate the crude product.

  • Purification: Purify the crude product by flash column chromatography.

Comparative Data for Coupling of Sterically Hindered Amines

Coupling ReagentBaseSolventTemperatureTime (h)Representative Yield (%)Reference(s)
EDC/HOBt DIPEA/Et₃NDMF/DCM0 °C to RT12-4850-75[6][7]
HATU DIPEADMFRT to 50 °C1-1270-95[6][8]
PyBOP DIPEADMF/DCM0 °C to RT1-1270-90[9]
Acyl Fluoride PyridineMeCN80 °C12-2480-95[2]

Yields are highly substrate-dependent and the above are illustrative for challenging couplings.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inefficient carboxylic acid activation.- Steric hindrance is too great for the chosen conditions.- Decomposition of coupling reagent or activated intermediate.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Increase reaction temperature (e.g., to 40-60 °C).- Use a more polar, aprotic solvent like DMF or NMP.- Ensure all reagents and solvents are anhydrous.
Formation of Byproducts - N-acylurea formation (with EDC).- Guanidinylation of the amine (with HATU).- Self-condensation of the carboxylic acid.- For EDC, ensure HOBt is used.- For HATU, pre-activate the carboxylic acid before adding the amine.- Use a slight excess of the amine (1.1-1.2 eq.).
Difficult Purification - Water-soluble byproducts (urea from EDC, tetramethylurea from HATU).- Residual DMF.- For EDC, perform thorough aqueous washes.- For HATU, multiple washes with 5% LiCl solution can help remove DMF and tetramethylurea.- Consider alternative solvents like acetonitrile or 2-MeTHF if DMF proves problematic.

Safety and Handling Precautions

  • Coupling Reagents: Many coupling reagents are skin and respiratory irritants. HATU and HOBt are also potentially explosive under certain conditions. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Anhydrous DMF, DCM, and other organic solvents are flammable and toxic. Avoid inhalation and skin contact.

  • Bases: DIPEA and triethylamine are corrosive and volatile bases. Handle with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The successful amide coupling of sterically demanding substrates like tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate is a testament to the power of modern synthetic methodology. While challenging, high yields can be achieved through the careful selection of coupling reagents and the optimization of reaction conditions. Uronium and phosphonium salt-based reagents such as HATU and PyBOP often provide superior results for these difficult transformations due to the high reactivity of the activated intermediates they form. By understanding the mechanistic principles behind these protocols and employing a systematic approach to optimization, researchers can confidently incorporate this valuable building block into their synthetic targets.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Available at: [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry-A European Journal, 15(37), 9394-9403. Available at: [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 790-794. Available at: [Link]

  • Carpino, L. A., & El-Faham, A. (1999). The di-tert-butyl N, N-diethylphosphoramidite method of peptide synthesis. Tetrahedron, 55(22), 6813-6830. Available at: [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

  • Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters, 31(2), 205-208. Available at: [Link]

  • Reddit. (2022). HATU coupling - what's the best order? Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]

Sources

Application

The Strategic Utility of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: The Value Proposition of a Unique Diamine Building Block In the landscape of contemporary drug discovery and development, the strategic incorporation of conformationally restricted motifs is a cornerstone o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of a Unique Diamine Building Block

In the landscape of contemporary drug discovery and development, the strategic incorporation of conformationally restricted motifs is a cornerstone of rational molecular design. The cyclopropane ring, in particular, offers a unique combination of rigidity, metabolic stability, and three-dimensional diversity that can significantly enhance the pharmacological properties of a drug candidate. When functionalized with reactive handles, such as primary amines, these cyclopropyl scaffolds become powerful building blocks for accessing novel chemical space. This guide details the application of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate , a key pharmaceutical intermediate that masterfully combines the benefits of a 1,1-disubstituted cyclopropane core with the synthetic versatility of a differentially protected diamine.

The primary utility of this intermediate lies in its ability to serve as a constrained diamine surrogate, where one amine is protected with a tert-butyloxycarbonyl (Boc) group and the other remains free. This differential protection is paramount, allowing for selective, sequential functionalization of the two amine groups. The Boc protecting group is renowned in pharmaceutical synthesis for its stability under a wide range of reaction conditions and its facile, clean removal under mild acidic conditions, ensuring that other sensitive functional groups within a complex molecule remain intact[1][2][3]. This attribute makes tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate an invaluable tool for constructing complex molecular architectures, particularly in the synthesis of enzyme inhibitors and modulators where precise spatial orientation of functional groups is critical for potent and selective biological activity.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its effective use. The following table summarizes the key properties of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate.

PropertyValueSource
CAS Number 1147109-42-9[3]
Molecular Formula C₁₀H₂₀N₂O₂[3]
Molecular Weight 200.28 g/mol [3]
Appearance Expected to be a colorless to pale yellow oil or solidGeneral Knowledge
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and methanol.General Knowledge
Spectroscopic Characterization:

While a specific experimental spectrum for this exact compound is not publicly available in the searched literature, based on analogous structures and general principles of spectroscopy, the following characteristic peaks are anticipated:

  • ¹H NMR (in CDCl₃):

    • A singlet at approximately δ 1.45 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector.

    • Singlets or multiplets for the methylene protons adjacent to the amine and carbamate functionalities.

    • A characteristic multiplet in the upfield region (typically δ 0.5-1.0 ppm) for the cyclopropyl ring protons.

    • A broad singlet for the NH proton of the carbamate.

  • ¹³C NMR (in CDCl₃):

    • A signal at approximately δ 79-80 ppm for the quaternary carbon of the tert-butyl group.

    • A signal around δ 28.4 ppm for the three methyl carbons of the tert-butyl group.

    • A signal for the carbamate carbonyl carbon in the range of δ 155-156 ppm.

    • Signals for the methylene carbons and the quaternary carbon of the cyclopropane ring.

  • Mass Spectrometry (ESI+):

    • The protonated molecular ion ([M+H]⁺) would be expected at m/z 201.3.

    • A common fragmentation pattern for Boc-protected amines is the loss of the tert-butoxy group (56 Da) or isobutylene (56 Da), leading to a fragment at m/z 145.3, and the loss of the entire Boc group (100 Da) leading to a fragment at m/z 101.3.

Synthetic Protocols

Workflow for the Synthesis of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate

G cluster_0 Step 1: Synthesis of the Cyclopropane Core cluster_1 Step 2: Conversion to Diamine cluster_2 Step 3: Selective Mono-Boc Protection A Diethyl 1,1-cyclopropanedicarboxylate B 1,1-Bis(hydroxymethyl)cyclopropane A->B Reduction (e.g., LiAlH4 in THF) C 1,1-Bis(mesylmethyl)cyclopropane B->C Mesylation (MsCl, Et3N) D 1,1-Bis(azidomethyl)cyclopropane C->D Azide Displacement (NaN3 in DMF) E 1,1-Bis(aminomethyl)cyclopropane D->E Reduction (e.g., H2, Pd/C or LiAlH4) F tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate E->F Boc Protection ((Boc)2O, solvent, controlled stoichiometry)

Caption: Proposed synthetic workflow for tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate.

Protocol 1: Synthesis of the Precursor 1,1-Bis(aminomethyl)cyclopropane

This protocol outlines the conversion of commercially available diethyl 1,1-cyclopropanedicarboxylate to the key diamine precursor.

Part A: Reduction to 1,1-Bis(hydroxymethyl)cyclopropane

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition of Ester: Slowly add a solution of diethyl 1,1-cyclopropanedicarboxylate in anhydrous THF to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up).

  • Isolation: Filter the resulting solid aluminum salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield crude 1,1-bis(hydroxymethyl)cyclopropane, which can be purified by distillation or used directly in the next step.

Part B: Conversion to 1,1-Bis(aminomethyl)cyclopropane

  • Mesylation: Dissolve the crude 1,1-bis(hydroxymethyl)cyclopropane in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (Et₃N), followed by the dropwise addition of methanesulfonyl chloride (MsCl). Stir at 0 °C for a few hours.

  • Azide Displacement: After reaction completion (monitored by TLC), wash the reaction mixture with water and brine. Concentrate the organic layer and dissolve the crude dimesylate in dimethylformamide (DMF). Add sodium azide (NaN₃) and heat the mixture, monitoring the reaction until the starting material is consumed.

  • Reduction to Diamine: After cooling, pour the reaction mixture into water and extract with diethyl ether. Dry the combined organic extracts, filter, and concentrate. The crude 1,1-bis(azidomethyl)cyclopropane can be reduced to the diamine by either catalytic hydrogenation (H₂, Pd/C in methanol) or with LiAlH₄ in THF.

  • Purification: After the reduction and appropriate work-up, the resulting 1,1-bis(aminomethyl)cyclopropane can be purified by distillation.

Protocol 2: Selective Mono-Boc Protection

The selective protection of one of the two primary amines in 1,1-bis(aminomethyl)cyclopropane is a critical step. A common strategy for mono-protection of symmetrical diamines involves using a limiting amount of the protecting group reagent.

  • Reaction Setup: Dissolve 1,1-bis(aminomethyl)cyclopropane in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water. Cool the solution to 0 °C.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.8 to 1.0 equivalents) in the same solvent to the stirred diamine solution. The slow addition and controlled stoichiometry are crucial to minimize the formation of the di-protected by-product.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the progress by TLC to observe the formation of the mono-Boc product and the disappearance of the starting diamine.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product will be a mixture of the starting diamine, the desired mono-protected product, and the di-protected by-product.

    • Purification can be achieved by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide to prevent streaking of the amines on the column. Alternatively, an acidic work-up can be employed to separate the basic unreacted diamine from the less basic mono- and di-protected products.

Application in Pharmaceutical Synthesis: A Key Intermediate for Novel Therapeutics

The structural motif of a Boc-protected aminomethylcyclopropane is a valuable component in the synthesis of a variety of therapeutic agents. While a specific, publicly disclosed synthesis of an FDA-approved drug using tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate is not available in the searched literature, its utility can be confidently inferred from its structural similarity to intermediates used in the synthesis of compounds targeting a range of diseases. For instance, related cyclopropylamine derivatives are key components in certain protease inhibitors and kinase modulators, where the cyclopropyl group provides a rigid scaffold to correctly orient pharmacophoric elements for optimal interaction with the enzyme's active site[1].

Illustrative Synthetic Application: General Pathway to a Hypothetical Kinase Inhibitor

The following diagram illustrates a plausible synthetic route where tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate could be employed in the synthesis of a hypothetical kinase inhibitor.

G cluster_0 Core Assembly cluster_1 Deprotection and Final Coupling A tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate C Boc-Protected Intermediate A->C Nucleophilic Aromatic Substitution B Electrophilic Heterocycle (e.g., Chloro-pyrimidine) B->C D Amine Intermediate C->D Boc Deprotection (e.g., TFA or HCl in Dioxane) F Final Kinase Inhibitor D->F Amide Coupling (e.g., HATU, DIPEA) E Carboxylic Acid Side Chain E->F

Caption: Plausible use of the title intermediate in a multi-step drug synthesis.

In this hypothetical pathway, the free amine of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate is first reacted with an electrophilic heterocyclic core, a common scaffold in kinase inhibitors. This is typically achieved through a nucleophilic aromatic substitution reaction. Following this key bond formation, the Boc group is removed under acidic conditions to reveal the second primary amine. This newly liberated amine can then undergo a variety of further reactions, such as an amide coupling with a carboxylic acid-containing side chain, to yield the final, complex drug molecule. The cyclopropane unit in this context serves to lock the conformation of the diamine linker, potentially enhancing binding affinity and selectivity for the target kinase.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate is a strategically designed pharmaceutical intermediate that offers a compelling solution for introducing a constrained diamine motif into complex molecules. Its differential protection allows for controlled, sequential reactions, making it a valuable tool for medicinal chemists and drug development professionals. The protocols and application concepts presented herein provide a framework for the effective utilization of this versatile building block in the synthesis of the next generation of innovative therapeutics.

References

  • (Reference to a general review on cyclopropanes in medicinal chemistry - placeholder, as a specific one was not found in the initial searches but would be included in a real-world document).
  • (Reference to a specific patent or journal article demonstrating the use of a closely related intermediate, e.g., in the synthesis of Edoxaban, would be inserted here).
  • (Reference for the synthesis of 1,1-bis(hydroxymethyl)cyclopropane, such as the Organic Syntheses procedure if applicable, would be included here).
  • Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available from: [Link]

Sources

Method

The Strategic deployment of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate in the Synthesis of Novel Therapeutics

Abstract The gem-disubstituted cyclopropane motif is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable conformational rigidity, enhance metabolic stability, and improve poten...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The gem-disubstituted cyclopropane motif is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable conformational rigidity, enhance metabolic stability, and improve potency. This technical guide provides an in-depth exploration of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate, a versatile building block for introducing this valuable pharmacophore. We will detail its synthesis, physicochemical properties, and demonstrate its application in the construction of advanced therapeutic agents through robust and scalable synthetic protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic campaigns.

Introduction: The Value of the 1,1-Disubstituted Cyclopropane Moiety in Drug Design

The cyclopropane ring, the smallest of the carbocycles, possesses unique electronic and steric properties that make it a powerful tool in drug design. Its inherent ring strain and high s-character of its C-C bonds lead to a compact, rigid structure that can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to target proteins. Furthermore, the cyclopropyl group can act as a bioisostere for other functionalities, such as gem-dimethyl groups or alkynes, while offering improved metabolic stability by being less susceptible to oxidative metabolism. The 1,1-disubstituted pattern, in particular, provides a strategic anchor point for elaborating molecular complexity in a defined three-dimensional space.

tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate serves as an excellent starting material for incorporating this motif, offering a differentially protected 1,1-diaminomethylcyclopropane core. The Boc-protected amine allows for selective functionalization of the free primary amine, making it a highly adaptable synthon for a variety of coupling reactions.

Physicochemical Properties and Handling

A clear understanding of the properties of a building block is crucial for its effective use.

PropertyValue
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
CAS Number 1147109-42-9
Appearance White to off-white solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, MeOH)
Storage Store in a cool, dry place away from incompatible materials.

Safety Information:

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate

The synthesis of the title compound can be achieved from commercially available starting materials. A common route involves the preparation of 1,1-bis(aminomethyl)cyclopropane followed by selective mono-Boc protection.

Protocol 1: Synthesis of 1,1-bis(aminomethyl)cyclopropane Dihydrochloride

This protocol is adapted from methodologies for the synthesis of similar cyclopropylamines.

Workflow:

start 1,1-Cyclopropanedicarbonitrile reduction Reduction (e.g., LiAlH4 or H2/Catalyst) start->reduction THF product 1,1-bis(aminomethyl)cyclopropane Dihydrochloride reduction->product HCl workup

Caption: Synthesis of the diamine precursor.

Materials:

  • 1,1-Cyclopropanedicarbonitrile

  • Lithium aluminum hydride (LiAlH₄) or a suitable hydrogenation catalyst (e.g., Raney Nickel)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

  • Diethyl ether

  • Water

Procedure:

  • In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (4.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1,1-cyclopropanedicarbonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1,1-bis(aminomethyl)cyclopropane.

  • Dissolve the crude diamine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and cool to 0 °C.

  • Add a solution of HCl in the same solvent (2.2 eq) dropwise with stirring.

  • Collect the precipitated 1,1-bis(aminomethyl)cyclopropane dihydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Selective Mono-Boc Protection

This protocol utilizes a general method for the selective mono-Boc protection of diamines.[1]

Workflow:

start 1,1-bis(aminomethyl)cyclopropane Dihydrochloride protection Selective Boc Protection (Boc)2O, Base start->protection MeOH, Et3N product tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate protection->product Workup

Caption: Selective mono-Boc protection.

Materials:

  • 1,1-bis(aminomethyl)cyclopropane dihydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 1,1-bis(aminomethyl)cyclopropane dihydrochloride (1.0 eq) in methanol.

  • Cool the suspension to 0 °C and add triethylamine (2.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the formation of the mono-protected product and consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between DCM and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of DCM/MeOH) to afford tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate as a white solid.

Application in the Synthesis of a PARP Inhibitor: A Case Study Inspired by Talazoparib

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy, particularly in patients with BRCA mutations. Talazoparib is a potent PARP inhibitor that features a complex heterocyclic core. While the exact commercial synthesis may vary, the core structure can be accessed through the coupling of a suitably functionalized quinazolinone carboxylic acid with a diamine. Here, we present a protocol for a key amide bond formation step using our title building block.

Protocol 3: Amide Coupling to a Quinazolinone Core

This protocol describes the coupling of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate with a representative quinazolinone carboxylic acid, a key intermediate in the synthesis of many PARP inhibitors.

Workflow:

start1 tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate coupling Amide Coupling (EDC, HOBt, DIPEA) start1->coupling start2 6-Fluoro-4-oxo-2-phenyl-3,4- dihydroquinazoline-5-carboxylic acid start2->coupling product Boc-protected PARP Inhibitor Precursor coupling->product DMF

Caption: Amide coupling to form a PARP inhibitor precursor.

Materials:

  • tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate

  • 6-Fluoro-4-oxo-2-phenyl-3,4-dihydroquinazoline-5-carboxylic acid (or a similar activated carboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous lithium chloride (LiCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-fluoro-4-oxo-2-phenyl-3,4-dihydroquinazoline-5-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous LiCl solution (3 x), followed by saturated aqueous NaHCO₃ solution (2 x), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a suitable gradient, e.g., hexanes/EtOAc) to yield the Boc-protected PARP inhibitor precursor.

Alternative Synthetic Strategy: Reductive Amination

For certain therapeutic targets, a secondary amine linkage may be desired. Reductive amination provides a powerful method for achieving this transformation.

Protocol 4: Reductive Amination with a Heterocyclic Aldehyde

This protocol outlines the reductive amination of the deprotected diamine (derived from the title compound) with a heterocyclic aldehyde, a common structural motif in kinase inhibitors.

Workflow:

start1 tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate deprotection Boc Deprotection (TFA or HCl) start1->deprotection diamine 1,1-bis(aminomethyl)cyclopropane deprotection->diamine amination Reductive Amination (NaBH(OAc)3) diamine->amination start2 Heterocyclic Aldehyde start2->amination product Final Therapeutic Analogue amination->product DCE

Caption: Reductive amination pathway.

Materials:

  • tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate

  • Trifluoroacetic acid (TFA) or HCl in dioxane

  • A suitable heterocyclic aldehyde (e.g., pyridine-2-carboxaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotection: Dissolve tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate (1.0 eq) in DCM and add TFA (5-10 eq) at 0 °C. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS). Concentrate the mixture under reduced pressure and use the crude diamine salt directly in the next step.

  • Reductive Amination: Suspend the crude diamine salt and the heterocyclic aldehyde (1.0 eq) in DCE.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.

  • Stir the reaction at room temperature for 4-12 hours until the reaction is complete as indicated by LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired product.

Conclusion

tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate is a highly valuable and versatile building block for the synthesis of novel therapeutics. Its unique structural features allow for the introduction of the medicinally important 1,1-disubstituted cyclopropane moiety. The protocols outlined in this guide provide robust and adaptable methods for the synthesis of this key intermediate and its subsequent elaboration into complex drug molecules via standard transformations such as amide coupling and reductive amination. By understanding the principles behind these reactions and leveraging the strategic advantages of this building block, drug discovery and development scientists can accelerate the synthesis of next-generation therapies.

References

  • Wang, B., Chu, D., Feng, Y., Shen, Y., Aoyagi-Scharber, M., & Post, L. E. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335–357. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714. [Link]

  • Hernández-Vázquez, E., & Juaristi, E. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 64-70. [Link]

  • Han, C., & Porco, J. A. (2007). Synthesis of 1,1-Disubstituted Cyclopropanes via Reductive Lithiation of 1,1-Dichloro-2-phenylcyclopropanes. Organic Letters, 9(8), 1517–1520. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate

Welcome to the technical support center for the synthesis of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize reaction yields and purity.

Introduction

The selective mono-N-Boc protection of 1,1-bis(aminomethyl)cyclopropane presents a common challenge in organic synthesis. The presence of two primary amino groups of similar reactivity often leads to a mixture of mono-Boc, di-Boc, and unreacted starting material, complicating purification and reducing the yield of the desired mono-protected product. This guide provides a systematic approach to troubleshooting and optimizing this critical reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate.

Issue 1: Low Yield of the Desired Mono-Boc Product

Symptom: The final isolated yield of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate is significantly lower than expected. TLC or LC-MS analysis of the crude reaction mixture shows a mixture of starting material, mono-Boc, and di-Boc products.

Root Cause Analysis and Solutions:

  • Stoichiometry of (Boc)₂O: The most common reason for low selectivity is an excess of di-tert-butyl dicarbonate ((Boc)₂O). While a slight excess is sometimes used to drive reactions to completion, in the case of diamines, it significantly increases the formation of the di-protected byproduct.

    • Solution: Carefully control the stoichiometry of (Boc)₂O. Start with a 1:1 molar ratio of the diamine to (Boc)₂O. In some cases, using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of (Boc)₂O can favor mono-protection, leaving a small amount of unreacted diamine which is often easier to separate than the di-Boc byproduct.

  • Reaction Conditions: The reaction rate and selectivity can be highly dependent on the solvent, temperature, and rate of addition of the Boc-anhydride.

    • Solution:

      • Slow Addition: Dissolve the 1,1-bis(aminomethyl)cyclopropane in a suitable solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) and cool the solution to 0 °C in an ice bath. Add a solution of (Boc)₂O in the same solvent dropwise over a prolonged period (e.g., 1-2 hours) with vigorous stirring. This maintains a low concentration of the acylating agent, favoring reaction at only one amino group.

      • Solvent Choice: The use of less polar solvents can sometimes enhance selectivity for mono-protection. Experiment with solvents like THF or dioxane.

      • pH Control: A facile method for mono-Boc protection of diamines involves the sequential addition of one equivalent of HCl followed by one equivalent of (Boc)₂O. The initial protonation of one amino group deactivates it towards acylation, leading to selective protection of the free amine.[1]

  • Reaction Monitoring: Incomplete reaction can also lead to low yields.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] If the reaction stalls, a very small additional charge of (Boc)₂O can be considered, but with caution to avoid over-reaction.

Issue 2: Difficult Purification and Contamination with Di-Boc Byproduct

Symptom: The crude product is difficult to purify by column chromatography, and the final product is contaminated with the di-Boc byproduct.

Root Cause Analysis and Solutions:

  • Similar Polarity: The mono- and di-protected products often have very similar polarities, making their separation by silica gel chromatography challenging.

    • Solution:

      • Acid/Base Extraction: A key strategy to separate the mono-Boc product from the di-Boc byproduct and unreacted starting material is to utilize the basicity of the remaining free amino group. After the reaction is complete, perform an acidic wash (e.g., with 1M HCl) to protonate the unreacted diamine and the mono-Boc product, transferring them to the aqueous layer. The non-basic di-Boc byproduct will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and extracted with an organic solvent to recover the purified mono-Boc product.

      • Crystallization/Trituration: If the product is a solid, trituration with a suitable solvent system (e.g., hexane/dichloromethane) can be an effective purification method.[3]

Issue 3: Formation of Urea Byproducts

Symptom: The presence of unexpected, highly polar byproducts is observed by TLC or LC-MS.

Root Cause Analysis and Solutions:

  • Degradation of (Boc)₂O: Di-tert-butyl dicarbonate can degrade, especially in the presence of moisture, to form tert-butanol and carbon dioxide. The tert-butoxycarbonyl group can also react with the amine to form an isocyanate intermediate, which can then react with another amine molecule to form a urea byproduct.

    • Solution: Use high-quality (Boc)₂O from a reliable supplier. Ensure that all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if possible, especially when using anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents for Boc protection. The choice of solvent can influence the reaction rate and selectivity. It is recommended to start with anhydrous DCM, as it is a good solvent for both the diamine and (Boc)₂O.

Q2: At what temperature should the reaction be conducted?

A2: The reaction is typically carried out at 0 °C to control the exothermic nature of the reaction and improve selectivity for mono-protection. Running the reaction at lower temperatures slows down the rate of reaction, which can help in preventing the formation of the di-protected byproduct.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., 10% methanol in DCM with a small amount of ammonium hydroxide) to achieve good separation of the starting material, mono-Boc, and di-Boc products. Staining with ninhydrin is effective for visualizing the amine-containing spots.[2] LC-MS can provide more detailed information on the relative amounts of each component.

Q4: What is the best work-up procedure to isolate the mono-Boc product?

A4: An acidic work-up is highly recommended. After the reaction, dilute the mixture with an organic solvent and wash with a mild acid (e.g., 1M citric acid or dilute HCl) to remove the unreacted diamine and the desired mono-Boc product into the aqueous layer. The di-Boc byproduct will remain in the organic phase. Then, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and extract the desired product with an organic solvent.[1]

Q5: Are there alternative reagents for mono-Boc protection of diamines?

A5: Yes, other reagents and methods have been developed for selective mono-Boc protection. For instance, using tert-butyl phenyl carbonate in the presence of a base can offer improved selectivity.[4] Additionally, enzymatic methods, although less common, can provide high selectivity under mild conditions.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the mono-Boc product while minimizing the formation of the di-Boc byproduct.

Materials:

  • 1,1-bis(aminomethyl)cyclopropane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,1-bis(aminomethyl)cyclopropane (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq) in anhydrous DCM.

  • Add the (Boc)₂O solution dropwise to the stirred diamine solution over 1-2 hours.

  • Allow the reaction to stir at 0 °C for an additional hour after the addition is complete, then let it warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC (e.g., 10:1 DCM:MeOH with 1% NH₄OH) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with 1 M HCl (2 x volume). Combine the aqueous layers.

  • Wash the organic layer (which contains the di-Boc byproduct) with brine, dry over Na₂SO₄, filter, and concentrate to isolate the di-Boc byproduct if desired.

  • Cool the combined acidic aqueous layers to 0 °C and basify by the slow addition of saturated NaHCO₃ solution until the pH is > 8.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate.

Data Summary

ParameterConditionExpected Outcome
(Boc)₂O Equivalents 1.0 eqOptimal balance of yield and minimal di-Boc formation.
Reaction Temperature 0 °C to room temperatureImproved selectivity for mono-protection.
Addition Rate Slow, dropwiseMinimizes local excess of (Boc)₂O, reducing di-Boc formation.
Work-up Acid-base extractionEfficient separation of mono-Boc from di-Boc and starting material.

Visual Workflow and Troubleshooting

Reaction and Work-up Workflow

Workflow cluster_reaction Reaction cluster_workup Work-up A Dissolve Diamine in DCM B Cool to 0 °C A->B C Slowly Add (Boc)₂O Solution B->C D Stir and Monitor (TLC/LC-MS) C->D E Dilute with DCM D->E F Wash with 1M HCl E->F G Separate Layers F->G H Basify Aqueous Layer G->H I Extract with DCM H->I J Dry and Concentrate I->J Troubleshooting Start Low Yield of Mono-Boc Product? Check_TLC Analyze Crude Mixture by TLC/LC-MS Start->Check_TLC Purification_Issue Difficulty in Purification? Start->Purification_Issue High_DiBoc High Di-Boc Content? Check_TLC->High_DiBoc High_SM High Starting Material Content? Check_TLC->High_SM Optimize_Stoich Reduce (Boc)₂O to 0.95-1.0 eq. Slow down addition. High_DiBoc->Optimize_Stoich Increase_Time Increase reaction time. Consider slight warming. High_SM->Increase_Time Use_Extraction Implement Acid/Base Extraction Work-up Purification_Issue->Use_Extraction

Caption: Decision tree for troubleshooting low product yield.

References

  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
  • Yang, J. W., Pan, S. C., & List, B. (2008). A. tert-Butyl phenyl(phenylsulfonyl)methylcarbamate (1). Organic Syntheses, 85, 1-10. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. Retrieved from [Link]

  • Moehs Iberica, S. L. (2019). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate (WO2019158550A1). Google Patents.
  • Moehs Iberica, S. L. (2020). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate (EP3752488A1). Google Patents.
  • Ha, H. J., Lee, S. K., Park, Y. S., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Han, Y., & Hruby, V. J. (2001). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. The Journal of Organic Chemistry, 66(5), 1771–1774. Retrieved from [Link]

  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Retrieved from [Link]

  • Shanghai Aobo Chemical Technology Co., Ltd. (2011). Tert-butyl carbamate derivative and preparation method and application thereof (CN102020589B). Google Patents.
  • Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. Retrieved from [Link]

  • Ihara, M., et al. (1992). NOVEL ONE STEP TRANSFORMATION OF CARBAMATES INTO AMIDES. HETEROCYCLES, 33(2), 851-854. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[1-(aminomethyl)cyclopentyl]carbamate (C11H22N2O2). PubChemLite. Retrieved from [Link]

Sources

Optimization

Purification techniques for tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate

Answering the user's request.## Technical Support Center: Purification of Tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate Welcome to the technical support guide for the purification of tert-butyl N-{[1-(aminom...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Purification of Tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate

Welcome to the technical support guide for the purification of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate (CAS No: 1147109-42-9).[1] This document provides field-proven insights, detailed protocols, and troubleshooting advice tailored for researchers, scientists, and drug development professionals. The unique structure of this molecule, featuring both a Boc-protected primary amine and a free primary amine, presents specific purification challenges that require a nuanced approach. This guide is designed to help you navigate these challenges to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude sample?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors to the cyclopropane ring or the amine side chains.

  • Di-Boc Protected Product: Overprotection, where both primary amines react with di-tert-butyl dicarbonate (Boc₂O), is a common side reaction.[2][3]

  • Reagent Byproducts: Residual di-tert-butyl dicarbonate and its breakdown product, tert-butanol.

  • Ring-Opened Byproducts: Cleavage of the cyclopropane ring under harsh acidic or basic conditions.

  • Residual Solvents: Solvents used in the reaction and initial workup.

Q2: My crude product is a thick oil, which is difficult to handle. Is this normal, and how can I solidify it?

A2: Yes, it is quite common for Boc-protected amino acids and their derivatives to initially isolate as viscous oils or amorphous solids.[4][5] This is often due to the presence of residual solvents or minor impurities that inhibit crystallization. The most effective method to induce solidification is trituration or "pulping."[4][6] This involves stirring the oil vigorously with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. Non-polar solvents like hexanes, diethyl ether, or a mixture thereof are excellent starting points.[7] This process washes away impurities and provides the mechanical energy needed to induce crystallization.

Q3: What is the best primary purification strategy for this compound?

A3: Given the presence of a free basic amine, acid-base extraction is the most powerful and efficient initial purification technique.[8][9] It selectively isolates your basic target compound from neutral or acidic impurities. This method leverages the differential solubility of the amine in its neutral form (soluble in organic solvents) versus its protonated salt form (soluble in aqueous acid).[9][10] This technique is often sufficient to achieve >95% purity and should be the first method attempted before resorting to more complex techniques like chromatography.

Q4: How stable is this compound? What are the recommended storage conditions?

A4: The compound has two main points of potential instability:

  • The Boc Group: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[2] Exposure to strong acids will cleave the Boc group, yielding the corresponding diamine.

  • The Free Amine: The primary amine can be susceptible to oxidation over time.

Therefore, the purified compound should be stored in a cool (2-8°C), dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[1][11]

Purification & Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: Low yield after acid-base extraction.
ObservationPotential CauseRecommended Solution
Low mass recovery of the final product.Incomplete Protonation/Deprotonation: The pH of the aqueous phase was not sufficiently acidic during the extraction step or not sufficiently basic during the recovery step.Use a pH meter or pH paper to verify the pH at each stage. When extracting the amine into the aqueous phase, ensure the pH is ≤ 2. When recovering the amine, ensure the pH is ≥ 10.[12]
Emulsion Formation: A stable emulsion formed between the organic and aqueous layers, trapping the product at the interface.To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking. In stubborn cases, filtration through a pad of Celite can be effective.
Incomplete Extraction from Aqueous Phase: The product was not fully extracted back into the organic solvent after basification.Perform multiple extractions (e.g., 3x with fresh solvent) to ensure complete recovery. The distribution coefficient may not favor a single extraction.
Problem 2: Multiple spots observed on TLC, even after purification.
ObservationPotential CauseRecommended Solution
A major spot with significant streaking up the plate.Interaction with Silica Gel: The basic free amine is interacting strongly with the acidic silica gel, causing poor chromatography.Prepare your TLC eluent with 1-2% of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide. This will neutralize the acidic sites on the silica and result in well-defined spots.
Multiple distinct spots are present.Ineffective Purification: The chosen method was not sufficient to remove all impurities. The impurity may have similar properties to the product.If acid-base extraction was insufficient, proceed to flash column chromatography. Use a solvent system based on your modified TLC conditions (e.g., dichloromethane/methanol with 1% Et₃N). See the protocol below.
On-Plate Decomposition: The compound may be degrading on the acidic silica gel plate.This is less common for Boc-protected amines but possible. Neutral alumina plates can be used as an alternative stationary phase.

Experimental Protocols & Workflows

Workflow 1: Purification Strategy Decision Tree

This diagram outlines the logical flow for purifying your crude product.

G start Crude Product (tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate) check_state Is the product a solid or an oil? start->check_state is_oil Product is an Oil check_state->is_oil Oil is_solid Product is a Solid (or solidified after trituration) check_state->is_solid Solid triturate Triturate with Hexane or Diethyl Ether is_oil->triturate check_solid Did it solidify? triturate->check_solid check_solid->is_solid Yes acid_base Perform Acid-Base Extraction Protocol check_solid->acid_base No (Proceed with oil) is_solid->acid_base check_purity Check Purity (TLC, NMR, LCMS) acid_base->check_purity pure Product is Pure (>98%) check_purity->pure Yes impure Impurities Remain check_purity->impure No chromatography Perform Flash Column Chromatography impure->chromatography chromatography->check_purity

Caption: Decision tree for selecting the appropriate purification method.

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the basic product from neutral and acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per 1 g of crude material) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, shake vigorously for 30-60 seconds, and vent frequently.

  • Layer Separation: Allow the layers to separate. The protonated product (now a hydrochloride salt) will be in the top aqueous layer. Drain the bottom organic layer, which contains neutral impurities.

  • Back-Wash (Optional but Recommended): Add a small amount of fresh organic solvent to the aqueous layer and shake again. This "back-wash" removes any residual neutral impurities from the aqueous layer.[10] Discard this organic wash.

  • Basification: Drain the aqueous layer containing your product into a clean Erlenmeyer flask and cool it in an ice bath. Slowly add 3 M sodium hydroxide (NaOH) or saturated sodium bicarbonate solution while stirring until the pH is >10.[12] Your deprotonated product may precipitate as a solid or oil.

  • Product Extraction: Return the basified aqueous mixture to the separatory funnel. Extract the neutral product back into an organic solvent (DCM or EtOAc) by shaking with three separate portions of fresh solvent.

  • Final Steps: Combine the organic extracts. Wash with brine (saturated NaCl solution) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Workflow 2: Visualizing the Acid-Base Extraction Process

G cluster_org Organic Phase cluster_aq Aqueous Phase crude Crude Product (Product + Neutral Impurities) in DCM/EtOAc add_hcl 1. Add 1M HCl & Shake crude->add_hcl neutral_impurities Neutral Impurities (Discard) pure_product_org Pure Product in DCM/EtOAc (Dry and Evaporate) product_hcl Product•HCl Salt (Water Soluble) add_naoh 3. Add NaOH (pH>10) product_hcl->add_naoh add_hcl->neutral_impurities Impurities stay in organic phase add_hcl->product_hcl Product moves to aqueous phase separate1 2. Separate Layers add_dcm 4. Add DCM/EtOAc & Shake add_naoh->add_dcm add_dcm->pure_product_org Product moves back to organic phase

Caption: The movement of the target compound during acid-base extraction.

Protocol 2: Flash Column Chromatography

Use this method if impurities persist after extraction.

  • Adsorbent: Use standard silica gel (230-400 mesh).

  • Eluent Selection: Based on TLC analysis, a common starting eluent system is a gradient of 0-10% methanol in dichloromethane. Crucially, add 0.5-1% triethylamine (Et₃N) to the eluent mixture. This prevents streaking of the basic amine on the acidic silica gel.

  • Column Packing: Pack the column using the wet slurry method with your starting eluent (e.g., 100% DCM + 1% Et₃N).

  • Sample Loading: Dissolve your sample in a minimal amount of the DCM. For better resolution, you can pre-adsorb the sample onto a small amount of silica gel (dry loading).

  • Elution: Run the column, starting with the low-polarity eluent and gradually increasing the percentage of methanol. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. It may be necessary to use a high-vacuum pump to remove the final traces of Et₃N.

References

  • Crystallization method of Boc-amino acid.
  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [Link]

  • CN112661672A - Crystallization method of Boc-amino acid.
  • Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. [Link]

  • tert-Butyl ((1-(aminomethyl)cyclopropyl)methyl)carbamate. Lead Sciences. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

  • Properties and Partial Purification of 1-Aminocyclopropane-1-carboxylate Synthase. PMC. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]

  • EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. University of Rochester, Department of Chemistry. [Link]

  • NOVEL ONE STEP TRANSFORMATION OF CARBAMATES INTO AMIDES. HETEROCYCLES, Vol. 33. No. 2, 1992. [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s)
  • Troubleshooting Guides. Bionano. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

  • Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Optimal Storage of Carbamate Derivatives

Welcome to the technical support center for carbamate derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet often sensitive compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for carbamate derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet often sensitive compounds. Carbamates are essential structural motifs in pharmaceuticals, agrochemicals, and as protecting groups in organic synthesis.[1][2][3] However, their stability can be a significant challenge.

This resource provides in-depth, field-proven insights into the factors governing carbamate stability, offering practical solutions to common experimental problems. We will explore the "why" behind the protocols, empowering you to make informed decisions in your work.

Part 1: Foundational Knowledge - Understanding Carbamate Instability

The utility of carbamates stems from the unique electronic nature of the N-C(O)-O linkage. This structure, an amide-ester hybrid, is susceptible to several degradation pathways.[4] Understanding these pathways is the first step in preventing unwanted decomposition.

The primary modes of degradation for carbamate derivatives are:

  • Hydrolysis: The most common degradation pathway, highly dependent on pH.[5]

  • Thermal Decomposition: Degradation induced by heat, particularly relevant for certain structural classes.[6][7]

  • Photodegradation: Decomposition upon exposure to light, especially UV radiation.[8][9]

  • Oxidative Degradation: Degradation in the presence of oxidizing agents.[10][11]

Below is a diagram illustrating the major degradation routes.

G cluster_hydrolysis Hydrolysis (pH dependent) cluster_thermolysis Thermal Decomposition cluster_photolysis Photodegradation Carbamate Carbamate Derivative R-NH-C(O)-OR' Base_cat Base-Catalyzed (E1cB or BAC2) Carbamate->Base_cat OH⁻ Acid_cat Acid-Catalyzed Carbamate->Acid_cat H⁺ Heat Heat (Δ) Carbamate->Heat Light Light (hν) Carbamate->Light Hydrolysis_Products Alcohol/Phenol (R'-OH) + Amine (R-NH₂) + CO₂ Base_cat->Hydrolysis_Products Acid_cat->Hydrolysis_Products Thermo_Products Amine (R-NH₂) + Olefin + CO₂ (for t-alkyl carbamates) Heat->Thermo_Products Photo_Products Photooxidized Products, Radical Species, Phenols Light->Photo_Products

Caption: Major degradation pathways for carbamate derivatives.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and storage of carbamate derivatives.

Category 1: Storage and Handling

Q1: What are the ideal storage conditions for solid carbamate compounds?

A: Solid carbamates should be stored in a cool, dark, and dry environment . For maximum stability, especially for long-term storage, we recommend the following:

  • Temperature: Cool temperatures (2-8°C) are generally sufficient. For highly sensitive compounds, storage at -20°C is advisable.

  • Light: Always store in amber vials or containers that protect the contents from light to prevent photodegradation.[8]

  • Moisture: This is a critical factor. Store compounds in a desiccator containing a drying agent (e.g., anhydrous calcium sulfate, molecular sieves). Freezers can be very humid environments; if you store samples in a freezer, ensure they are in tightly sealed containers and allow them to warm to room temperature before opening to prevent water condensation on the solid.[12]

  • Atmosphere: For particularly sensitive derivatives, flushing the container with an inert gas like argon or nitrogen can displace oxygen and moisture, further enhancing stability.[12]

Q2: My carbamate, stored as a solid in a -20°C freezer, showed significant hydrolysis. Why?

A: This is a common issue. Standard freezers, even non-frost-free models, are high-humidity environments. If the container was not perfectly sealed, moisture from the air likely entered, especially during temperature cycles or each time the freezer was opened. Upon cooling, this moisture can condense and freeze, and over time, lead to hydrolysis of the solid compound.[12] The solution is to use a desiccator for storage or ensure your vials have high-quality, airtight seals.[12]

Q3: For how long can I store carbamate derivatives in solution?

A: The stability of carbamates in solution is highly dependent on the solvent, pH, concentration, and the specific structure of the carbamate.

  • General Rule: It is always best practice to prepare solutions fresh for each experiment.

  • Short-Term Storage: If you must store solutions, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, acetonitrile), store at -20°C or -80°C in tightly sealed vials, and protect from light.

  • Aqueous/Protic Solvents: Avoid storing carbamates in aqueous buffers, especially alkaline ones (pH > 7.5), for any extended period. Hydrolysis can be rapid.[1][13] N,N-disubstituted carbamates are generally more stable against hydrolysis than N-monosubstituted versions.[1]

Category 2: Understanding Degradation

Q4: What is the primary mechanism of carbamate hydrolysis?

A: Hydrolysis is typically base-catalyzed. For N-monosubstituted carbamates, the mechanism often proceeds via an E1cB (Elimination Unimolecular conjugate Base) pathway, where a proton is removed from the nitrogen, followed by elimination to form an isocyanate intermediate.[1][14] This intermediate then rapidly reacts with water to form an unstable carbamic acid, which decomposes to the corresponding amine and carbon dioxide.[1][5] For N,N-disubstituted carbamates, a direct nucleophilic attack of hydroxide on the carbonyl carbon (a BAC2 mechanism) is more common.[1][14]

G cluster_e1cb N-Monosubstituted Carbamate (E1cB Pathway) cluster_bac2 N,N-Disubstituted Carbamate (BAC2 Pathway) start1 R-NH-C(O)-OR' step1 Deprotonation (R-N⁻-C(O)-OR') start1->step1 + OH⁻ step2 Isocyanate Intermediate (R-N=C=O) step1->step2 - OR'⁻ end1 Amine (R-NH₂) + CO₂ step2->end1 + H₂O start2 R₂N-C(O)-OR' step3 Tetrahedral Intermediate (R₂N-C(O⁻)(OH)-OR') start2->step3 + OH⁻ end2 Amine (R₂NH) + CO₂ step3->end2 - OR'⁻

Caption: Simplified base-catalyzed hydrolysis mechanisms.

Q5: My compound has a t-butyl carbamate (Boc) group. Is it stable?

A: The Boc protecting group is a classic example of differential stability. It is designed to be stable to a wide range of conditions, including basic hydrolysis and hydrogenolysis, but is labile (easily removed) under strong acidic conditions (e.g., trifluoroacetic acid, HCl).[2][15] However, t-alkyl carbamates, in general, are susceptible to thermal decomposition at elevated temperatures (e.g., >150°C), typically yielding an amine, carbon dioxide, and an olefin (isobutylene in the case of Boc).[6][7][16] This thermal instability is generally not a concern under standard storage or reaction conditions.

Q6: Are all carbamates sensitive to light?

A: Aromatic carbamates are particularly susceptible to photodegradation.[9][17] The aromatic ring can absorb UV light, leading to excitation and subsequent cleavage of the C-O ester bond or photooxidation.[8][9] Aliphatic carbamates are generally more photostable, but it is always a prudent measure to protect all carbamate derivatives from direct light exposure.

Part 3: Troubleshooting Guide

Issue 1: I see an unexpected loss of starting material and a new, more polar spot/peak in my analysis (TLC/LC-MS).

Potential Cause Diagnostic Question Recommended Action & Rationale
Hydrolysis Did you use a protic solvent (water, methanol)? Is your solvent or reagent basic?Run a control experiment using anhydrous, non-basic solvents. If using a buffer, check the pH. Hydrolysis products (alcohols and amines) are often more polar than the parent carbamate.[1]
Reagent Incompatibility Are you using strong nucleophiles or bases in your reaction?Some reagents can directly cleave the carbamate. Review the stability profile of your specific carbamate protecting group (e.g., Fmoc is base-labile).[15][18]
Thermal Degradation Did you heat the reaction?If the new peak corresponds to the mass of the expected amine, thermal decomposition may have occurred.[6][16] Lower the reaction temperature if possible. This is especially relevant for GC analysis where high injector temperatures can cause on-column degradation.[19]

Issue 2: My purified solid compound appears to be degrading over time, even when stored properly.

Potential Cause Diagnostic Question Recommended Action & Rationale
Residual Solvent/Acid/Base Was the compound thoroughly dried and free of any catalytic residues from purification (e.g., TFA, HCl, triethylamine)?Re-purify a small sample, ensuring all catalytic residues are removed. Traces of acid or base can catalyze degradation even in the solid state over long periods. Lyophilize from a neutral or slightly acidic solution if possible.
Inherent Instability Does the molecule contain other functionalities that might promote intramolecular degradation?Some molecular structures can facilitate self-catalyzed degradation. If this is the case, the compound may have a limited intrinsic shelf-life. Store under the most stringent conditions (-80°C, inert atmosphere) and use as quickly as possible after synthesis.
Part 4: Protocols & Methodologies

Trustworthy stability data comes from systematic evaluation. The following protocols are based on industry standards, such as the ICH Q1A(R2) guidelines, and can be adapted for research purposes.[20][21]

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify potential degradation products and establish that your analytical method (e.g., HPLC) is "stability-indicating," meaning it can separate the intact drug from its degradants.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of your carbamate derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 2 hours, and 8 hours (base hydrolysis is often much faster).

    • Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 2, 8, and 24 hours, protected from light.

    • Thermal Stress: Incubate a vial of the stock solution at 80°C for 24 and 72 hours. For solid-state thermal stress, place the dry powder in an oven at a temperature below its melting point.[6][7]

    • Photostability: Expose a vial of the stock solution to a photostability chamber with a controlled light source (per ICH Q1B guidelines). Include a control vial wrapped in aluminum foil to serve as a dark control.[21][22]

  • Sample Quenching & Analysis:

    • At each time point, withdraw an aliquot.

    • For acid/base samples, neutralize with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a suitable final concentration for analysis.

    • Analyze all stressed samples, a non-stressed control (t=0), and a blank by your HPLC method.

  • Data Evaluation:

    • Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks.

    • Ensure there is adequate resolution between the parent peak and all degradation product peaks.

    • Calculate the percentage degradation under each condition. Aim for 5-20% degradation to ensure you are seeing primary degradants without completely destroying the sample.

G cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, RT) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid therm Thermal (80°C) start->therm photo Photolytic (ICH Q1B) start->photo quench Neutralize & Dilute Samples at Timed Intervals acid->quench base->quench oxid->quench therm->quench photo->quench analyze HPLC Analysis quench->analyze evaluate Evaluate Data: - Peak Purity - Resolution - % Degradation analyze->evaluate

Caption: Workflow for a forced degradation study.

References
  • Žukovec, T., & Sova, M. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

  • Schwack, W., & Zeller, M. (1995). Photodegradation of the carbamate insecticide pirimicarb. PubMed. [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. [Link]

  • ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5. ResearchGate. [Link]

  • Thorne, M. P. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry. [Link]

  • Thorne, M. P. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Semantic Scholar. [Link]

  • Tomašević, A., et al. (2019). Photocatalytic degradation of carbamate insecticides: Effect of different parameters. Semantic Scholar. [Link]

  • Thorne, M. P., & Maccoll, A. (1971). The Thermal Decomposition of N-Arylcarbamates of t-Alcohols. 2. Effects of Solvent, Temperature, and Substituents. Canadian Journal of Chemistry. [Link]

  • Yuan, Y., et al. (2024). Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media. IRIS-AperTO. [Link]

  • Trivedi, V., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers. [Link]

  • ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms. ResearchGate. [Link]

  • Santos Delgado, M. J., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. PubMed. [Link]

  • Fernández, I., et al. (2013). Hydrolysis of a carbamate triggered by coordination of metal ions. RSC Publishing. [Link]

  • ResearchGate. (2019). Photocatalytic degradation of carbamate insecticides: Effect of different parameters. ResearchGate. [Link]

  • Trivedi, V., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. PMC. [Link]

  • Jordan, E. A., & Thorne, M. P. (1976). The Thermal Decomposition of Carbamates and Carbonates of 2-Arylpropan-2-ols and 1-Aryl-1-phenylethanols: Temperature and Solvent Effects. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • ResearchGate. (n.d.). Metabolic pathways for the degradation of aromatic ring-based carbamate pesticides. ResearchGate. [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]

  • Mustapha, M. U., et al. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. Pertanika Journal of Science & Technology. [https://www.pertanika.upm.edu.my/resources/files/Pertanika PAPERS/JST Vol. 27 (2) Apr. 2019/01 JST Vol.27 (2) Apr. 2019_01_JST-1033-2018-R1.pdf]([Link] PAPERS/JST Vol. 27 (2) Apr. 2019/01 JST Vol.27 (2) Apr. 2019_01_JST-1033-2018-R1.pdf)

  • Wu, C. H., et al. (2003). Competitive degradation and detoxification of carbamate insecticides by membrane anodic Fenton treatment. PubMed. [Link]

  • ResearchGate. (2018). Carbamate Pesticides and Their Biological Degradation: Prospects for Enzymatic Bioremediation. ResearchGate. [Link]

  • Yuan, Y., et al. (2024). Direct photodegradation of aromatic carbamate pesticides. ScienceDirect. [Link]

  • KK Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. KK Wagh College of Pharmacy. [Link]

  • Slideshare. (2015). Ich guidelines for stability studies 1. Slideshare. [Link]

  • Ashton, F. M. (n.d.). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. University of California, Davis. [Link]

  • AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Tratnyek, P. G., & Weber, E. J. (2000). Reduction of the carbamate pesticides oxamyl and methomyl by dissolved FeII and CuI. PubMed. [Link]

  • Wang, J., et al. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. PMC. [Link]

  • ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds? ResearchGate. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Zhang, R., et al. (2014). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. ScienceDirect. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • Jordan, E. A., & Thorne, M. P. (1976). The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. RSC Publishing. [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Willingdon College, Sangli. [Link]

  • Chapalamadugu, S., & Chaudhry, G. R. (1992). Microbiological and biotechnological aspects of metabolism of carbamates and organophosphates. PubMed. [Link]

  • Scilit. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen–phosphorus detection. Scilit. [Link]

  • ResearchGate. (2000). Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Hanna, A. D., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. [Link]

  • JOURNAL of the Tunisian Chemical Society. (2006). Stability of carbamate and organophosphorus pesticides under different storage conditions. JOURNAL of the Tunisian Chemical Society. [Link]

  • ElectronicsAndBooks. (n.d.). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen–phosphorus. ElectronicsAndBooks. [Link]

  • Wikipedia. (n.d.). Carbamate. Wikipedia. [Link]

  • EPA. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. EPA. [Link]

  • Vacondio, F., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

  • Vacondio, F., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

Sources

Optimization

Common side reactions in the synthesis of Boc-protected diamines

Welcome to the technical support center for the synthesis of Boc-protected diamines. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical building blocks.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Boc-protected diamines. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical building blocks. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot and optimize your syntheses effectively. Mono-Boc-protected diamines are invaluable intermediates, but their synthesis can be challenging due to competing side reactions. This guide offers practical, field-proven insights in a direct question-and-answer format to address the common issues you may encounter.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues, delving into their root causes and providing step-by-step corrective actions.

Issue 1: Low Yield of Mono-Boc Product with Significant Di-Boc Formation

Q: My reaction is producing a large amount of the di-Boc-protected diamine and very little of my desired mono-Boc product. How can I improve the selectivity?

A: This is the most common challenge in the synthesis of mono-Boc-protected symmetrical diamines. The Boc-anhydride reagent cannot distinguish between the two identical amino groups, leading to a mixture of unprotected, mono-protected, and di-protected products.[1] The core of the problem lies in the relative rates of the first and second protection steps. Once the first Boc group is attached, the remaining free amine is still nucleophilic enough to react with any excess Boc-anhydride in the solution.

Root Cause Analysis & Solutions:

  • Cause A: High Local Concentration of Boc-Anhydride. If the Boc-anhydride is added too quickly or all at once, the diamine molecules are immediately exposed to a large excess of the reagent, statistically favoring di-protection.

    • Solution: Implement the slow addition of Boc-anhydride (Boc₂O). Dissolve the Boc₂O in a suitable solvent and add it dropwise to a stirred solution of the diamine over several hours. This keeps the instantaneous concentration of the electrophile low, favoring the mono-addition product.

  • Cause B: Stoichiometry Favors Di-protection. Using a 1:1 molar ratio or an excess of Boc-anhydride will inevitably lead to significant di-protection.

    • Solution 1: Use an Excess of the Diamine. A common strategy is to use a large excess of the diamine (e.g., 5-fold).[2] This increases the statistical probability that a molecule of Boc-anhydride will encounter an unprotected diamine rather than a mono-protected one. The drawback is the potential waste of a valuable diamine, though the unreacted starting material can often be recovered during workup.

    • Solution 2: Use Sub-Stoichiometric Amounts of Boc-Anhydride. Studies have shown that using slightly less than one equivalent of Boc-anhydride can maximize the yield of the mono-protected product. For instance, in the synthesis of mono-Boc-piperazine, a maximum yield of 45% was achieved with 0.8 equivalents of Boc-anhydride.[1]

  • Cause C: Both Amino Groups are Equally Reactive. In a standard reaction, both amino groups are free bases and readily available for reaction.

    • Solution: In Situ Mono-protonation. This is a highly effective "one-pot" strategy to differentiate the two amino groups.[2][3] By adding one equivalent of a strong acid, you can form the mono-hydrochloride salt of the diamine. The protonated amino group is no longer nucleophilic, leaving only one free amine to react with the Boc-anhydride.[3] This method avoids the need for a large excess of the diamine.[3][4]

      Experimental Protocol for In Situ Mono-protonation:

      • Dissolve the diamine (1 eq.) in anhydrous methanol at 0 °C.

      • Slowly add a source of one equivalent of HCl. This can be done by:

        • Adding a standardized solution of HCl in a solvent like dioxane.

        • Generating HCl in situ by the dropwise addition of chlorotrimethylsilane (Me₃SiCl) (1 eq.) or thionyl chloride (SOCl₂) (1 eq.) to the cold methanol.[2]

      • Allow the mixture to stir and equilibrate for about 30 minutes.

      • Add one equivalent of Boc₂O, dissolved in a minimal amount of the reaction solvent.

      • Let the reaction proceed to completion (monitor by TLC or LC-MS).

      • Proceed with an aqueous workup, neutralizing the acid and extracting the product.

Issue 2: Complex Product Mixture and Difficult Purification

Q: My reaction has finished, and TLC/LC-MS analysis shows a mixture of starting material, mono- and di-Boc product. How can I effectively purify my desired mono-Boc diamine?

A: The purification of mono-Boc diamines can be challenging due to the similar nature of the products, but it is readily achievable by leveraging the difference in basicity between the three components. Tedious column chromatography can often be avoided.[3]

Root Cause Analysis & Solutions:

  • Cause: Presence of Basic and Neutral Species. The reaction mixture contains the basic unprotected diamine (two basic sites), the basic mono-protected diamine (one basic site), and the neutral di-protected diamine (no basic sites).

    • Solution: Acid-Base Extraction. This is the most robust method for separation.

      Experimental Protocol for Purification:

      • After the reaction, quench any unreacted Boc-anhydride (e.g., with a small amount of water or a primary amine scavenger).

      • Concentrate the reaction mixture to remove the organic solvent.

      • Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Acid Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 2M HCl).[5] The basic starting diamine and the mono-Boc product will be protonated and move into the aqueous layer, while the neutral di-Boc product remains in the organic layer.

      • Separate the layers. The organic layer containing the di-Boc product can be set aside or discarded.

      • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) with vigorous stirring until the pH is strongly basic (pH > 12).[2]

      • Extraction of Mono-Boc Product: Extract the now basic aqueous layer multiple times with an organic solvent (e.g., DCM). The mono-Boc product, now deprotonated and neutral, will move into the organic layer. The unreacted diamine, being more water-soluble, may partially remain in the aqueous phase, though it will also be extracted.

      • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo to obtain the purified mono-Boc-protected diamine.

  • Troubleshooting Purification:

    • Emulsion Formation: Vigorous shaking during extraction can lead to emulsions, especially with DCM. If an emulsion forms, try letting it stand, adding brine to "break" the emulsion, or filtering the entire mixture through a pad of Celite.

    • Product Precipitation: The mono-Boc product may precipitate out of the aqueous solution upon basification before it can be extracted. Ensure vigorous stirring and add the organic extraction solvent before or during basification to capture the product as it is neutralized.

Issue 3: Unexpected Side Products are Observed

Q: I am seeing unexpected masses in my LC-MS analysis. What other side reactions could be occurring?

A: While di-protection is the primary side reaction, other intermolecular and intramolecular reactions can occur depending on the substrate and reaction conditions.

  • Side Reaction A: Oligomerization/Polymerization.

    • Plausible Mechanism: This can occur if a molecule of mono-Boc-protected diamine acts as a nucleophile, attacking another diamine molecule that has been activated (e.g., by reacting with Boc-anhydride to form a mixed anhydride intermediate). This is more likely at higher concentrations and temperatures.

    • Mitigation: Use dilute conditions and maintain low reaction temperatures. The slow addition of Boc-anhydride also helps to minimize this, as it reduces the concentration of activated species.

  • Side Reaction B: Intramolecular Cyclization (e.g., Cyclic Urea Formation).

    • Plausible Mechanism: For short-chain diamines (e.g., ethylenediamine, 1,3-diaminopropane), there is a possibility of intramolecular cyclization. The initially formed mono-Boc product could, under certain conditions (e.g., heat), cyclize. More likely, a reactive intermediate formed from the reaction of Boc-anhydride with the diamine could undergo an intramolecular attack.

    • Mitigation: Keep reaction temperatures low. This side reaction is generally less common under standard Boc protection conditions but is something to consider if unexpected byproducts are formed with short-chain diamines.

  • Side Reaction C: Reaction with CO₂.

    • Observation: The free amine of the purified mono-Boc product is basic and can react with atmospheric carbon dioxide upon storage to form a solid carbonate salt.[5]

    • Mitigation: Store purified, oily mono-Boc-protected diamines under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container to prevent degradation.[5]

Frequently Asked Questions (FAQs)

Q1: I am working with an unsymmetrical diamine. Which nitrogen will be protected?

A1: The regioselectivity of mono-Boc protection on an unsymmetrical diamine is primarily governed by two factors: basicity and steric hindrance.

  • Basicity: The more basic (more electron-rich) amino group is generally more nucleophilic and will react faster. For example, in 1,2-propanediamine, the primary amine at C-2 is more basic than the primary amine at C-1. When using the mono-protonation strategy, the more basic C-2 amine is preferentially protonated, leaving the C-1 amine to be Boc-protected.[2]

  • Steric Hindrance: A less sterically hindered amine will be more accessible to the bulky Boc-anhydride. In cases where basicity is similar, the less hindered amine will be favored.

Q2: Is a base like triethylamine (TEA) or DIPEA required for the reaction?

A2: Not always. The Boc protection of an amine with Boc-anhydride does not strictly require an external base. The reaction itself can proceed with the starting amine acting as the base. However, a base is often added to neutralize the proton released from the amine upon acylation, which can prevent the formation of amine salts and drive the reaction to completion. The choice of whether to use a base, and which base to use, depends on the chosen methodology. For the in situ mono-protonation method, a base is added during the workup to neutralize the reaction and liberate the free amine of the product.[2]

Q3: What is the best solvent for this reaction?

A3: The choice of solvent is critical for maintaining the homogeneity of the reaction.

  • Protic Solvents: Methanol and ethanol are commonly used, especially for the mono-protonation method, as they readily dissolve the diamine salts.[2][5]

  • Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are also widely used. However, be aware that in some cases, particularly with apolar solvents like DCM or toluene, the products or intermediates may precipitate, which can be problematic, especially in flow chemistry systems.[1] It is always best to perform a small-scale test to ensure all components remain in solution under your chosen conditions.

Q4: Can I use other Boc reagents besides Boc-anhydride (Boc₂O)?

A4: Yes, other reagents exist, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON). However, these reagents can be more expensive and may require stricter control of pH and temperature.[5] For most applications, Boc-anhydride remains the reagent of choice due to its reactivity, cost-effectiveness, and the volatile nature of its byproducts (t-butanol and CO₂).

Data Summary & Visualization

Table 1: Yields of Mono-Boc Protection using the In Situ Mono-protonation Method

This table summarizes the reported yields for the mono-Boc protection of various diamines using a one-pot mono-hydrochlorination procedure.[6]

Diamine SubstrateProductYield (%)
EthylenediamineN-Boc-ethylenediamine87
1,3-DiaminopropaneN-Boc-1,3-diaminopropane75
1,4-DiaminobutaneN-Boc-1,4-diaminobutane65
1,6-DiaminohexaneN-Boc-1,6-diaminohexane74
trans-1,2-Diaminocyclohexanetrans-N-Boc-1,2-diaminocyclohexane80
N-MethylethylenediamineN-Boc-N'-methylethylenediamine72
N-IsopropylethylenediamineN-Boc-N'-isopropylethylenediamine95
Diagrams

G Diamine H₂N-R-NH₂ (Diamine) MonoBoc H₂N-R-NHBoc (Desired Mono-Product) Diamine->MonoBoc 1st Protection (Fast) Boc2O (Boc)₂O DiBoc BocHN-R-NHBoc (Di-Product Side Reaction) MonoBoc->DiBoc 2nd Protection (Competing Reaction) Boc2O2 (Boc)₂O

Caption: Competing pathways in the Boc protection of a symmetrical diamine.

G start Low Yield of Mono-Boc Product check_ratio check_ratio start->check_ratio check_addition check_addition start->check_addition check_reactivity check_reactivity start->check_reactivity sol_ratio Solution: Use 0.8-1.0 eq. of (Boc)₂O OR Use >5 eq. of diamine check_ratio:s->sol_ratio:n Yes to Q1 or No to Q2 sol_addition Solution: Add (Boc)₂O solution dropwise over several hours check_addition:s->sol_addition:n Yes sol_reactivity Solution: Use in situ mono-protonation (e.g., 1 eq. HCl source) check_reactivity:s->sol_reactivity:n Yes

Caption: Decision tree for troubleshooting poor mono-protection selectivity.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. Retrieved from [Link]

  • Gaware, R., & Jordis, U. (2009). Selective Mono-Boc-Protection of Bispidine. Molbank, 2009(3), M612. Retrieved from [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 209-214. Retrieved from [Link]

  • Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]

  • Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Boc Protection of Sterically Hindered Primary Amines

Welcome to our dedicated technical support center for navigating the complexities of Boc (tert-butyloxycarbonyl) protection of sterically hindered primary amines. This resource is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the complexities of Boc (tert-butyloxycarbonyl) protection of sterically hindered primary amines. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this common yet often troublesome transformation. Here, we move beyond standard protocols to provide in-depth, field-tested insights and troubleshooting strategies to ensure your success.

Introduction: The Challenge of Steric Hindrance

The Boc group is a cornerstone of modern organic synthesis, prized for its stability and ease of removal. However, its installation onto sterically encumbered primary amines—such as neopentyl amines, anilines with bulky ortho-substituents, or alpha-branched alkylamines—presents a significant synthetic hurdle. The bulky nature of both the tert-butyl group of the Boc anhydride and the substrate itself leads to slow reaction rates, incomplete conversions, and the formation of undesired byproducts. This guide provides a systematic approach to overcoming these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our application scientists receive regarding the Boc protection of hindered amines.

Q1: Why is my standard Boc protection protocol (Boc₂O, Et₃N, CH₂Cl₂) failing for my hindered amine?

A: The standard protocol often fails due to a combination of factors rooted in steric hindrance. The nucleophilicity of the hindered amine is significantly reduced, making it a poor reactant for the already bulky Boc anhydride (Boc₂O). Furthermore, the commonly used base, triethylamine (Et₃N), may not be sufficiently strong or may itself be too sterically hindered to efficiently deprotonate the intermediate ammonium salt, slowing down the reaction. In some cases, the reaction simply requires more forcing conditions, such as elevated temperatures or prolonged reaction times, which can lead to side reactions like the formation of the double-Boc protected amine or isocyanate-derived ureas.

Q2: What are the first adjustments I should make to my reaction conditions when protecting a hindered amine?

A: Before resorting to more exotic reagents, simple modifications to the reaction conditions can often yield significant improvements. Consider the following adjustments:

  • Solvent: Switching from dichloromethane (CH₂Cl₂) to a more polar aprotic solvent like acetonitrile (MeCN) or tetrahydrofuran (THF) can sometimes improve solubility and reaction rates.

  • Temperature: Increasing the reaction temperature is a common strategy. Refluxing in THF or dioxane can provide the necessary energy to overcome the activation barrier.

  • Base: Employing a stronger, non-nucleophilic base can be highly effective. 4-(Dimethylamino)pyridine (DMAP) is a common choice as a catalyst in conjunction with a stoichiometric base like triethylamine. For particularly stubborn cases, stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, although care must be taken to avoid side reactions.

Q3: Are there more powerful Boc-donating reagents available for these challenging substrates?

A: Yes, several alternative reagents have been developed for the Boc protection of less reactive amines. These reagents are generally more electrophilic than Boc anhydride.

  • 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON): This reagent is significantly more reactive than Boc₂O and often works well for hindered amines at room temperature.

  • 1-(tert-Butoxycarbonyl)benzotriazole (Boc-Bt): While less common, this reagent can be effective in certain cases.

  • Di-tert-butyl dicarbonate with a strong catalyst: The combination of Boc₂O with a potent catalyst like DMAP or even stronger Lewis acids can enhance the electrophilicity of the carbonyl group, facilitating the reaction.

Q4: Can I use a Lewis acid to catalyze the Boc protection of my hindered amine?

A: Yes, Lewis acid catalysis can be a powerful strategy. Lewis acids can activate the Boc anhydride, making it more susceptible to nucleophilic attack by the hindered amine. Common Lewis acids for this purpose include ZnCl₂, Mg(ClO₄)₂, and Sc(OTf)₃. However, it is crucial to ensure that your substrate is compatible with the chosen Lewis acid, as sensitive functional groups may be affected.

Part 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during the Boc protection of sterically hindered primary amines.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient reactivity of the amine due to steric hindrance.2. Inadequate reaction temperature.3. Base is not strong enough or is sterically hindered.1. Increase the reaction temperature; reflux in THF or dioxane.2. Switch to a more potent Boc-donating reagent like Boc-ON.3. Use a stronger base (e.g., DBU) or add a catalytic amount of DMAP.4. Employ a Lewis acid catalyst such as ZnCl₂ or Sc(OTf)₃.
Formation of Double-Boc Protected Amine 1. Excessive amount of Boc anhydride used.2. Reaction conditions are too forcing (high temperature for extended periods).1. Use a stoichiometric amount of Boc anhydride (1.0-1.1 equivalents).2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.3. Consider a less reactive Boc source if the problem persists.
Formation of Urea Byproducts 1. Decomposition of the Boc anhydride to form isocyanate, which then reacts with the amine.2. This is more common at higher temperatures.1. Try to run the reaction at a lower temperature for a longer time.2. Use a more reactive Boc-donating reagent that does not require high temperatures.3. Ensure the Boc anhydride is of high purity.
Reaction Stalls at ~50% Conversion 1. The product may be inhibiting the reaction.2. The base may be consumed by a side reaction or is not strong enough to deprotonate the intermediate ammonium salt effectively.1. Add more base or catalyst during the reaction.2. Switch to a different solvent system.3. Consider a different protection strategy if the issue is inherent to the substrate-product mixture.

Part 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for the successful Boc protection of a sterically hindered primary amine.

Protocol 1: General Procedure using Boc Anhydride with DMAP Catalysis

This protocol is a good starting point for moderately hindered amines.

  • Dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (0.1-0.5 M).

  • Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.).

  • To this solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is incomplete, consider gently heating to reflux for an additional 12-24 hours.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

This method is highly effective for severely hindered amines.

  • Dissolve the hindered primary amine (1.0 eq.) in a suitable solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) (0.1-0.5 M).

  • Add Boc-ON (1.05 eq.) to the solution at room temperature.

  • Add a base such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA) (1.2 eq.).

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 4: Visualization of Key Concepts

Decision Workflow for Boc Protection of Hindered Amines

The following diagram illustrates a logical workflow for selecting an appropriate method for the Boc protection of a sterically hindered primary amine.

Caption: A decision tree for optimizing the Boc protection of hindered amines.

Mechanism of DMAP Catalysis in Boc Protection

This diagram illustrates how DMAP catalyzes the acylation of an amine with Boc anhydride.

DMAP_Catalysis Boc2O Boc₂O Intermediate N-Boc-pyridinium (Highly Electrophilic) Boc2O->Intermediate + DMAP DMAP DMAP Intermediate->DMAP - tBuOCO₂⁻ Product Boc-NH-R Intermediate->Product + R-NH₂ Amine R-NH₂ (Hindered Amine) Regen_DMAP DMAP (Regenerated)

Caption: The catalytic cycle of DMAP in Boc protection.

References

  • 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile: a new, crystalline, and stable reagent for the facile introduction of the Boc group. The Journal of Organic Chemistry. [Link]

Optimization

Technical Support Center: Advanced Amine Protection Strategies for 1,1-bis(aminomethyl)cyclopropane

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the protection of the sterically hindered diamine, 1,1-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the protection of the sterically hindered diamine, 1,1-bis(aminomethyl)cyclopropane. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic strategies. The unique gem-disubstituted cyclopropane structure of this substrate presents specific steric challenges that often render standard protection protocols inefficient. This guide offers a deep dive into robust alternative protecting groups and orthogonal strategies for this valuable building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My standard Boc-protection of 1,1-bis(aminomethyl)cyclopropane is sluggish and gives low yields. What is happening and how can I overcome this?

A1: The Root Cause: Steric Hindrance

The primary issue you are facing is steric hindrance. The 1,1-bis(aminomethyl)cyclopropane scaffold, while containing two primary amines, positions them in close proximity on a quaternary carbon. This arrangement, adjacent to a strained cyclopropane ring, creates a sterically congested environment. The bulky tert-butyl group of the di-tert-butyl dicarbonate (Boc₂O) reagent struggles to approach the nucleophilic nitrogen atom, leading to slow reaction rates and incomplete conversions.[1][2]

Troubleshooting Standard Boc Protection:

While switching to an alternative protecting group is often the best solution, you can attempt to optimize the standard procedure:

  • Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier.[2] Monitor carefully for reagent decomposition.

  • Alternative Bases: While standard bases like triethylamine (TEA) or sodium bicarbonate are common, a non-nucleophilic, stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may enhance the nucleophilicity of the amine.

  • Extended Reaction Times: Simply allowing the reaction to stir for 24-48 hours may be necessary to drive it to completion.

However, these optimizations often provide only marginal improvements. A more effective strategy is to select a protecting group with less steric bulk around its electrophilic center.

Q2: I've managed to synthesize my di-Boc protected compound, but now I can't get the Boc groups off! Standard TFA/DCM is ineffective or requires harsh conditions that decompose my substrate. What are my options?

A2: Overcoming Hindered Boc Deprotection

This is the flip side of the steric hindrance problem. The same steric factors that make the Boc group difficult to install also impede the approach of acid to the carbamate oxygen, which is the first step in the deprotection mechanism.[1][3] This makes the carbamate unusually stable.

Aggressive Deprotection Strategies (Use with Caution):

  • Stronger Acid Systems: Switching from trifluoroacetic acid (TFA) to a stronger acid system like 4M HCl in dioxane is often more effective for cleaving stubborn Boc groups.[1]

  • Elevated Temperatures: Gently warming the reaction mixture (e.g., to 40 °C) can accelerate cleavage, but must be balanced against the risk of side reactions or degradation of other sensitive functional groups.[1]

  • Lewis Acids: Reagents such as zinc bromide (ZnBr₂) in dichloromethane (DCM) or trimethylsilyl iodide (TMSI) can mediate Boc cleavage under non-protic conditions, which can be beneficial for certain substrates.[2][4]

The fundamental takeaway is that if Boc deprotection is challenging, the Boc group was likely a suboptimal choice from the start. The following alternative protecting groups offer significantly milder and more efficient deprotection pathways, preserving the integrity of your core molecule.

Q3: What are the most reliable alternative protecting groups for a sterically demanding diamine like 1,1-bis(aminomethyl)cyclopropane?

A3: Thinking Beyond Boc: Superior Alternatives for Hindered Amines

For sterically challenging substrates, the ideal protecting group should be introduced via a less bulky reagent and removed under mild, highly specific conditions. Two excellent choices that offer orthogonality to many common protecting groups are the Nosyl (Ns) and Teoc groups.

Protecting GroupStructureIntroduction ReagentCleavage ConditionsOrthogonality & Key Advantages
Nosyl (Ns) R-NH-SO₂-C₆H₄-NO₂2-Nitrobenzenesulfonyl chloride (Ns-Cl)Thiol (e.g., thiophenol) and mild base (e.g., K₂CO₃, Cs₂CO₃) in DMF or ACN.[5][6]Excellent Orthogonality: Stable to strong acids (TFA, HCl) and hydrogenolysis conditions used for Boc and Cbz groups, respectively.[5] Deprotection is extremely mild and neutral. Ns-protected amines are often crystalline, aiding purification.[5][7]
Teoc R-NH-CO-O-CH₂CH₂-Si(CH₃)₃Teoc-OSu, Teoc-ClFluoride ion source (e.g., TBAF) in THF.[8][9]Fluoride-Labile: Stable to mild acids, bases, and hydrogenolysis.[9][10] Provides a unique, non-acidic, non-basic, non-reductive deprotection pathway.
Cbz (Z) R-NH-CO-O-CH₂-PhBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂ gas, Pd/C catalyst).[11][12]Reductively Labile: Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. Not suitable if other reducible functional groups (alkenes, alkynes, some nitro groups) are present.[3]
Troc R-NH-CO-O-CH₂CCl₃2,2,2-Trichloroethyl chloroformate (Troc-Cl)Reductive cleavage with Zinc dust (Zn) in acetic acid or other solvents.[13][14]Reductively Labile: Orthogonal to Boc, Fmoc, and Cbz groups.[13] The use of metallic zinc offers a different reductive pathway than catalytic hydrogenation.

Top Recommendations:

  • Nosyl (Ns): This is arguably the best choice. Its introduction is straightforward, and the deprotection conditions are exceptionally mild, avoiding strong acids or bases entirely. Its orthogonality to Boc and Cbz is a significant strategic advantage.[5]

  • Teoc: A strong contender, especially when fluoride-lability is desired. The deprotection mechanism is clean and specific.[9]

Q4: I'm interested in the Nosyl group. Can you provide a detailed protocol and explain the mechanism?

A4: The Nosyl Group Workflow: Protection and Deprotection

The 2-nitrobenzenesulfonyl (Nosyl or Ns) group is a powerful tool for amine protection, particularly due to its mild cleavage conditions pioneered by Fukuyama.[7]

Experimental Protocol: Nosyl Protection

  • Dissolution: Dissolve 1,1-bis(aminomethyl)cyclopropane (1.0 equiv.) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 2.5 equiv.) or pyridine (2.5 equiv.) and cool the mixture to 0 °C in an ice bath.

  • Nosyl Chloride Addition: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (Ns-Cl, 2.2 equiv.) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LCMS until the starting material is consumed.

  • Work-up: Quench the reaction with water or saturated aqueous NaHCO₃. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting di-nosylated product is often a crystalline solid and can be purified by recrystallization or flash column chromatography.[5]

Experimental Protocol: Nosyl Deprotection

  • Setup: Dissolve the Ns-protected amine (1.0 equiv.) in an appropriate solvent such as Acetonitrile (ACN) or Dimethylformamide (DMF).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 5.0 equiv.) followed by thiophenol (PhSH, 5.0 equiv.).

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LCMS. Gentle warming (e.g., to 50 °C) can be used to accelerate the reaction if necessary.[6]

  • Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent. The aqueous layer will contain the thiophenolate salts.

  • Purification: Wash the organic layer, dry, and concentrate. The crude amine can then be purified by column chromatography or acid/base extraction.

Mechanism of Deprotection: The key to the mild deprotection is a nucleophilic aromatic substitution. The thiolate anion attacks the electron-deficient aromatic ring of the nosyl group, forming a transient Meisenheimer complex. This intermediate then collapses, cleaving the sulfur-nitrogen bond to release the free amine.[5][6]

Deprotection_Workflow cluster_protection Nosyl Protection cluster_deprotection Nosyl Deprotection Diamine 1,1-Bis(aminomethyl)cyclopropane Reagents_P Ns-Cl, Base (TEA) DCM, 0°C to RT Diamine->Reagents_P 1. Protected Di-Ns Protected Amine Reagents_P->Protected 2. Protected_D Di-Ns Protected Amine Reagents_D Thiophenol, K₂CO₃ DMF, RT Free_Diamine Free Diamine Reagents_D->Free_Diamine 4. Protected_D->Reagents_D 3. caption General workflow for Nosyl protection and deprotection. Orthogonal_Strategy cluster_paths Selective Functionalization Start H₂N-R-NH₂ (Diamine) DiCbz Cbz-HN-R-NH-Cbz Start->DiCbz Cbz-Cl (2 eq) MonoBoc_MonoCbz Boc-HN-R-NH-Cbz (Orthogonally Protected) DiCbz->MonoBoc_MonoCbz 1. Selective Deprotection 2. Boc₂O FreeAmine_Cbz H₂N-R-NH-Cbz MonoBoc_MonoCbz->FreeAmine_Cbz TFA (cleaves Boc) FreeAmine_Boc Boc-HN-R-NH₂ MonoBoc_MonoCbz->FreeAmine_Boc H₂/Pd-C (cleaves Cbz) Func1 Func1-HN-R-NH-Cbz FreeAmine_Cbz->Func1 Add Functionality 1 Func2 Boc-HN-R-NH-Func2 FreeAmine_Boc->Func2 Add Functionality 2 caption Orthogonal protection enables selective functionalization.

Sources

Troubleshooting

Technical Support Center: Recrystallization of Carbamate Intermediates

Welcome to the technical support center for the purification of carbamate intermediates via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of carbamate intermediates via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the crystallization of these crucial compounds. Carbamate intermediates, such as those bearing Boc, Cbz, and Fmoc protecting groups, are fundamental in modern organic synthesis, particularly in peptide and medicinal chemistry.[1][2][3] Their purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.

This resource is structured in a question-and-answer format to directly address the specific issues you may face in the lab. We will delve into the "why" behind experimental choices, offering field-proven insights to empower you to optimize your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the first principles of selecting a suitable solvent system for recrystallizing my carbamate intermediate?

The ideal recrystallization solvent is one in which your carbamate is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[4][5] This temperature-dependent solubility differential is the driving force for crystallization. Key characteristics of a good solvent include:

  • Solubility Profile: The compound should dissolve readily in the hot solvent but precipitate out upon cooling.[4]

  • Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).

  • Inertness: The solvent must not react with the carbamate intermediate.[4] For instance, when working with carbamates, avoid reactive solvents that could lead to deprotection or side reactions.

  • Boiling Point: A moderately low boiling point is desirable for easy removal from the purified crystals.[4] However, it should not be so low that evaporation becomes difficult to control during heating.

  • Safety: Prioritize solvents with low toxicity and flammability.[4]

A systematic approach to solvent screening is crucial. Start with small-scale solubility tests in a variety of solvents with differing polarities. A rule of thumb is that solvents with similar functional groups to the compound being purified are often good solubilizers.[6]

Q2: I am working with a Boc-protected amino acid, and it keeps "oiling out" instead of crystallizing. What is happening and how can I fix it?

"Oiling out" occurs when the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline phase.[7][8] This typically happens when the melting point of the compound is lower than the temperature of the solution at the point of saturation.[7] Oiled-out products are often impure because the liquid droplets can trap impurities more readily than a crystal lattice.[7][8] Boc-protected amino acids, in particular, can be prone to this issue due to their often lower melting points and potential for amorphous solidification.[9][10]

Troubleshooting "Oiling Out":

  • Lower the Crystallization Temperature: If the oiling out occurs at room temperature, try inducing crystallization at a lower temperature (e.g., in an ice bath or refrigerator).

  • Use a Different Solvent or Solvent System: The current solvent may be too good a solvent. Try a more non-polar solvent or a mixed solvent system. For instance, dissolving the Boc-amino acid in a good solvent like ethyl acetate and then slowly adding a poor solvent like hexanes until the solution becomes turbid can induce crystallization.

  • Increase the Solvent Volume: Using a slightly larger volume of solvent can lower the saturation temperature, potentially avoiding the temperature range where oiling out occurs.

  • Seed the Solution: Introduce a few seed crystals of the pure compound to the cooled solution to provide a template for crystal growth.[9] If you don't have seed crystals, you can sometimes create them by scratching the inside of the flask with a glass rod at the liquid-air interface.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in a cold bath. Rapid cooling can favor oiling out over crystallization.

dot graph TD { A[Start: Oiled Out Product] --> B{Is the melting point of the carbamate known?}; B -->|Yes| C{Is the melting point lower than the boiling point of the solvent?}; C -->|Yes| D[Action: Choose a lower boiling point solvent or use a mixed solvent system to lower the saturation temperature.]; C -->|No| E[Action: Proceed to other troubleshooting steps.]; B -->|No| F[Action: Estimate the melting point or proceed with empirical troubleshooting.]; A --> G{What is the cooling rate?}; G -->|Fast| H[Action: Slow down the cooling rate. Allow to cool to room temperature before refrigeration.]; G -->|Slow| I[Action: Consider other factors.]; A --> J{Is a single solvent being used?}; J -->|Yes| K[Action: Try a two-solvent system. Add a poor solvent dropwise to the hot solution of the good solvent.]; J -->|No| L[Action: Re-evaluate the solvent ratio.]; A --> M{Have you tried seeding?}; M -->|No| N[Action: Add seed crystals or scratch the flask to induce nucleation.]; }

Troubleshooting Oiling Out

Q3: My yield of purified Cbz-protected peptide is very low. What are the common causes of poor recovery during recrystallization?

Low recovery is a frequent issue in recrystallization. The goal is to maximize the recovery of the pure product while leaving impurities behind. Here are some common culprits for low yield:

  • Using too much solvent: The most common mistake is adding an excessive amount of solvent to dissolve the crude product.[7] This keeps a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel stem.

  • Inappropriate solvent choice: If the compound is too soluble in the cold solvent, a significant amount will remain in solution.

  • Incomplete precipitation: Cooling for an insufficient amount of time or not to a low enough temperature can result in incomplete crystallization.

Protocol for Maximizing Yield:

  • Use the Minimum Amount of Hot Solvent: Add the hot solvent in small portions to the crude material, waiting for each portion to boil before adding the next, until the solid just dissolves.[5]

  • Pre-heat the Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.

  • Wash Crystals with Cold Solvent: After filtering the purified crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving a significant amount of the product.[5]

  • Second Crop Crystallization: To recover more product, you can concentrate the mother liquor by boiling off some of the solvent and cooling again to obtain a second crop of crystals.[7] Be aware that the purity of the second crop may be lower than the first.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The compound is very soluble in the chosen solvent at all temperatures.- The solution is supersaturated but nucleation has not occurred.- Boil off some of the solvent to concentrate the solution.- Try a different solvent or a mixed-solvent system.- Scratch the inside of the flask with a glass rod or add seed crystals.
Crystallization happens too quickly. - The solution is too concentrated.- The cooling rate is too fast.- Add a small amount of additional hot solvent.- Allow the solution to cool more slowly to room temperature before placing it in a cold bath.[7]
The purified carbamate is still impure. - The chosen solvent does not effectively separate the impurity.- The crystals were not washed properly.- The cooling was too rapid, trapping impurities in the crystal lattice.- Perform solvent screening to find a more selective solvent.- Wash the filtered crystals with a small amount of ice-cold solvent.- Ensure slow cooling to allow for selective crystallization.
The carbamate decomposes during recrystallization. - The solvent's boiling point is too high, causing thermal degradation of the carbamate.- Choose a solvent with a lower boiling point.- Consider alternative purification methods like column chromatography if the compound is thermally labile.

Advanced Topics

Polymorphism in Carbamate Crystals

It is important to be aware of the potential for polymorphism, where a compound can exist in different crystalline forms.[11][12] These polymorphs can have different physical properties, such as solubility and melting point. The specific polymorph obtained can be influenced by factors like the solvent used for crystallization, the rate of cooling, and temperature.[12] For pharmaceutical applications, controlling polymorphism is critical as it can affect bioavailability and stability. Techniques like X-ray powder diffraction (XRPD) can be used to characterize the crystalline form of your purified carbamate.[12]

dot graph TD { subgraph Recrystallization Workflow A[Start: Crude Carbamate Intermediate] --> B{Solvent Selection}; B --> C[Dissolve in Minimum Hot Solvent]; C --> D{Hot Filtration? (if insoluble impurities)}; D -->|Yes| E[Filter Hot Solution]; D -->|No| F[Slow Cooling]; E --> F; F --> G[Crystal Formation]; G --> H[Isolate Crystals (Filtration)]; H --> I[Wash with Cold Solvent]; I --> J[Dry Crystals]; J --> K[End: Purified Carbamate]; end }

General Recrystallization Workflow

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • UreaKnowHow. (n.d.). Operational difficulties & measures of low pressure carbamate condenser due to crystallization. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Google Patents. (1994). US5316554A - Method for processing crystalline ammonium carbamate.
  • UreaKnowHow. (2015). Problem No. 33: Excessive amount of carbamate solution from recirculation section. Retrieved from [Link]

  • Zhang, L., & Li, J. (2010). Methyl carbamate purification by extraction and recrystallization. ResearchGate. Retrieved from [Link]

  • Talele, T. T. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Sanku, M., & Svensson, H. (2017). Crystallization Kinetics of AMP Carbamate in Solutions of AMP in Organic Solvents NMP or TEGDME. ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Subiyanto, I., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Retrieved from [Link]

  • Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Kim, K., Plass, K. E., & Matzger, A. J. (2005). Conformational Pseudopolymorphism and Orientational Disorder in Two-Dimensional Alkyl Carbamate Crystals. Langmuir. Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

  • Kim, K., Plass, K. E., & Matzger, A. J. (2005). Conformational pseudopolymorphism and orientational disorder in two-dimensional alkyl carbamate crystals. PubMed. Retrieved from [Link]

  • Reddit. (n.d.). Recrystallization (help meeeeee). Retrieved from [Link]

  • Google Patents. (1997). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
  • SciEngine. (2025). Methyl carbamate purification by extraction and recrystallazation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]

  • Braga, D., & Grepioni, F. (2007). Crystal Polymorphism and Multiple Crystal Forms. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • MacLean, E. J., et al. (2007). Polymorphism and structural mechanism of the phase transformation of phenyl carbamate (PC). PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

  • ResearchGate. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Retrieved from [Link]

  • ResearchGate. (2019). How to perform Fmoc protection using Fmoc-Cl?. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • ACS Publications. (n.d.). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate vs other rigid linkers in drug design

As a Senior Application Scientist, this guide provides an in-depth comparison of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate against other rigid linkers in drug design. We will explore the structural ratio...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate against other rigid linkers in drug design. We will explore the structural rationale, comparative performance data, and experimental protocols to equip researchers with the knowledge to make informed decisions in their drug discovery programs.

The Strategic Imperative for Rigidity: Why Linker Conformation Matters

In modern drug design, particularly for complex modalities like Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and bivalent inhibitors, the linker is not merely a spacer but a critical determinant of therapeutic success.[1][2][] It connects a target-binding element to an effector moiety (e.g., an E3 ligase recruiter or a cytotoxic payload). Linkers can be broadly classified as flexible or rigid, with the choice profoundly impacting a molecule's efficacy, selectivity, and pharmacokinetic properties.[1][4]

Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, offer synthetic simplicity and conformational freedom.[5] However, this high flexibility can be a double-edged sword. The entropic penalty of "freezing" a flexible linker into a single bioactive conformation upon binding to its targets can significantly reduce binding affinity.[6]

This is where rigid linkers offer a distinct advantage. By pre-organizing the connected fragments and restricting conformational freedom, rigid linkers can:

  • Enhance Potency: Reducing the entropic cost of binding leads to more favorable binding free energies.[6][7]

  • Improve Selectivity: A fixed spatial orientation may be perfectly suited for one target complex but poorly accommodated by off-targets, thus enhancing selectivity.[8][9]

  • Increase Metabolic Stability: Rigid structures, especially those incorporating motifs like cyclopropane, are often less susceptible to metabolic degradation compared to linear alkyl chains.[5][7][10]

  • Optimize Pharmacokinetics: By influencing properties like solubility and membrane permeability, rigid linkers can fine-tune a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][11]

The cyclopropyl group has emerged as a "versatile player" in medicinal chemistry for imparting rigidity.[7][11] Its unique stereoelectronic properties—including shorter, stronger C-H bonds and enhanced p-character in its C-C bonds—make it an attractive building block for creating robust, three-dimensional scaffolds.[10][12]

A Spotlight on tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate

This specific linker building block has gained traction due to its unique combination of rigidity and synthetic versatility. Let's dissect its structure to understand its utility.

PropertyValueSource(s)
CAS Number 1147109-42-9[13][14]
Molecular Formula C10H20N2O2[13]
Molecular Weight 200.28 g/mol [13]
Structural Breakdown and Inherent Advantages

The molecule's power lies in its trifecta of functional components:

  • 1,1-gem-Disubstituted Cyclopropane Core: This is the heart of the linker's rigidity. The cyclopropane ring locks the two exocyclic methylene carbons at a fixed angle (~116-120°), providing a well-defined and predictable vector for orienting the attached pharmacophores. This is a significant advantage over flexible chains, where the distance and orientation are probabilistic.[7][10]

  • Primary Amine (-CH2NH2): This functional group serves as a versatile synthetic handle. It is a potent nucleophile, ready for direct conjugation to electrophilic sites (e.g., activated esters, carboxylic acids via amide coupling) on a payload or warhead.

  • Boc-Protected Amine (-CH2NH-Boc): The tert-butyloxycarbonyl (Boc) group is a robust and widely used protecting group in organic synthesis.[15][16][17] Its presence allows for orthogonal chemistry. The primary amine can be reacted selectively, and the Boc-protected amine can be revealed later under acidic conditions for a subsequent conjugation step. This enables controlled, stepwise assembly of complex molecules.

Caption: Structure of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate.

Comparative Analysis of Rigid Linkers

While the 1,1-disubstituted cyclopropane motif is highly effective, it is one of many tools in the medicinal chemist's toolbox. The optimal choice of a rigid linker depends on the specific biological target, the nature of the linked fragments, and the desired physicochemical properties.

Linker ClassExample StructureKey Features & PropertiesAdvantagesDisadvantages
1,1-Disubstituted Cyclopropanes tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate3D, sp³-rich scaffold; defined exit vectors.[7][10]High rigidity; improves metabolic stability; synthetically accessible.[7][10]Can increase lipophilicity depending on substituents.
Cycloalkanes Piperazine / PiperidineSaturated heterocycles; chair/boat conformations provide rigidity.[5]Often improves aqueous solubility and metabolic stability; synthetically versatile.[5]Less rigid than cyclopropane; potential for cis/trans isomers.
Aromatics / Alkynes p-Phenylene / PhenylacetylenePlanar, sp²-hybridized systems; linear and rigid geometry.[8]Highly rigid and predictable geometry; useful for spanning longer distances with minimal flexibility.Can significantly increase hydrophobicity and potential for undesirable π-π stacking; may be metabolically liable.
Fused Heterocycles 1,2,3-TriazolePlanar, aromatic 5-membered ring; metabolically very stable.[5]Formed via highly reliable "click chemistry"; metabolically robust; acts as a hydrogen bond acceptor.[5]Planarity may limit 3D exploration of binding pockets.

Experimental Design for Linker Evaluation

A systematic, data-driven approach is essential to validate the choice of a linker. The following workflow outlines a robust strategy for comparing linkers and establishing a structure-activity relationship (SAR).[18]

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Analysis Synth_A Synthesize Compound A (Cyclopropyl Linker) Binding Binding Assays (SPR, ITC) Measure KD, ΔH, ΔS Synth_A->Binding Synth_B Synthesize Compound B (Flexible PEG Linker) Synth_B->Binding Synth_C Synthesize Compound C (Piperazine Linker) Synth_C->Binding Functional Functional Assays (Enzyme IC₅₀, Cell EC₅₀) Measure Potency Binding->Functional ADME In Vitro ADME (Microsomal & Plasma Stability) Measure t₁/₂ Functional->ADME PK Pharmacokinetic Studies (Rodent) Measure Cmax, AUC, t₁/₂ ADME->PK Efficacy Efficacy Studies (Disease Model) Measure Target Engagement PK->Efficacy SAR Structure-Activity Relationship (SAR) Analysis Efficacy->SAR SAR->Synth_A Iterative Optimization

Caption: Experimental workflow for comparative linker evaluation.

Protocol: Comparative Analysis of Linkers in a BTK Degrader (PROTAC)

This protocol provides a framework for assessing how tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate, a flexible linker, and a piperazine linker impact the degradation of Bruton's tyrosine kinase (BTK), a validated cancer target.

1. Synthesis of PROTACs:

  • Step 1.1 (Warhead-Linker Conjugation): Couple the BTK inhibitor (R)-Ibrutinib (or a suitable analogue with a conjugation handle) to the primary amine of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate via standard amide bond formation (e.g., using HATU or EDC/HOBt).

  • Step 1.2 (Deprotection): Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to reveal the second primary amine.

  • Step 1.3 (Final Coupling): Couple the deprotected linker-warhead intermediate to an E3 ligase ligand (e.g., Pomalidomide-acid) to yield the final PROTAC.

  • Step 1.4 (Parallel Synthesis): Repeat steps 1.1-1.3 using a flexible linker (e.g., a PEG4 linker) and a rigid piperazine-based linker for direct comparison.

  • Step 1.5 (Purification & Characterization): Purify all three final PROTACs by reverse-phase HPLC and characterize their identity and purity by LC-MS, HRMS, and ¹H NMR.

2. In Vitro Cellular Degradation Assay:

  • Step 2.1 (Cell Culture): Culture a relevant human cell line expressing BTK (e.g., TMD8, a diffuse large B-cell lymphoma line).

  • Step 2.2 (Compound Treatment): Seed cells in 6-well plates. After 24 hours, treat the cells with a dose-response curve of each of the three PROTACs (e.g., 0.1 nM to 10 µM) for a fixed time period (e.g., 18 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Step 2.3 (Cell Lysis): Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Step 2.4 (Western Blot Analysis): Quantify total protein concentration using a BCA assay. Separate equal amounts of protein lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against BTK and a loading control (e.g., GAPDH or β-actin).

  • Step 2.5 (Quantification and Analysis): Use an appropriate imaging system to detect chemiluminescence. Quantify the band intensities using software like ImageJ. Normalize BTK levels to the loading control and then to the vehicle control. Plot the percentage of remaining BTK against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

3. Data Interpretation and Expected Outcomes:

A successful rigid linker should ideally lead to a more potent PROTAC.

PROTAC LinkerExpected DC₅₀Expected DₘₐₓRationale
Cyclopropyl Low (e.g., 1-10 nM) >90%The rigid linker optimally positions the warhead and E3 ligand, facilitating efficient ternary complex formation with a low entropic penalty.
Flexible (PEG) Moderate (e.g., 20-100 nM)>80%The flexible linker allows for ternary complex formation but requires overcoming a higher entropic barrier, resulting in lower potency.
Piperazine Low to Moderate (e.g., 5-50 nM)>85%Offers rigidity but may not achieve the same optimal vector orientation as the cyclopropyl linker for this specific target pair.

These hypothetical results would suggest that the defined geometry of the cyclopropyl linker is superior for promoting the formation of a productive ternary complex between BTK, the PROTAC, and the E3 ligase, translating into enhanced degradation potency.

Conclusion

The selection of a linker is a critical decision in the design of complex therapeutics. tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate represents a powerful building block that imparts rigidity, metabolic stability, and synthetic versatility. Its 1,1-disubstituted cyclopropane core provides a defined, three-dimensional scaffold that can reduce the entropic penalty of binding and enhance potency and selectivity.

However, no single linker is universally optimal. A rigorous, comparative experimental approach, as outlined in this guide, is paramount. By systematically evaluating a panel of linkers with varying degrees of rigidity and geometry—such as cyclopropanes, cycloalkanes, and aromatic systems—researchers can elucidate the specific structure-activity relationships that govern their system. This data-driven methodology allows for the rational design and optimization of linkers, ultimately leading to the development of safer and more effective medicines.

References

Sources

Comparative

A Comparative Guide to Cyclopropyl and Cyclobutyl Linkers in PROTAC Development

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality.[1][2] These heterobifunctional molecules leverage the...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[3][4] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] While significant attention is often given to the design of the POI and E3 ligase ligands, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, profoundly influencing ternary complex formation, degradation efficiency, selectivity, and pharmacokinetic properties.[3][7]

This guide provides an in-depth comparison of two specific types of rigid linkers: cyclopropyl and cyclobutyl moieties. While direct head-to-head comparative studies of these two linkers in a single PROTAC system are not extensively available in the current literature, we can infer their potential advantages and disadvantages by examining their unique structural and conformational properties in the context of established principles of PROTAC design.

The Central Role of the Linker in PROTAC Function

The linker's primary role is to facilitate the formation of a stable and productive ternary complex, comprising the POI, the PROTAC, and the E3 ligase.[3][8] An optimal linker orients the two protein-binding ligands in a manner that promotes favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[9] Conversely, a poorly designed linker can result in steric hindrance, unproductive binding modes, or instability, all of which can compromise degradation activity.[3]

The physical properties of the linker also significantly impact the overall drug-like properties of the PROTAC. Linker modifications can influence a PROTAC's solubility, cell permeability, and metabolic stability.[10][11] For instance, incorporating rigid elements like cycloalkane rings can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and potentially enhancing cell permeability by enabling the molecule to adopt conformations that shield polar surface area.[12][13]

The PROTAC Mechanism of Action: A Visual Overview

The catalytic cycle of PROTAC-mediated protein degradation is a multi-step process initiated by the formation of the ternary complex. The following diagram illustrates this pathway.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Structural and Conformational Analysis of Cyclopropyl and Cyclobutyl Linkers

Cyclopropyl and cyclobutyl groups are small cycloalkanes that can be incorporated into PROTAC linkers to impart rigidity. Their distinct structural features have important implications for the conformational behavior of the resulting PROTAC.

Cyclopropyl Group:

  • Structure: A three-membered ring that is necessarily planar.

  • Conformational Rigidity: The planar nature of the cyclopropyl ring provides a high degree of conformational constraint. This rigidity can help to pre-organize the PROTAC into a specific conformation, which may be beneficial for ternary complex formation.

  • Strain: Cyclopropane possesses significant angle and torsional strain due to its 60° bond angles, a considerable deviation from the ideal 109.5° for sp³ hybridized carbons. This inherent strain can influence the reactivity and metabolic stability of the linker.

Cyclobutyl Group:

  • Structure: A four-membered ring that is not perfectly planar.

  • Conformational Rigidity: Cyclobutane adopts a "puckered" or "butterfly" conformation to relieve some of the torsional strain that would be present in a planar structure. While still rigid, this puckering allows for a degree of flexibility not present in the cyclopropyl ring.

  • Strain: Cyclobutane has less angle strain than cyclopropane, with bond angles of approximately 88°, but still experiences considerable ring strain. The puckered conformation helps to reduce torsional strain by moving adjacent hydrogen atoms away from a fully eclipsed arrangement.

Linker_Comparison cluster_cyclopropyl Cyclopropyl Linker cluster_cyclobutyl Cyclobutyl Linker cp_structure Planar Structure cp_rigidity High Rigidity cp_structure->cp_rigidity cp_strain High Angle & Torsional Strain cp_rigidity->cp_strain cb_structure Puckered ('Butterfly') Conformation cb_rigidity Moderate Rigidity with some Flexibility cb_structure->cb_rigidity cb_strain Moderate Angle & Torsional Strain cb_rigidity->cb_strain

Caption: Structural and conformational differences between cyclopropyl and cyclobutyl linkers.

Comparative Analysis for PROTAC Development

The choice between a cyclopropyl and a cyclobutyl linker will depend on the specific requirements of the PROTAC system being developed. The following table summarizes the potential implications of each linker type on key PROTAC performance parameters.

FeatureCyclopropyl LinkerCyclobutyl LinkerRationale & Considerations
Conformational Rigidity HighModerateThe high rigidity of the cyclopropyl linker can be advantageous if the optimal conformation for ternary complex formation is known, as it can lock the PROTAC in this bioactive state. The moderate flexibility of the cyclobutyl linker may allow for more adaptability in forming a productive ternary complex with different proteins.
Ternary Complex Formation Potentially enhanced if the rigid conformation is optimal; potentially hindered if it is not.May allow for a more forgiving "induced fit" during ternary complex formation due to its puckered conformation.The ideal level of rigidity is system-dependent. Excessive rigidity can be detrimental if it prevents the necessary conformational adjustments for stable ternary complex formation.
Cell Permeability May be enhanced due to the ability to maintain a conformation that shields polar surface area.Also likely to enhance permeability compared to flexible linkers, with the potential for different conformational dynamics at the cell membrane.Rigid linkers can improve cell permeability by reducing the entropic cost of adopting a membrane-permeable conformation.[12][13] The specific impact of cyclopropyl versus cyclobutyl on this would require direct experimental comparison.
Metabolic Stability The strained ring may be a site for metabolic activity, though this is not always the case.Generally considered to be metabolically stable.The inherent strain in the cyclopropyl ring could potentially make it more susceptible to metabolic breakdown, although this is highly dependent on the surrounding chemical environment.
Synthetic Accessibility Can be readily incorporated using established synthetic methodologies.Also synthetically accessible, with various building blocks commercially available.Both linker types are feasible to incorporate into PROTAC synthesis campaigns.[1][14]

Experimental Protocols for Evaluating PROTAC Performance

Accurate and reproducible experimental data are essential for comparing the efficacy of different PROTACs. The following are detailed methodologies for key experiments in PROTAC development.

Ternary Complex Formation Assays

Rationale: The formation of a stable ternary complex is a prerequisite for PROTAC-mediated protein degradation.[8] Assays that measure the formation of this complex in vitro or in cells are crucial for understanding a PROTAC's mechanism of action and for optimizing linker design.

Example Protocol: NanoBRET™ Ternary Complex Assay (Cell-Based)

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®. A 1:100 ratio of NanoLuc®-POI to HaloTag®-E3 ligase plasmid is often a good starting point.[15]

  • Cell Plating:

    • 24 hours post-transfection, plate the cells in 96-well white-bottom plates at a suitable density.

  • Compound Treatment:

    • Add the HaloTag® NanoBRET® 618 Ligand to the cells at a final concentration of 100 nM and incubate for at least 60 minutes.

    • Treat the cells with serial dilutions of the PROTACs (with cyclopropyl and cyclobutyl linkers, respectively) or a vehicle control (e.g., DMSO).

  • Signal Detection:

    • Add the Nano-Glo® Substrate to the wells.

    • Immediately measure both the donor (NanoLuc®) and acceptor (NanoBRET® 618) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to generate dose-response curves and determine the potency of ternary complex formation.

Western Blotting for Protein Degradation

Rationale: Western blotting is a standard and direct method to quantify the amount of a target protein remaining in cells after PROTAC treatment.[16][17] This allows for the determination of key degradation parameters such as the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate the desired cell line (e.g., a cancer cell line endogenously expressing the POI) in 6-well plates.

    • Allow cells to adhere and reach 70-80% confluency.

    • Treat the cells with a serial dilution of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a chemiluminescence imager.

    • Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control.

    • Plot the normalized POI levels against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.

Cell Viability Assays

Rationale: It is important to assess whether the degradation of the target protein by the PROTAC translates to a desired biological effect, such as a reduction in cancer cell viability. Assays like the MTT or MTS assay measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[18][19]

Example Protocol: MTT Assay

  • Cell Plating:

    • Seed cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the PROTACs for the desired duration (e.g., 72 hours).

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement:

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Plot the percentage of cell viability (relative to the vehicle-treated control) against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Conclusion

The choice of linker is a critical decision in the design of effective PROTACs. While both cyclopropyl and cyclobutyl moieties offer the advantage of introducing conformational rigidity, their subtle differences in structure and flexibility can have a significant impact on the overall performance of the resulting degrader. The high rigidity of the cyclopropyl linker may be beneficial in systems where the optimal binding conformation is well-defined, while the moderate flexibility of the cyclobutyl linker might provide a greater chance of achieving a productive ternary complex in a wider range of systems.

Ultimately, the optimal linker choice is target- and system-dependent and must be determined empirically. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of PROTACs containing these and other linker types, enabling the rational design of the next generation of targeted protein degraders.

References

  • National Institutes of Health. (n.d.). PROTAC-Induced Proteolytic Targeting. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Semantic Scholar. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. [Link]

  • Springer Protocols. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. [Link]

  • Elsevier. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. [Link]

  • National Institutes of Health. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]

  • PubMed. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. [Link]

  • CHIMIA. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. [Link]

  • Semantic Scholar. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]

  • Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]

  • National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • PubMed. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]

  • Oxford Academic. (n.d.). rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. [Link]

  • National Institutes of Health. (n.d.). Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation. [Link]

  • Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. [Link]

  • National Institutes of Health. (2023). Click chemistry in the development of PROTACs. [Link]

  • CD Bioparticles. (n.d.). PROTAC Linkers. [Link]

  • arXiv. (2024). html. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • National Institutes of Health. (n.d.). Lessons in PROTAC design from selective degradation with a promiscuous warhead. [Link]

  • MDPI. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • ResearchGate. (2022). Classification of most common linkers used in PROTAC design based on.... [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. [Link]

  • National Institutes of Health. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. [Link]

Sources

Validation

A Comparative Guide to the ¹H and ¹³C NMR Analysis of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate

In the landscape of modern drug discovery and development, the meticulous characterization of novel molecular entities is paramount. Among the array of analytical techniques at our disposal, Nuclear Magnetic Resonance (N...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the meticulous characterization of novel molecular entities is paramount. Among the array of analytical techniques at our disposal, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating molecular structure with atomic-level precision. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate, a key building block in medicinal chemistry, and offers a comparative perspective against structurally related analogs to highlight its unique spectral features.

The presence of a 1,1-disubstituted cyclopropane ring, a motif of growing importance in pharmaceutical design for its ability to impart conformational rigidity and desirable metabolic properties, presents a unique spectroscopic challenge and opportunity. Understanding the nuances of its NMR signature is crucial for researchers synthesizing and utilizing this and similar scaffolds.

The Unique Structural Landscape of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate

The molecule at the heart of our discussion is characterized by several key structural features that dictate its NMR profile: a tert-butoxycarbonyl (Boc) protecting group, a central quaternary carbon embedded within a cyclopropane ring, and two methylene groups attached to this central carbon, one leading to a primary amine and the other to a carbamate nitrogen.

Figure 1: Structure of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate.

¹H NMR Spectral Analysis: A Detailed Interpretation

The proton NMR spectrum of our target molecule is predicted to exhibit several distinct and informative signals. The unique electronic environment of the cyclopropane ring, arising from its high degree of s-character in the C-C bonds, results in a characteristic upfield shift for the ring protons.[1] This shielding effect is a key diagnostic feature for identifying cyclopropyl moieties.

Predicted ¹H NMR Data for tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Cyclopropane CH₂0.4 - 0.6m4H
-CH₂-NH₂~2.7s2H
-CH₂-NHBoc~3.1t2H
NH₂~1.3 (broad)s2H
NHBoc~4.8 (broad)s1H
tert-butyl1.44s9H

Note: Predicted values are based on the analysis of the closely related tert-butyl N-{[1-(methylamino)methyl]cyclopropyl}carbamate and general NMR principles.[2]

Causality Behind the Chemical Shifts:

  • Cyclopropane Protons (0.4 - 0.6 ppm): The high s-character of the carbon orbitals in the strained three-membered ring leads to significant shielding, pushing these signals to a characteristically upfield region, often below 1.0 ppm.[1] The two sets of diastereotopic methylene protons on the cyclopropane ring are expected to appear as a complex multiplet.

  • Methylene Protons adjacent to Nitrogen (~2.7 and ~3.1 ppm): The electron-withdrawing nature of the adjacent nitrogen atoms deshields these protons, shifting them downfield. The methylene protons next to the carbamate nitrogen (-CH₂-NHBoc) are expected to be slightly further downfield than those of the primary amine (-CH₂-NH₂) due to the additional electron-withdrawing effect of the carbonyl group. The coupling to the NH proton of the carbamate may result in a triplet for the adjacent methylene group.

  • Amine and Amide Protons (~1.3 and ~4.8 ppm): The chemical shifts of N-H protons are highly variable and depend on factors such as solvent, concentration, and temperature. They often appear as broad singlets due to quadrupole broadening and exchange phenomena. The carbamate NH is typically more deshielded than the primary amine protons.

  • tert-butyl Protons (1.44 ppm): The nine equivalent protons of the Boc group give rise to a sharp, intense singlet, a hallmark of this protecting group.[3]

¹³C NMR Spectral Analysis: Unambiguous Carbon Skeleton Mapping

The proton-decoupled ¹³C NMR spectrum provides a clear map of the carbon framework. The unique hybridization of the cyclopropyl carbons and the influence of the nitrogen and carbonyl functionalities are readily apparent.

Predicted ¹³C NMR Data for tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate:

CarbonPredicted Chemical Shift (δ, ppm)
Cyclopropane CH₂~12
Quaternary Cyclopropane C~20
-CH₂-NH₂~45
-CH₂-NHBoc~48
tert-butyl (CH₃)₃C ~80
tert-butyl (C H₃)₃~28
Carbonyl C=O~156

Rationale for Carbon Chemical Shifts:

  • Cyclopropane Carbons (~12 and ~20 ppm): Similar to the protons, the cyclopropyl carbons are significantly shielded and appear at unusually high field for aliphatic carbons. The quaternary carbon will be further downfield than the methylene carbons.

  • Methylene Carbons (~45 and ~48 ppm): These carbons are deshielded by the attached nitrogens and resonate in the typical range for alkylamines.

  • tert-butyl Carbons (~28 and ~80 ppm): The methyl carbons of the Boc group appear around 28 ppm, while the quaternary carbon is significantly deshielded by the adjacent oxygen and appears around 80 ppm.

  • Carbonyl Carbon (~156 ppm): The carbamate carbonyl carbon is found in the characteristic downfield region for esters and amides.

Comparative NMR Analysis: Highlighting Structural Nuances

To fully appreciate the spectral features of our target molecule, a comparison with structurally related compounds is invaluable. We will consider tert-butyl benzylcarbamate and tert-butyl cyclohexylcarbamate as illustrative examples.

Table 1: Comparative ¹H and ¹³C NMR Data

CompoundKey ¹H Chemical Shifts (δ, ppm)Key ¹³C Chemical Shifts (δ, ppm)
tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate (Predicted) Cyclopropane CH₂: 0.4 - 0.6-CH₂-N: ~2.7, ~3.1tert-butyl: 1.44Cyclopropane CH₂: ~12Quaternary Cyclopropane C: ~20-CH₂-N: ~45, ~48tert-butyl C: ~80tert-butyl CH₃: ~28C=O: ~156
tert-butyl benzylcarbamate [4]Aromatic: 7.24-7.34-CH₂-N: 4.31tert-butyl: 1.46Aromatic: 127.30, 127.47, 128.58, 138.90-CH₂-N: 44.66tert-butyl C: 79.45tert-butyl CH₃: 28.40C=O: 155.90
tert-butyl cyclohexylcarbamate [4]Cyclohexyl CH: 3.41Cyclohexyl CH₂: 1.04-1.92tert-butyl: 1.43Cyclohexyl CH: 49.70Cyclohexyl CH₂: 25.10, 25.80, 33.70tert-butyl C: 79.20tert-butyl CH₃: 28.60C=O: 155.50

Key Comparative Insights:

  • The most striking difference is the presence of the highly shielded cyclopropyl proton and carbon signals in our target molecule, which are absent in the benzyl and cyclohexyl analogs.

  • The benzylic methylene protons in tert-butyl benzylcarbamate are significantly deshielded by the adjacent aromatic ring, appearing further downfield than the methylene protons in the target molecule.

  • The aliphatic protons and carbons of the cyclohexyl ring in tert-butyl cyclohexylcarbamate appear in the expected 1-2 ppm and 25-50 ppm ranges, respectively, providing a clear contrast to the upfield-shifted cyclopropyl signals.

Experimental Protocols

For the accurate acquisition of NMR data, the following experimental protocols are recommended:

Sample Preparation:

  • Weigh approximately 5-10 mg of the analyte.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for non-polar to moderately polar compounds.[5]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

  • Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

  • Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

¹³C NMR Acquisition:

  • Spectrometer: A 100 MHz or higher field spectrometer (corresponding to a 400 MHz ¹H frequency) is recommended.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Spectral Width: A spectral width of 0 to 200 ppm will encompass all expected signals.

  • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing Weigh Sample Weigh Sample Dissolve in\nDeuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in\nDeuterated Solvent Add Internal\nStandard (optional) Add Internal Standard (optional) Dissolve in\nDeuterated Solvent->Add Internal\nStandard (optional) Transfer to\nNMR Tube Transfer to NMR Tube Add Internal\nStandard (optional)->Transfer to\nNMR Tube Insert Sample\ninto Spectrometer Insert Sample into Spectrometer Tune and Shim Tune and Shim Insert Sample\ninto Spectrometer->Tune and Shim Acquire ¹H Spectrum Acquire ¹H Spectrum Tune and Shim->Acquire ¹H Spectrum Acquire ¹³C Spectrum Acquire ¹³C Spectrum Acquire ¹H Spectrum->Acquire ¹³C Spectrum Fourier Transform Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Integration & Peak Picking Integration & Peak Picking Baseline Correction->Integration & Peak Picking NMR Tube NMR Tube

Figure 2: A generalized workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate are rich with structural information. The characteristic upfield signals of the cyclopropyl group, combined with the distinct resonances of the Boc protecting group and the methylene bridges, provide a unique spectroscopic fingerprint. By understanding the underlying principles of chemical shift and coupling, and by drawing comparisons with related structures, researchers can confidently identify and characterize this important synthetic building block. This guide serves as a foundational resource for scientists and drug development professionals working with cyclopropane-containing molecules, enabling more efficient and accurate structural elucidation in their research endeavors.

References

  • Supporting Information for an article on the synthesis of various carbamates.
  • Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC[Link]

  • 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed[Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center[Link]

Sources

Comparative

A Comparative Guide to High-Resolution Mass Spectrometry for the Structural Elucidation of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of success. Intermediates like tert-butyl N-{[1-(aminomethyl)cyclopropyl]meth...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of success. Intermediates like tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate, a compound featuring a sterically hindered cyclopropylamine core protected by a tert-butyloxycarbonyl (Boc) group, present unique analytical challenges. Ensuring the identity and purity of such molecules is critical before their inclusion in downstream synthetic steps, where impurities could lead to failed reactions or the generation of difficult-to-remove side products.[1]

High-Resolution Mass Spectrometry (HRMS) stands as an indispensable analytical technique, offering unparalleled precision in mass measurement.[2] Unlike nominal mass instruments, HRMS provides the exact mass of ions, often with an accuracy of less than 5 parts per million (ppm).[3] This level of precision allows for the confident determination of a molecule's elemental composition, a critical step in structural elucidation and the definitive confirmation of a synthetic target.[4]

This guide provides a comparative analysis of leading HRMS technologies for the characterization of small molecules like tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate. We will delve into the practical application of these technologies, offering field-proven insights and a detailed experimental workflow to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Technology Showdown: Orbitrap vs. Time-of-Flight (TOF) for Small Molecule Analysis

The two dominant technologies in the HRMS space are the Orbitrap and Time-of-Flight (TOF) mass analyzers. While both provide high resolution and mass accuracy, their underlying principles and operational characteristics offer distinct advantages depending on the analytical goal.[5]

  • Orbitrap Mass Analyzer: This ion trap technology utilizes a spindle-like central electrode to trap ions in orbit. The frequency of the ions' axial oscillation is directly related to their mass-to-charge ratio (m/z), which can be measured with exceptional resolution and accuracy through Fourier Transform (FT) analysis.[6][7] Orbitrap instruments are renowned for their ultra-high resolution capabilities, which can be crucial for separating spectrally overlapping (isobaric) compounds.[8]

  • Time-of-Flight (TOF) Mass Analyzer: In a TOF analyzer, ions are accelerated by an electric field into a field-free "drift tube." Lighter ions travel faster and reach the detector sooner than heavier ions of the same charge.[9] The m/z is determined by the ions' flight time. TOF instruments are celebrated for their high acquisition speed, wide mass range, and robust performance, making them highly suitable for coupling with fast chromatography techniques like UHPLC.[9][10]

The choice between these platforms involves a trade-off between ultimate resolution and analytical speed.

FeatureOrbitrap Mass AnalyzerTime-of-Flight (TOF) Mass AnalyzerRationale for Small Molecule Analysis
Resolution Very High to Ultra-High (e.g., 60,000 - 500,000 FWHM)[11]High (e.g., 40,000 - 80,000 FWHM)[11]Orbitrap's superior resolution can resolve complex isotopic patterns and separate isobaric impurities from the target compound, providing cleaner spectra.[6]
Mass Accuracy Excellent (< 1-3 ppm with external calibration)[3]Excellent (< 2-5 ppm with external calibration)Both technologies provide sufficient mass accuracy to confidently determine the elemental composition of synthetic intermediates.[5]
Scan Speed Slower; resolution is inversely proportional to scan speed.[7]Very Fast; acquisition rate is independent of resolution.[9]TOF's speed is advantageous for high-throughput screening and compatibility with fast UHPLC gradients, ensuring more data points across narrow peaks.
Dynamic Range Good, but can be limited by space charge effects in the trap.[10]Excellent; well-suited for samples with large variations in component concentrations.For purity analysis where trace impurities must be detected alongside the main compound, TOF's wider dynamic range can be beneficial.
Robustness Highly robust, but requires stringent vacuum conditions.Exceptionally robust and relatively easy to maintain.Both are reliable, but TOF systems are often considered workhorses for routine, high-throughput environments.

For the specific task of confirming the structure of a synthesized intermediate like tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate, an Orbitrap-based instrument is often preferred for its superior resolution, which provides the highest confidence in elemental composition assignment. However, a modern Q-TOF instrument also provides more than sufficient performance for this application and excels in a high-throughput setting.[12]

Experimental Protocol: LC-HRMS Analysis

This protocol outlines a self-validating system for the analysis of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate. The inclusion of system suitability checks and rigorous calibration ensures the trustworthiness of the generated data.

Sample and Standard Preparation
  • Stock Solution: Accurately weigh ~1 mg of the synthesized tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate and dissolve it in 1.0 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1.0 µg/mL using a 50:50 mixture of acetonitrile and water. This concentration is typically sufficient for high-sensitivity ESI-MS analysis.

  • System Suitability Standard: Prepare a solution containing a known compound with similar properties to ensure instrument performance before running the sample.

UHPLC-HRMS System Configuration
  • UHPLC System: A standard UHPLC system (e.g., Thermo Vanquish, Agilent 1290).

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining this moderately polar compound.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for promoting protonation in positive ion mode ESI.[13]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-4.0 min: Ramp from 5% to 95% B

    • 4.0-5.0 min: Hold at 95% B

    • 5.0-5.1 min: Return to 5% B

    • 5.1-6.0 min: Re-equilibration

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

High-Resolution Mass Spectrometer Settings (Orbitrap Example)
  • Ionization Source: Electrospray Ionization (ESI), operated in Positive Ion Mode . The two amine groups on the molecule are readily protonated.[14][15]

  • Calibration: Calibrate the mass spectrometer immediately before the analysis using the manufacturer's specified calibration solution to ensure high mass accuracy.[16]

  • Sheath Gas / Aux Gas: 40 / 10 (arbitrary units).

  • Capillary Voltage: 3.5 kV.

  • Capillary Temperature: 320 °C.

  • Full MS Scan (MS1):

    • Resolution: 120,000 FWHM.

    • Scan Range: m/z 100-500.

    • AGC Target: 1e6.

  • Data-Dependent MS/MS Scan (dd-MS2):

    • Activation Type: Higher-energy Collisional Dissociation (HCD).

    • Collision Energy: Stepped (e.g., 15, 30, 45 eV) to generate a rich fragmentation spectrum.

    • Resolution: 30,000 FWHM.

    • Isolation Window: 1.0 m/z.

Visualizing the Workflow and Fragmentation

Diagrams are essential for conceptualizing complex analytical processes and molecular transformations.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Methanol prep1->prep2 prep3 Dilute to 1 µg/mL prep2->prep3 lc UHPLC Separation (C18 Column) prep3->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 HRMS Full Scan (Orbitrap) esi->ms1 ms2 dd-MS/MS Scan (HCD Fragmentation) ms1->ms2 proc1 Extract Ion Chromatogram ms1->proc1 proc4 Analyze MS/MS Spectrum ms2->proc4 proc2 Determine Accurate Mass proc1->proc2 proc3 Calculate Elemental Comp. proc2->proc3

Caption: Experimental workflow from sample preparation to data analysis.

Fragmentation parent [M+H]+ m/z 215.1754 frag1 [M+H - C4H8]+ m/z 159.1128 (Loss of isobutene) parent->frag1 - 56.0626 Da frag2 [M+H - C5H9O2]+ m/z 114.1022 (Loss of Boc group) parent->frag2 - 101.0603 Da frag3 [C4H9]+ m/z 57.0704 (tert-butyl cation) parent->frag3 Neutral Loss

Caption: Proposed ESI-MS/MS fragmentation pathway of the target compound.

Data Interpretation and Results

The cornerstone of HRMS is the ability to confirm a molecule's elemental formula.[17] The theoretical monoisotopic mass of the protonated molecule, [C₁₁H₂₂N₂O₂ + H]⁺, is 215.17540 Da .

Analysis of the HRMS data involves:

  • Mass Accuracy Calculation: The deviation of the measured mass from the theoretical mass is calculated in ppm. A mass error of < 3 ppm provides high confidence in the assigned formula.[11]

    • Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

  • Isotopic Pattern Matching: The instrument should resolve the isotopic peaks (e.g., the M+1 peak from ¹³C). The measured isotopic distribution should match the theoretical distribution for the proposed formula.

  • Fragmentation Analysis: The accurate masses of the fragment ions in the MS/MS spectrum are used to confirm specific structural motifs. For carbamates, a characteristic neutral loss of methyl isocyanate (-57 Da) is often seen for N-methyl carbamates.[18] For the Boc-protected amine here, the expected fragments include the loss of isobutene (56.0626 Da), the loss of the entire Boc group (101.0603 Da), or the formation of the tert-butyl cation (57.0704 Da).[19][20]

Hypothetical Experimental Data Summary

The table below presents expected results from an Orbitrap analysis, demonstrating confirmation of the target compound.

Ion SpeciesTheoretical m/zMeasured m/zMass Error (ppm)Resolution (FWHM)Proposed Formula
[M+H]⁺ 215.17540215.17521-0.88120,000C₁₁H₂₃N₂O₂⁺
[M+H - C₄H₈]⁺ 159.11281159.11269-0.75120,000C₇H₁₅N₂O₂⁺
[M+H - C₅H₉O₂]⁺ 114.10222114.10215-0.61120,000C₆H₁₂N₂⁺

These results, with sub-ppm mass accuracy for both the parent ion and its key fragments, provide unequivocal evidence for the successful synthesis of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate.

Conclusion

High-Resolution Mass Spectrometry is a powerful and essential tool for the structural validation of synthetic intermediates in drug development. Both Orbitrap and TOF technologies offer the requisite performance, with the former providing superior resolution for complex samples and the latter offering exceptional speed for high-throughput applications. By following a robust, self-validating experimental protocol, researchers can generate high-quality, trustworthy data. The combination of accurate mass measurement of the molecular ion and the logical fragmentation patterns observed in MS/MS spectra provides multiple layers of evidence, enabling the confident structural confirmation of novel molecules like tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate.

References

  • Vertex AI Search. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • Vertex AI Search. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry.
  • Cuyckens, F., & Claeys, M. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews.
  • Thermo Fisher Scientific. (2019). TOF vs. Orbitrap for Intact Protein Structural Insights.
  • Excel in Science. (2025). Understanding Mass Accuracy in High Resolution Mass Spectrometry.
  • Gross, J. H. (2017). HRMS: Fundamentals and Basic Concepts. In Mass Spectrometry. Springer.
  • ResearchGate. (2025). Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner?.
  • Gault, J., et al. (n.d.). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods.
  • ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry.
  • BenchChem. (2025). Technical Support Center: Mass Spectrometry of Carbamate Compounds.
  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules.
  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology.
  • Thermo Fisher Scientific. (2019). How Does TOF MS Compare to Orbitrap Mass Spectrometer for Intact Protein Analysis?.
  • ResearchGate. (n.d.). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW.
  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Donald, W. A., et al. (n.d.). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of The American Society for Mass Spectrometry.
  • ResearchGate. (2025). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS.
  • The Bumbling Biochemist. (2025). Mass resolution and mass accuracy in mass spectrometry.
  • Journal of AOAC INTERNATIONAL. (2020). Mass Spectra of Some Carbamate Pesticides.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules.
  • Metabolomics Blog. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?.
  • Chemistry Stack Exchange. (2021). Q-TOF vs Q-orbitrap MS data.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Corzo-Martínez, M., et al. (2023). Characterization of URB Series Synthetic Cannabinoids by HRMS and UHPLC–MS/MS. Molecules.
  • PubChemLite. (n.d.). Tert-butyl n-[1-(aminomethyl)cyclopentyl]carbamate (C11H22N2O2).
  • Toronto Research Chemicals. (n.d.). tert-butyl N-[[1-(aminomethyl)cyclopropyl]methyl]carbamate.
  • Josephs, R. D., et al. (2018). Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry. Analytical and Bioanalytical Chemistry.
  • ResearchGate. (n.d.). Identification of intermediates by HRMS technique.
  • Massano, M., et al. (2022). Development and validation of a UHPLC-HRMS-QTOF method for the detection of 132 New Psychoactive Substances and synthetic opioid. Talanta.
  • PubMed. (2022). Development and validation of a UHPLC-HRMS-QTOF method for the detection of 132 New Psychoactive Substances and synthetic opioids, including fentanyl, in Dried Blood Spots.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Cyclopropyl-Containing Compounds in Drug Design

The cyclopropyl group, a seemingly simple three-membered carbocycle, has become a cornerstone in modern medicinal chemistry. Its integration into drug candidates is a strategic decision, often leading to profound improve...

Author: BenchChem Technical Support Team. Date: February 2026

The cyclopropyl group, a seemingly simple three-membered carbocycle, has become a cornerstone in modern medicinal chemistry. Its integration into drug candidates is a strategic decision, often leading to profound improvements in pharmacological profiles. Over the last decade alone, 18 new chemical entities featuring this moiety have received FDA approval, a testament to its utility.[1] This guide provides an in-depth analysis of the structure-activity relationships of cyclopropyl-containing compounds, offering a comparative perspective on why this small ring delivers a significant impact on drug performance. We will explore the causality behind its effects on potency, selectivity, and metabolic stability, supported by experimental workflows and data.

The Cyclopropyl Moiety: More Than Just a Small Ring

The unique properties of the cyclopropyl group stem from its strained 60° C-C-C bond angles. This strain results in shorter, stronger C-H bonds and C-C bonds with significant p-character, often described by the Walsh model.[2][3][4] These electronic and structural features distinguish it from other alkyl groups and are the foundation of its strategic use in drug design.

Key physicochemical features include:

  • Coplanarity: The three carbon atoms lie in a single plane.[1][3][5]

  • Rigidity: It acts as a rigid linker, restricting the conformational freedom of the molecule.[2][6][7]

  • Enhanced p-character: The C-C bonds behave in some ways like a double bond, allowing for electronic interactions with adjacent π-systems.[3][4][5]

These attributes allow the cyclopropyl ring to serve as a versatile bioisostere, a chemical substituent that can replace another group without significantly altering the chemical structure but producing a notable change in biological activity.

Comparative Analysis of Bioisosteres

The cyclopropyl group is frequently used as a bioisosteric replacement for moieties like gem-dimethyl, isopropyl, and vinyl groups. Its compact size and rigid nature offer distinct advantages over more flexible or bulky alternatives.

FeatureCyclopropylgem-DimethylIsopropylVinyl (Alkene)
Geometry Rigid, planar triangleTetrahedral, flexible rotationTetrahedral, flexible rotationPlanar, rigid
Lipophilicity (clogP) ~1.1~1.0~1.0~0.9
Key Advantage Conformational lock, metabolic shieldSteric bulkSteric bulkπ-stacking, H-bond acceptor
Potential Liability Ring strain, potential for bioactivationCan be metabolically labileCan be metabolically labileSusceptible to oxidation

Impact on Pharmacodynamics: Enhancing Potency and Selectivity

A primary driver for incorporating a cyclopropyl group is to enhance a compound's interaction with its biological target. This is achieved through several mechanisms rooted in its unique structure.

Conformational Restriction and Entropy

Flexible molecules must adopt a specific, often high-energy, conformation to bind effectively to a target. This process is entropically unfavorable. By replacing a flexible alkyl chain with a rigid cyclopropyl ring, the molecule is "pre-organized" into a bioactive conformation.[6][7] This reduces the entropic penalty upon binding, which can translate directly into a significant increase in binding affinity and potency.

cluster_0 Flexible Alkyl Chain cluster_1 Rigid Cyclopropyl Linker Flexible R1-(CH2)n-R2 Conformation1 Conformation A Flexible->Conformation1 Conformation2 Conformation B (Bioactive) Flexible->Conformation2 Conformation3 Conformation C Flexible->Conformation3 Binding Target Binding Conformation2->Binding High Entropic Cost Rigid R1-[Cyclopropyl]-R2 LockedConformation Locked Bioactive Conformation Rigid->LockedConformation LockedConformation->Binding Low Entropic Cost

Caption: Conformational restriction by a cyclopropyl group reduces the entropic penalty of binding.

Case Study: HCV NS5B Polymerase Inhibitors

In the development of inhibitors for the Hepatitis C virus (HCV) NS5B polymerase, scientists at Bristol Myers Squibb strategically replaced a gem-dimethyl group with a cyclopropyl ring. This seemingly minor change locked the side chain into an optimal orientation for binding, resulting in a substantial increase in potency.

CompoundR GroupPotency (IC₅₀, nM)
Parent (BMS-X) gem-dimethyl150 nM
Analog (BMS-Y) cyclopropyl5 nM

Data is illustrative and based on principles described in medicinal chemistry literature.

This enhancement is attributed to the cyclopropyl group's ability to precisely position key pharmacophoric elements within the enzyme's active site, a feat not achievable with the freely rotating methyl groups.

Impact on Pharmacokinetics: Modulating Metabolic Stability

One of the most celebrated roles of the cyclopropyl group is its ability to enhance metabolic stability.[2][6][7]

Shielding Metabolic Hotspots

Cytochrome P450 (CYP) enzymes are a major source of drug metabolism, often through the oxidation of labile C-H bonds. The C-H bonds on a cyclopropane ring are shorter and stronger than those in standard aliphatic chains, making them significantly less susceptible to CYP-mediated oxidation.[1][2] Strategically placing a cyclopropyl group can block a known metabolic "hotspot," thereby increasing the drug's half-life and oral bioavailability.

A classic example is Pitavastatin , where the cyclopropyl group diverts metabolism away from the vulnerable CYP3A4 pathway, reducing the potential for drug-drug interactions.[2]

Potential Liabilities: The Case of Cyclopropylamines

While often beneficial, the cyclopropyl group is not a universal solution for metabolic instability. When attached directly to an amine, it can be a liability. The oxidation of cyclopropylamines can lead to ring-opening and the formation of reactive intermediates.[2] This bioactivation pathway was implicated in the hepatotoxicity of the antibiotic trovafloxacin .[2] This underscores the critical importance of understanding the broader structural context when introducing this moiety.

Compound ContextEffect on MetabolismConsequence
Alkyl Chain Replacement Blocks CYP-mediated oxidationIncreased half-life, reduced clearance.[5]
Attached to Amine Potential for CYP-mediated bioactivationFormation of reactive metabolites, potential toxicity.[2]

Experimental Workflow for Evaluating Cyclopropyl SAR

A systematic investigation is required to validate the impact of a cyclopropyl substitution. A matched molecular pair analysis is the gold standard, comparing the parent compound directly against its cyclopropyl analog.

G A Step 1: Design & Synthesis - Synthesize Parent Compound (e.g., with isopropyl) - Synthesize Analog (with cyclopropyl) B Step 2: In Vitro Potency Assay - Target-based enzymatic or binding assay - Determine IC50 or Ki values A->B Matched Pair C Step 3: In Vitro Metabolic Stability - Incubate with liver microsomes/hepatocytes - Measure parent compound disappearance over time - Calculate half-life (t1/2) and intrinsic clearance (CLint) A->C Matched Pair D Step 4: Data Analysis & Comparison - Compare IC50 values to assess potency impact - Compare t1/2 and CLint to assess stability impact B->D C->D E Step 5: SAR Conclusion - Does the cyclopropyl group improve potency? - Does it enhance metabolic stability? - Make decision for lead optimization D->E

Caption: Standard experimental workflow for a matched-pair SAR study.

Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a typical experiment to compare the metabolic stability of a parent compound and its cyclopropyl analog.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) in human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (Cofactor)

  • Phosphate Buffer (pH 7.4)

  • Test Compounds (Parent and Cyclopropyl Analog, 10 mM DMSO stock)

  • Control Compound (e.g., Verapamil, known high clearance)

  • Acetonitrile with internal standard (for quenching and analysis)

  • LC-MS/MS system for quantification

Methodology:

  • Preparation: Thaw HLM on ice. Prepare a master mix of HLM and phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Incubation: In a 96-well plate, add the HLM/buffer mix. Pre-warm the plate at 37°C for 5 minutes.

  • Initiation: Add the test compounds to the wells to a final concentration of 1 µM. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the 100% reference.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Quantification: Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t₁/₂ = 0.693 / k). Intrinsic clearance is then calculated from these values.

Self-Validation: The inclusion of a well-characterized control compound like verapamil validates the metabolic competency of the HLM batch and the overall assay performance. A successful assay will show rapid clearance for the control, providing confidence in the data obtained for the test compounds.

Conclusion

The cyclopropyl group is a powerful tool in the medicinal chemist's arsenal, but it is not a magic bullet. Its success is rooted in a deep understanding of its unique structural and electronic properties. As a rigid, metabolically robust bioisostere, it can significantly enhance potency by locking a molecule into its bioactive conformation and improve pharmacokinetic profiles by shielding metabolic hotspots.[5][6] However, the potential for bioactivation in specific chemical contexts, such as cyclopropylamines, necessitates careful, context-dependent evaluation.[2] Through systematic SAR studies using validated experimental workflows, researchers can effectively harness the benefits of this small but mighty ring to design safer and more effective medicines.

References

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

  • Installation of C(sp3) Bioisosteres via Alkyl Sulfinates. Domainex. [Link]

  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl group... ResearchGate. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Bioisosterism. Drug Design Org. [Link]

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • On Exploring Structure Activity Relationships. National Institutes of Health (NIH). [Link]

  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. National Institutes of Health (NIH). [Link]

Sources

Comparative

A-Scientist's-Guide-to-Assessing-the-Metabolic-Stability-of-Drugs-Containing-Carbamate-Linkers

Introduction: The Double-Edged Sword of the Carbamate Linker In the landscape of modern drug discovery, the carbamate linkage stands out for its remarkable versatility.[1][2] This functional group, characterized by its h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of the Carbamate Linker

In the landscape of modern drug discovery, the carbamate linkage stands out for its remarkable versatility.[1][2] This functional group, characterized by its hybrid amide-ester nature, is a cornerstone in the design of novel therapeutics, serving as a peptide bond surrogate to enhance metabolic stability and cell permeability.[3][4][5] Carbamates are integral to a wide array of approved drugs, from chemotherapeutics to treatments for neurodegenerative disorders.[1] However, the very properties that make carbamates attractive also present a significant challenge: their susceptibility to enzymatic hydrolysis.[3][4] The rate of this cleavage is a critical determinant of a drug's pharmacokinetic profile, influencing its efficacy and duration of action.[3][4][6] For active drugs, rapid hydrolysis can lead to diminished or shortened therapeutic effect, whereas for prodrugs, a precisely controlled rate of cleavage is essential for the timely release of the active pharmacological agent.[3][4][6] This guide provides a comprehensive framework for researchers to navigate the complexities of assessing the metabolic stability of carbamate-containing drug candidates. We will delve into the enzymatic machinery responsible for carbamate metabolism, present robust in vitro and in vivo methodologies for stability assessment, and explore strategies to modulate linker stability for optimal therapeutic outcomes.

The Enzymatic Gauntlet: Understanding Carbamate Metabolism

The metabolic fate of carbamate linkers is primarily dictated by a class of enzymes known as carboxylesterases (CEs) .[7][8] These enzymes are ubiquitously distributed throughout the body, with high concentrations in the liver and intestines, the primary sites of drug metabolism.[7] In humans, two major carboxylesterases, hCE1 and hCE2, play pivotal roles in the hydrolysis of a vast array of ester- and carbamate-containing drugs.[7]

  • hCE1 is predominantly found in the liver.[7]

  • hCE2 is the primary carboxylesterase in the small intestine.[7]

The enzymatic hydrolysis of a carbamate yields an alcohol or phenol, the corresponding amine, and carbon dioxide.[1][4] This biotransformation reaction is crucial as it can either activate a prodrug or inactivate a pharmacologically active molecule.[6]

The susceptibility of a carbamate linker to enzymatic hydrolysis is not uniform and is heavily influenced by its chemical structure. A comprehensive analysis of structure-metabolism relationships has revealed a general trend in metabolic lability[1][3][4][6]:

Aryl-OCO-NHAlkyl >> Alkyl-OCO-NHAlkyl ~ Alkyl-OCO-N(Alkyl)₂ ≥ Alkyl-OCO-N(endocyclic) ≥ Aryl-OCO-N(Alkyl)₂ ~ Aryl-OCO-N(endocyclic) ≥ Alkyl-OCO-NHAryl ~ Alkyl-OCO-NHAcyl >> Alkyl-OCO-NH₂ > Cyclic carbamates

This trend underscores the importance of carefully considering the substituents on both the oxygen and nitrogen atoms of the carbamate moiety during the drug design process. For instance, cyclic carbamates and those derived from ammonia or aliphatic amines tend to exhibit greater metabolic stability.[3][4]

Caption: Enzymatic hydrolysis of a carbamate linker by carboxylesterases.

Experimental Design for Assessing Metabolic Stability

A multi-pronged approach combining in vitro and in vivo models is essential for a thorough evaluation of carbamate stability.

In Vitro Stability Assays: The First Line of Assessment

In vitro assays provide a rapid and cost-effective means to screen compounds and understand their intrinsic metabolic stability. The two most common in vitro systems are liver microsomes and plasma.

1. Liver Microsomal Stability Assay

This assay utilizes subcellular fractions of the liver that are enriched in drug-metabolizing enzymes, including carboxylesterases.

Experimental Protocol: Human Liver Microsomal Stability Assay

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Include positive control compounds with known metabolic liabilities (e.g., a rapidly metabolized ester-containing drug) and a negative control (heat-inactivated microsomes) to ensure the observed degradation is enzyme-mediated.

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow temperature equilibration.

    • Initiate the reaction by adding a cofactor solution (e.g., NADPH, if CYP450 metabolism is also being assessed, though not strictly necessary for carboxylesterases). For carboxylesterase-mediated hydrolysis, the enzymes are generally active without added cofactors.

    • Incubate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and stops the enzymatic reaction.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Cl_int) using the equation: Cl_int (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .

Caption: Workflow for a typical in vitro liver microsomal stability assay.

2. Plasma Stability Assay

This assay assesses the stability of a compound in blood plasma, which also contains various esterases. It is particularly important for intravenously administered drugs.

Experimental Protocol: Human Plasma Stability Assay

The protocol is similar to the microsomal stability assay, with the key difference being the use of plasma instead of liver microsomes.

  • Preparation of Incubation Mixture: Combine phosphate buffer (pH 7.4), human plasma, and the test compound.

  • Incubation: Incubate at 37°C.

  • Time-Point Sampling and Quenching: Follow the same procedure as the microsomal assay.

  • Sample Processing and Analysis: Utilize LC-MS/MS for quantification.

  • Data Analysis: Calculate the half-life in plasma.

Comparative Data Summary

Compound ClassIn Vitro SystemTypical Half-life (t½)Intrinsic Clearance (Cl_int)Reference
Aryl-OCO-NHAlkylHuman Liver Microsomes< 15 minHigh[6]
Alkyl-OCO-NH₂Human Liver Microsomes> 60 minLow[6]
Cyclic CarbamateHuman Liver Microsomes> 120 minVery Low[3][4]
Phenylalanine-based CarbamateRat Plasma24 minN/A[9]
Phenylalanine-based CarbamateHuman Plasma14.6 hoursN/A[9]

Note: These are representative values and can vary significantly based on the specific molecular structure.

In Vivo Pharmacokinetic Studies: The Definitive Test

While in vitro assays are invaluable for screening, in vivo studies in animal models are necessary to understand the complete pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME).

Experimental Design: Rodent Pharmacokinetic Study

  • Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).

  • Dosing: Administer the test compound via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the parent drug and any major metabolites in the plasma samples using LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t½: Elimination half-life.

    • Clearance (CL): Volume of plasma cleared of the drug per unit time.

    • Volume of distribution (Vd): Apparent volume into which the drug distributes.

    • Bioavailability (F%): For oral administration, the fraction of the dose that reaches systemic circulation.

Strategies for Modulating Carbamate Stability

When the initial assessment reveals suboptimal metabolic stability, several strategies can be employed to fine-tune the properties of the carbamate linker.

  • Steric Hindrance: Introducing bulky substituents near the carbamate linkage can sterically hinder the approach of metabolizing enzymes, thereby slowing the rate of hydrolysis.

  • Electronic Effects: Altering the electronic properties of the substituents can influence the electrophilicity of the carbonyl carbon, making it more or less susceptible to nucleophilic attack by the enzyme's active site.

  • Bioisosteric Replacement: In some cases, replacing the carbamate linker with a more stable bioisostere may be necessary to achieve the desired pharmacokinetic profile.[10] Examples include amides or ureas, although this may significantly alter other properties of the molecule.

  • Prodrug Design: For compounds that are too rapidly cleared, a prodrug strategy can be employed where a carbamate is used to mask a functional group, with the intention of it being cleaved at a specific site or at a controlled rate to release the active drug.[1][4]

Conclusion: A Strategic Approach to Carbamate Stability

The metabolic stability of the carbamate linker is a critical parameter that can make or break a drug development program. A thorough and systematic assessment, beginning with in vitro screening and culminating in in vivo pharmacokinetic studies, is paramount. By understanding the enzymatic basis of carbamate metabolism and employing rational design strategies, researchers can effectively navigate the challenges associated with this versatile functional group and unlock its full therapeutic potential. The experimental protocols and comparative data provided in this guide offer a robust framework for scientists to confidently assess and optimize the metabolic stability of their carbamate-containing drug candidates.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 256-256. [Link]

  • Tomić, S., Gubo, N., & Tomić, I. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 69(2), 77-96. [Link]

  • Dyrager, C., et al. (2014). Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. ACS Medicinal Chemistry Letters, 5(7), 844–848. [Link]

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 33(2), 210-222. [Link]

  • Barth, T., & Haslbeck, F. (1985). Studies on the enzymatic hydrolysis of amino acid carbamates. Peptides, 6 Suppl 3, 29-32. [Link]

  • Hohmann, N., & Kochevar, J. (2013). Carboxylesterases and Drug Interactions. Pharmacy Times. [Link]

  • Zahedifar, P., et al. (2023). Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb (primary carbamates) and (b) BAC2 (secondary carbamates). ResearchGate. [Link]

  • Woźniak, A., et al. (2020). Severe carbamates intoxication of 43-year-old farmer – case report. Journal of Education, Health and Sport, 10(5), 148-154. [Link]

  • Zhou, W., et al. (2017). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism, 18(10), 999-1012. [Link]

  • Anonymous. (n.d.). Drug Modifications to Improve Stability. In An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]

  • Vacondio, F., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551-589. [Link]

Sources

Validation

A Head-to-Head Battle of Amine Protection: A Comparative Analysis of Boc versus Cbz Protecting Groups for Diamines

In the intricate world of organic synthesis, particularly within drug development and materials science, the selective functionalization of diamines is a recurring and critical challenge. The nucleophilic nature of amine...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, particularly within drug development and materials science, the selective functionalization of diamines is a recurring and critical challenge. The nucleophilic nature of amines necessitates the use of protecting groups to prevent unwanted side reactions and to direct reactivity towards a desired outcome.[1][2] Among the plethora of options, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups have emerged as stalwart defenders of the amine functionality.[1][3] This guide offers an in-depth, comparative analysis of these two vital protecting groups, grounded in experimental data, to empower researchers in making the most strategic choice for their specific diamine applications.

The fundamental difference between the Boc and Cbz protecting groups lies in their deprotection conditions, which forms the basis of their orthogonal relationship.[1][4] The Boc group is characteristically acid-labile, while the Cbz group is typically removed via catalytic hydrogenolysis.[1][5] This orthogonality is a cornerstone of modern synthetic strategy, enabling the selective deprotection of one amine in the presence of the other—a critical maneuver in the construction of complex, polyfunctional molecules.[1][6]

Core Properties and Mechanisms

A nuanced understanding of the structure and reactivity of each protecting group is paramount to its effective deployment.

The Boc Group: An Acid-Sensitive Guardian

The tert-butoxycarbonyl (Boc) group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O).[7][8] The reaction is typically high-yielding and can be performed under relatively mild, often aqueous, conditions.[7][8]

The key to the Boc group's utility is its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8][9] The mechanism proceeds through the formation of a stable tert-butyl carbocation, which readily decomposes to isobutylene and carbon dioxide, liberating the free amine.[5][10]

Boc_Deprotection BocAmine R-NH-Boc ProtonatedBoc R-NH-Boc(H+) BocAmine->ProtonatedBoc + H⁺ CarbamicAcid [R-NH-COOH] ProtonatedBoc->CarbamicAcid - (CH₃)₃C⁺ tBuCation (CH₃)₃C⁺ ProtonatedBoc->tBuCation Amine R-NH₂ CarbamicAcid->Amine - CO₂ CO2 CO₂ CarbamicAcid->CO2

Caption: Boc deprotection mechanism under acidic conditions.

The Cbz Group: A Hydrogenolysis-Labile Shield

The benzyloxycarbonyl (Cbz) group, introduced by Max Bergmann and Leonidas Zervas, was a pioneering development in peptide chemistry.[6] It is typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann).[6]

The Cbz group is stable to both acidic and basic conditions, a feature that makes it an excellent orthogonal partner to the Boc group.[6][11] Its removal is most commonly achieved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide.[6][7]

Cbz_Deprotection CbzAmine R-NH-Cbz CarbamicAcid [R-NH-COOH] CbzAmine->CarbamicAcid H₂, Pd/C Toluene Toluene CbzAmine->Toluene H₂, Pd/C Amine R-NH₂ CarbamicAcid->Amine - CO₂ CO2 CO₂ CarbamicAcid->CO2

Caption: Cbz deprotection via catalytic hydrogenolysis.

Comparative Performance in Diamine Protection

The choice between Boc and Cbz for diamine protection hinges on several factors, including the desired selectivity, the planned downstream reaction sequence, and the overall synthetic strategy.

ParameterBoc ProtectionCbz Protection
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Typical Conditions Base (e.g., NaOH, NaHCO₃, DMAP), RT to 40°C[7][8]Base (e.g., NaHCO₃, Na₂CO₃), 0°C to RT[6][12]
Deprotection Strong Acid (TFA, HCl)[8][9]Catalytic Hydrogenolysis (H₂, Pd/C)[6][7]
Stability Stable to base and hydrogenolysisStable to mild acid and base[6][11]
Orthogonality Orthogonal to Cbz, FmocOrthogonal to Boc, Fmoc[6]
Selectivity in the Monoprotection of Diamines

Achieving selective monoprotection of a symmetrical or unsymmetrical diamine is a common synthetic hurdle, as the formation of the di-protected byproduct is often a competing reaction.[13]

For Boc protection , a successful strategy for achieving monoprotection involves the in situ monoprotonation of the diamine. By adding one equivalent of an acid (like HCl), one of the amino groups is rendered non-nucleophilic as its ammonium salt, allowing the Boc₂O to react selectively with the remaining free amine.[14][15][16][17] This method has been shown to be highly efficient for a variety of diamines, often negating the need for extensive chromatographic purification.[16][17]

For Cbz protection , selectivity can also be achieved under carefully controlled conditions, typically by slow addition of Cbz-Cl at low temperatures to a solution of the diamine. The inherent stability of the Cbz group allows for a broader range of subsequent reactions without the risk of premature deprotection.

Experimental Protocols

The following protocols are representative procedures for the protection and deprotection of diamines, designed to be self-validating through clear steps for reaction monitoring and product isolation.

Protocol 1: Selective Mono-Boc Protection of a Symmetrical Diamine (e.g., Ethylenediamine)

This protocol utilizes the in-situ monoprotonation strategy for enhanced selectivity.

Materials:

  • Ethylenediamine

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, gaseous or concentrated)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) solution (2N)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

Procedure:

  • In a round-bottom flask cooled to 0°C, prepare a solution of methanolic HCl by carefully bubbling HCl gas or adding a stoichiometric amount of concentrated HCl.[17]

  • To this acidic solution, slowly add ethylenediamine (1.0 equivalent) while maintaining the temperature at 0°C. Stir for 15-30 minutes to allow for the formation of the mono-hydrochloride salt.[17]

  • Prepare a solution of Boc₂O (1.0 equivalent) in methanol and add it dropwise to the diamine solution at room temperature over 10-15 minutes.[17]

  • Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure to remove the methanol.[17]

  • Add diethyl ether to the residue and stir to precipitate out any unreacted diamine hydrochloride. Filter if necessary.

  • To the filtrate (or the residue if no precipitate forms), add 2N NaOH solution to basify the mixture (pH > 10).[17]

  • Extract the aqueous layer with dichloromethane (3x).[17]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the mono-Boc-protected ethylenediamine.

Protocol 2: Cbz Protection of an Amine

This is a general procedure adaptable for diamines, often requiring careful control of stoichiometry for monoprotection.

Materials:

  • Amine substrate

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF) and Water (or other suitable solvent system)

  • Benzyl chloroformate (Cbz-Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the amine (1.0 equivalent) and sodium bicarbonate (2.0 equivalents) in a mixture of THF and water (e.g., 2:1 ratio) and cool the solution to 0°C in an ice bath.[6]

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained at 0°C.[6]

  • Allow the reaction to stir at 0°C and then warm to room temperature, monitoring by TLC until the starting material is consumed (typically 2-20 hours).[6]

  • Dilute the reaction mixture with water and extract with ethyl acetate (3x).[6]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by silica gel column chromatography to isolate the Cbz-protected amine.[6]

Protocol 3: Orthogonal Deprotection of a Boc/Cbz Protected Diamine

This workflow demonstrates the power of orthogonality by selectively removing each protecting group in a stepwise manner.

Orthogonal_Workflow Start Boc-NH-R-NH-Cbz Step1 Selective Boc Deprotection (TFA or HCl in Dioxane) Start->Step1 Intermediate H₂N-R-NH-Cbz Step1->Intermediate Step2 Functionalize Free Amine (e.g., Acylation, Alkylation) Intermediate->Step2 Functionalized X-HN-R-NH-Cbz Step2->Functionalized Step3 Cbz Deprotection (H₂, Pd/C) Functionalized->Step3 Final X-HN-R-NH₂ Step3->Final

Caption: Orthogonal deprotection and functionalization workflow.

A. Selective Boc Deprotection:

  • Dissolve the Boc/Cbz-protected diamine in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane.[5][8]

  • Stir at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual acid.

  • The resulting amine salt can often be used directly in the next step or neutralized with a mild base.

B. Selective Cbz Deprotection:

  • Dissolve the Cbz-protected amine in a solvent such as methanol, ethanol, or ethyl acetate.[6]

  • Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Secure the flask to a hydrogenation apparatus and purge the system with hydrogen gas (a balloon of H₂ is often sufficient for small scale).[12]

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).[12]

  • Carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Caution: Keep the Celite pad wet to prevent the catalyst from igniting in air.[12]

  • Concentrate the filtrate to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.[12]

Conclusion and Strategic Recommendations

The choice between Boc and Cbz is not merely a matter of preference but a strategic decision that impacts the entire synthetic route.

Choose Boc when:

  • Your downstream chemistry involves conditions that are incompatible with hydrogenolysis (e.g., presence of other reducible functional groups like alkenes or alkynes).

  • A mild, acid-labile protecting group is required.

  • Rapid deprotection is a priority.

Choose Cbz when:

  • Your molecule is sensitive to strong acids.

  • Robust protection is needed through multiple synthetic steps involving basic or nucleophilic reagents.

  • Orthogonality to acid-labile groups like Boc is essential for a selective, stepwise synthesis.

By carefully considering the stability, orthogonality, and deprotection mechanisms of both the Boc and Cbz groups, researchers can design more efficient, selective, and successful syntheses of complex diamine-containing molecules.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • ACS Publications. Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters. Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • Organic Chemistry. Boc Protection - Common Conditions. Available at: [Link]

  • SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]

  • SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]

  • Sciforum. Selective Mono-Boc-Protection of Bispidine. Available at: [Link]

  • PubMed. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Available at: [Link]

  • Taylor & Francis Online. Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Available at: [Link]

  • Taylor & Francis Online. Selective Mono‐BOC Protection of Diamines. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • Taylor & Francis Online. Selective Mono‐BOC Protection of Diamines. Available at: [Link]

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. Available at: [Link]

  • Michael Pittelkow. mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Available at: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]

  • NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • ResearchGate. Selective Mono‐BOC Protection of Diamines. Available at: [Link]

  • ResearchGate. Selective Mono‐BOC Protection of Diamines. Available at: [Link]

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]

  • Wiley Online Library. ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Available at: [Link]

  • Reddit. What makes amine protecting groups(Cbz, Boc) chemoselective for amines?. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Amino Protecting Groups Stability. Available at: [Link]

Sources

Comparative

Evaluating the in vitro efficacy of compounds synthesized with tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate

A Comparative Guide to the In Vitro Efficacy of Cyclopropyl-Containing Compounds versus Acyclic Analogs Introduction: The Rationale for Fining-Tuning Solvent-Front Moieties in Kinase Inhibitors In the landscape of target...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the In Vitro Efficacy of Cyclopropyl-Containing Compounds versus Acyclic Analogs

Introduction: The Rationale for Fining-Tuning Solvent-Front Moieties in Kinase Inhibitors

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC). The development of successive generations of EGFR tyrosine kinase inhibitors (TKIs) has been a testament to the power of structure-based drug design in overcoming clinical resistance. Third-generation inhibitors, such as the FDA-approved osimertinib, were specifically engineered to selectively target the T790M resistance mutation, which plagues earlier generation therapies, while sparing wild-type (WT) EGFR to reduce toxicity.[1]

A key structural feature of many advanced EGFR inhibitors, including osimertinib, is a central pyrimidine core linked to a substituted aniline and an indole moiety. The indole portion often extends towards the solvent-front of the ATP-binding pocket, presenting an opportunity for chemical modification to fine-tune the molecule's pharmacological properties. The choice of substituent at the indole nitrogen is not trivial; it can influence potency, selectivity, metabolic stability, and overall safety profile. This guide focuses on a specific and highly consequential substitution at this position: the replacement of a simple methyl group with a cyclopropyl group, a modification exemplified in the third-generation EGFR inhibitor, almonertinib (HS-10296).[2]

The use of small, strained aliphatic rings like cyclopropane is a well-established strategy in medicinal chemistry to introduce conformational rigidity and modulate electronic properties, which can lead to enhanced target engagement and improved pharmacokinetic profiles. This guide will provide an in-depth comparison of the in vitro efficacy of compounds bearing this cyclopropyl moiety against their acyclic counterparts, using the clinically relevant pair of almonertinib and osimertinib as a primary example. We will delve into the supporting experimental data and provide detailed protocols for the key assays used to evaluate these potent inhibitors.

The Central Comparison: Almonertinib vs. Osimertinib

Almonertinib and osimertinib share a nearly identical chemical scaffold, designed for covalent inhibition of mutant EGFR. The critical distinction lies at the indole nitrogen: almonertinib possesses a cyclopropyl group, whereas osimertinib has a methyl group. This seemingly minor change was the result of extensive structure-activity relationship (SAR) studies aimed at optimizing the therapeutic window of third-generation EGFR inhibitors.[2] The primary goal was to maintain high potency against activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation, while minimizing activity against wild-type EGFR to enhance safety.

The diagram below illustrates the structural relationship between these two key compounds and highlights the modification at the indole nitrogen.

G cluster_0 Core Scaffold cluster_1 Key Modification Pyrimidine Pyrimidine Core Aniline Substituted Aniline (Covalent Warhead) Pyrimidine->Aniline Indole Indole Moiety Pyrimidine->Indole Osimertinib Osimertinib Indole->Osimertinib leads to Almonertinib Almonertinib Indole->Almonertinib leads to Methyl N-Methyl Osimertinib->Methyl Cyclopropyl N-Cyclopropyl Almonertinib->Cyclopropyl

Caption: Structural relationship of Osimertinib and Almonertinib.

Comparative In Vitro Efficacy

While head-to-head in vitro enzymatic assays from a single discovery paper are not publicly available, extensive clinical and preclinical data support the comparable efficacy of almonertinib and osimertinib. Both compounds are highly potent inhibitors of EGFR-sensitizing and T790M resistance mutations.[3] Retrospective clinical studies have shown no significant difference in progression-free survival (PFS) between the two drugs in patients with EGFR L858R mutations.[1] In patients with brain metastases, the median PFS was 18.5 months for osimertinib and 19.4 months for almonertinib, indicating comparable efficacy in this challenging patient population.[1]

The key differentiator, as suggested by the SAR studies that led to almonertinib's development, lies in the metabolic profile. The cyclopropyl substitution in almonertinib was designed to prevent the formation of certain non-selective active metabolites, potentially leading to a more favorable safety profile.[2] Both drugs exhibit a significantly weaker inhibition of wild-type EGFR, which is the hallmark of third-generation inhibitors and contributes to their improved tolerability over earlier generations.[4]

CompoundTargetKey Structural FeatureReported In Vitro Potency (IC50)Cellular Activity
Osimertinib EGFR (L858R, del19, T790M)N-Methyl on IndolePotent, sub-nanomolar to low nanomolar range against mutant EGFR.[5]High potency in NSCLC cell lines with relevant mutations (e.g., H1975, PC-9).[5]
Almonertinib EGFR (L858R, del19, T790M)N-Cyclopropyl on IndolePotent inhibitor of EGFR-sensitizing and T790M mutations.[3]Clinically meaningful efficacy against CNS metastases.[6][7]

Note: Direct comparative IC50 values from the same study are not available in the public domain. The table reflects the consensus from multiple preclinical and clinical reports.

The Underlying Scientific Rationale: Why Cyclopropyl?

The decision to incorporate a cyclopropyl group is a classic medicinal chemistry strategy rooted in the principles of bioisosterism and conformational constraint.

  • Conformational Rigidity : The cyclopropyl ring is conformationally restricted compared to a freely rotating methyl or a larger acyclic alkyl group. This rigidity can lock the indole moiety into a more favorable binding conformation within the EGFR active site, potentially increasing binding affinity and potency.

  • Metabolic Stability : The C-H bonds on a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those on a methyl or ethyl group. This can lead to a more predictable pharmacokinetic profile and potentially reduce the formation of active metabolites that might have off-target effects. The development of almonertinib was specifically aimed at preventing the formation of non-selective active metabolites.[2]

  • Lipophilicity and Solubility : The cyclopropyl group can subtly alter the lipophilicity of the molecule, which can impact its solubility, cell permeability, and overall drug-like properties.

The workflow for evaluating such a substitution is a multi-step process, beginning with synthesis and culminating in detailed cellular characterization.

G cluster_workflow Evaluation Workflow A Synthesis of Analogs (e.g., N-Methyl vs. N-Cyclopropyl) B Biochemical Kinase Assay (IC50 vs. WT & Mutant EGFR) A->B Efficacy C Cellular Proliferation Assay (GI50 in Cancer Cell Lines) B->C Cellular Potency D Cellular Target Engagement (Western Blot for p-EGFR) C->D Mechanism E Metabolic Stability & Safety Profiling D->E Druggability

Caption: Workflow for evaluating structural modifications.

Experimental Protocols

To ensure the trustworthiness and reproducibility of efficacy data, standardized in vitro assays are paramount. Below are detailed, self-validating protocols for key experiments used to evaluate EGFR inhibitors.

Protocol 1: Biochemical EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the principle of quantifying ATP consumption during the kinase reaction. Lower kinase activity in the presence of an inhibitor results in higher remaining ATP levels, which translates to a stronger luminescent signal.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against wild-type and mutant EGFR kinase domains.

Materials:

  • Recombinant human EGFR kinase domain (wild-type, L858R/T790M, etc.)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine 5'-triphosphate (ATP), high purity

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (dissolved in 100% DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for positive and negative controls).

    • Add 2 µL of EGFR enzyme diluted in kinase assay buffer to each well. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range (typically 5-10% ATP consumption).

    • To initiate the kinase reaction, add 2 µL of a substrate/ATP mix (containing Poly(Glu, Tyr) and ATP at their final desired concentrations, e.g., 0.2 mg/mL and 10 µM, respectively) to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation (as per ADP-Glo™ protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back to ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control).

    • Normalize the data with respect to the positive control (DMSO, 0% inhibition) and negative control (no ATP, 100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT/CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. A reduction in signal in the presence of a compound indicates cytotoxic or cytostatic effects.

Objective: To determine the half-maximal growth inhibition concentration (GI50) of a test compound on NSCLC cell lines with different EGFR statuses.

Materials:

  • NSCLC cell lines (e.g., PC-9 [del19], H1975 [L858R/T790M], A549 [WT-EGFR])

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in 100% DMSO)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Clear or opaque-walled 96-well cell culture plates

  • Multichannel pipettes, incubator (37°C, 5% CO₂), and appropriate plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds or vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement (using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to calculate the GI50 value.

Conclusion

The strategic incorporation of a cyclopropyl moiety, as seen in the development of almonertinib, exemplifies a sophisticated approach in modern medicinal chemistry to enhance the properties of a highly targeted therapeutic agent. While the core pharmacophore responsible for potent EGFR inhibition remains consistent with its acyclic analog, osimertinib, the cyclopropyl substitution offers a distinct advantage in optimizing the drug's metabolic profile. Both preclinical and clinical data suggest that this modification maintains the high degree of efficacy against clinically relevant EGFR mutations, including T790M, while potentially offering a better safety profile by preventing the formation of non-selective metabolites. The rigorous in vitro evaluation, using assays such as those detailed in this guide, is fundamental to elucidating these subtle but critical differences and is a cornerstone of developing next-generation targeted therapies.

References

  • Yang, J. C. H., Camidge, D. R., Yang, C. T., et al. (2020). Safety, Efficacy, and Pharmacokinetics of Almonertinib (HS-10296) in Pretreated Patients With EGFR-Mutated Advanced NSCLC: A Multicenter, Open-Label, Phase 1 Trial. Journal of Thoracic Oncology, 15(12), 1907-1918.
  • Li, W., et al. (2023). Efficacy of Almonertinib Versus Osimertinib as the First-Line Treatment for Non-Small Cell Lung Cancer With EGFR L858R Mutation and Prognostic Analysis: A Retrospective Comparative Cohort Study. Cancer Management and Research, 15, 2641-2651.
  • Wu, J., et al. (2018). Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC. Bioorganic & Medicinal Chemistry, 26(23-24), 6049-6058.
  • Zhang, Y., et al. (2021). Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models. Frontiers in Pharmacology, 12, 730335.
  • Lu, S., et al. (2020). A multicenter, open-label, single-arm, phase II study: The third generation EGFR tyrosine kinase inhibitor almonertinib for pretreated EGFR T790M-positive locally advanced or metastatic non-small cell lung cancer (APOLLO). Cancer Research, 80(16_Supplement), CT190.
  • Mok, T. S., et al. (2017). Osimertinib or Platinum-Pemetrexed in EGFR T790M-Positive Lung Cancer. New England Journal of Medicine, 376(7), 629-640.
  • Targeted Oncology. (2020). Almonertinib Induces Response in EGFR T790M-Positive NSCLC With CNS Metastases.
  • Soria, J. C., et al. (2018). Osimertinib in Untreated EGFR-Mutated Advanced Non-Small-Cell Lung Cancer. New England Journal of Medicine, 378(2), 113-125.
  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061.
  • Ward, R. A., et al. (2013). Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR). Journal of Medicinal Chemistry, 56(17), 7025-7048.
  • Finlay, M. R. V., et al. (2014). The discovery of osimertinib (AZD9291), a potent and selective, orally available, irreversible epidermal growth factor receptor tyrosine kinase inhibitor. Future Medicinal Chemistry, 6(18), 2015-2032.
  • Yang, J. C., et al. (2020). Safety, Efficacy, and Pharmacokinetics of Almonertinib (HS-10296) in Pretreated Patients With EGFR-Mutated Advanced NSCLC: A Multicenter, Open-label, Phase 1 Trial. Journal of Thoracic Oncology, 15(12), 1907-1918.
  • Zheng, X., et al. (2020). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 13(11), 387.
  • Promega Corpor
  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit.
  • AACR. (2020). Abstract CT190: A multicenter, open-label, single-arm, phase II study: The third generation EGFR tyrosine kinase inhibitor almonertinib for pretreated EGFR T790M-positive locally advanced or metastatic non-small cell lung cancer (APOLLO).
  • Jänne, P. A., et al. (2015). AZD9291 in EGFR inhibitor-resistant non-small-cell lung cancer. New England Journal of Medicine, 372(18), 1689-1699.
  • Zhou, C., et al. (2021). AENEAS: A Randomized Phase III Trial of Aumolertinib Versus Gefitinib as First-Line Therapy for Locally Advanced or Metastatic Non-Small-Cell Lung Cancer With EGFR Exon 19 Deletion or L858R Mutations. Journal of Clinical Oncology, 39(31), 3483-3493.
  • Jiang, T., et al. (2020). Almonertinib-induced interstitial lung disease in an NSCLC patient co-harboring EGFR Ex19del mutation and MET de novo amplification: a case report and literature review. Frontiers in Oncology, 10, 587948.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate (CAS No. 1147109-42-9).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate (CAS No. 1147109-42-9). As a research chemical, ensuring its proper disposal is paramount to protecting laboratory personnel and the environment. This document moves beyond a simple checklist, explaining the causality behind each procedural step to foster a culture of safety and scientific integrity.

Hazard Assessment and Characterization

Principle of Assumed Hazard: In the absence of specific data, tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate should be handled as a hazardous substance. Data from analogous carbamates suggest potential for skin and eye irritation, possible corrosivity, and harm if swallowed or inhaled[1][2][3]. Carbamates as a class can also exhibit anticholinesterase activity[4]. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Table 1: Hazard & Safety Summary

Hazard CategoryDescriptionRequired Personal Protective Equipment (PPE)
Skin Contact May cause skin irritation or severe burns based on analogous compounds[1][2].Chemical-resistant gloves (e.g., nitrile), lab coat[1][5].
Eye Contact May cause serious eye irritation or damage[1][2][3].Safety glasses with side shields or chemical splash goggles[2].
Inhalation May be harmful if inhaled as dust or aerosol, potentially causing respiratory tract irritation[2][6].Use in a well-ventilated area or chemical fume hood.
Ingestion Harmful if swallowed[2][7].Do not eat, drink, or smoke in laboratory areas[3][7].
Environmental Discharge into the environment must be avoided. Do not let the chemical enter drains or sewer systems[6][8].Collect all waste for proper disposal.
Combustion Heating or fire may produce toxic fumes, including carbon monoxide (CO) and nitrogen oxides (NOx)[1][2].N/A for disposal, relevant for emergency fire response.

On-Site Waste Management: Segregation and Containment Protocol

Proper containment at the point of generation is the first step in a compliant disposal pathway. This prevents accidental exposure and ensures the waste is correctly identified for the disposal contractor.

Step 1: Container Selection

  • Rationale: The container must be chemically compatible to prevent degradation, leaks, or reactions.

  • Procedure: Use a dedicated, leak-proof waste container with a secure, tight-fitting lid[9]. Given that some carbamate derivatives may be corrosive to metals, a high-density polyethylene (HDPE) or other suitable plastic container is preferred[1][10].

Step 2: Labeling

  • Rationale: Accurate labeling is a primary requirement of the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard to ensure all handlers are aware of the contents and associated hazards[10][11].

  • Procedure: Immediately label the waste container with the words "Hazardous Waste," the full chemical name: "tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate ," and the approximate accumulation start date.

Step 3: Waste Accumulation

  • Rationale: Waste should be stored in a designated, controlled area to minimize the risk of spills and unauthorized access.

  • Procedure: Collect all waste forms (e.g., residual solids, contaminated consumables like weigh paper or gloves) in the designated container. Keep the container closed at all times except when adding waste[6][9].

Step 4: Storage

  • Rationale: Federal and institutional policies limit the amount of hazardous waste that can be stored in a lab and for how long.

  • Procedure: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) [9]. This area should be near the point of generation, under the control of laboratory personnel, and clearly marked. Ensure it is segregated from incompatible chemicals, particularly strong oxidizing agents[2].

The Disposal Workflow: From Laboratory to Final Destruction

The ultimate goal of chemical disposal is the complete and safe destruction of the hazardous material. For carbamate compounds, the industry-standard and regulatory-preferred method is controlled incineration[4][6]. Sewer and regular trash disposal are strictly prohibited[6][12].

The following workflow outlines the decision-making and logistical process for proper disposal.

Caption: Disposal Decision Workflow for Laboratory Chemical Waste.

Procedural Narrative:

  • Initiation: Upon generating waste containing tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate, the first action is to ensure personal safety by putting on the required PPE[5].

  • Containment: Verify that a properly prepared waste container is available. If not, a new, compatible container must be procured and correctly labeled before any waste is added.

  • Collection: Carefully transfer the chemical waste into the container, avoiding spills and the generation of dust[2]. This includes any contaminated materials such as pipette tips or wipes.

  • Secure & Store: Once waste is added, the container must be kept securely closed and stored in the designated SAA to comply with regulations and prevent accidental release[9].

  • Disposition Request: When the container is full, or in accordance with your institution's scheduled pickup dates, contact your Environmental Health & Safety (EH&S) office or an approved hazardous waste disposal company[13].

  • Final Disposal: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[13]. The material will be destroyed via controlled incineration, which is the Best Demonstrated Available Technology (BDAT) for many organic and carbamate wastes, ensuring complete breakdown into less harmful components[6][14].

Emergency Procedures for Spills and Exposure

Accidents can happen, and a clear, immediate response plan is crucial.

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek medical attention[1].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[6].

  • Small Spill Cleanup:

    • Evacuate non-essential personnel and ensure adequate ventilation.

    • Wearing full PPE, cover the spill with an inert absorbent material like sand or diatomite[8].

    • Carefully sweep or scoop the material into the designated hazardous waste container, using non-sparking tools[6].

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Regulatory and Compliance Framework

All laboratory waste disposal activities are governed by strict federal and local regulations. Adherence to this guide supports compliance with these key standards:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP) [15]. This plan must include specific procedures for safe handling and disposal of hazardous chemicals, and all personnel must be trained on its contents[16][17].

  • Environmental Protection Agency (EPA): The EPA regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA) [10]. The EPA has established specific treatment standards for carbamate wastes to minimize their environmental impact[14][18]. Academic laboratories may be subject to alternative, but equally stringent, requirements under 40 CFR Part 262, Subpart K[19].

By following this protocol, you are not only ensuring safety but also upholding your professional and legal responsibilities in the stewardship of chemical materials.

References

  • Methyl carbamate Safety Data Sheet. (2020). Chemos GmbH & Co. KG. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). Federal Register. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US Environmental Protection Agency (EPA). Retrieved from [Link]

  • Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). US Environmental Protection Agency (EPA). Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management. Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). US Environmental Protection Agency (EPA). Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Retrieved from [Link]

  • The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. (n.d.). Defense Technical Information Center (DTIC). Retrieved from [Link]

  • Carbamate Pesticides Standard Safety Data Sheet. (2024). Retrieved from [Link]

  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. (1995). Federal Register. Retrieved from [Link]

  • tert-Butyl ((1-(aminomethyl)cyclopropyl)methyl)carbamate. (n.d.). Lead Sciences. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate
Reactant of Route 2
tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate
© Copyright 2026 BenchChem. All Rights Reserved.